molecular formula C21H20ClNO4 B162956 13-Methylberberine chloride CAS No. 54260-72-9

13-Methylberberine chloride

Cat. No.: B162956
CAS No.: 54260-72-9
M. Wt: 385.8 g/mol
InChI Key: MLEFNGNLISNJEQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Methylberberine (13-MB) (chloride) is a 13-methyl-substituted derivative of berberine. Berberine is a widely distributed berberidaceaen alkaloid found in plant tissues that has antibacterial, anti-inflammatory, antitumor, anti-obesity, and hypercholesterolemic activity. 13-MB has improved antibacterial activity against S. aureus (MIC = 125 µg/ml) and improved antitumor activity with a mean GI50 value of 11.7 µM, as compared to berberine. 13-MB also induces down-regulation of adipocyte differentiation transcription factors, reduces de novo lipid synthesis, and accumulates in murine 3T3-L1 adipocytes at higher levels than berberine, suggesting improved anti-obesity activity.

Properties

IUPAC Name

16,17-dimethoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO4.ClH/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEFNGNLISNJEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969276
Record name 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54260-72-9
Record name 13-Methylberberine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054260729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC299531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 13-Methylberberine Chloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 13-methylberberine chloride, a derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584). The introduction of a methyl group at the C-13 position has been shown to modulate the biological activity of the parent compound, making 13-methylberberine a molecule of significant interest in drug discovery and development. This document details the synthetic pathway from berberine chloride, including experimental protocols, quantitative data, and process visualizations to aid in its practical application in a laboratory setting.

Introduction

Berberine is a well-known natural product with a wide range of pharmacological activities. However, its clinical application can be limited by factors such as bioavailability. Chemical modification of the berberine scaffold is a key strategy to overcome these limitations and to develop new therapeutic agents with enhanced potency and improved pharmacokinetic profiles. The synthesis of 13-alkyl substituted berberine analogs has been a focus of such efforts. In particular, 13-methylberberine has demonstrated interesting biological properties, including potential anti-adipogenic effects, making its efficient synthesis a valuable process for researchers in metabolic diseases and oncology.

This guide outlines a two-step synthetic route for the preparation of this compound starting from commercially available berberine chloride. The synthesis involves an initial reduction of berberine to dihydroberberine (B31643), followed by the introduction of the methyl group at the C-13 position through a cyclization reaction with formaldehyde (B43269).

Synthetic Pathway Overview

The synthesis of this compound from berberine is a two-step process. The first step involves the reduction of the iminium ion in the berberine molecule to yield 7,8-dihydroberberine. The second step is a Pictet-Spengler-type reaction where the enamine of dihydroberberine reacts with formaldehyde, followed by aromatization to yield the final product.

Synthesis_Pathway Berberine Berberine Chloride DHBER 7,8-Dihydroberberine (DHBER) Berberine->DHBER Step 1: Reduction (NaBH4, Methanol) Product This compound DHBER->Product Step 2: Methylation & Cyclization (Formaldehyde, Acid)

Caption: Two-step synthesis of this compound from Berberine.

Experimental Protocols

Step 1: Synthesis of 7,8-Dihydroberberine (DHBER)

This procedure outlines the reduction of berberine chloride to 7,8-dihydroberberine.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve berberine chloride (1.0 eq) in methanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.

  • The product, 7,8-dihydroberberine, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to obtain pure 7,8-dihydroberberine.

Step 2: Synthesis of this compound

This procedure describes the conversion of 7,8-dihydroberberine to this compound.

Materials:

  • 7,8-Dihydroberberine (from Step 1)

  • Ethanol (B145695) (80%)

  • Acetic acid (Glacial)

  • Formaldehyde solution (37% in water)

  • Hydrochloric acid (2 N)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Rotary evaporator

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 7,8-dihydroberberine (1.0 eq) in a mixture of 80% ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture).

  • Add formaldehyde solution (1.2 eq) to the reaction mixture.

  • Heat the mixture to 85-95 °C and maintain it under reflux with stirring for 5 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • To the residue, add 2 N hydrochloric acid and stir the mixture at room temperature for 1 hour.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold water or ethanol.

  • Dry the product under vacuum to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio (eq)Yield (%)
Step 1
Berberine ChlorideC₂₀H₁₈ClNO₄371.811.0-
Sodium BorohydrideNaBH₄37.831.5-
7,8-DihydroberberineC₂₀H₁₉NO₄337.37-~98%
Step 2
7,8-DihydroberberineC₂₀H₁₉NO₄337.371.0-
FormaldehydeCH₂O30.031.2-
This compoundC₂₁H₂₀ClNO₄385.84-Not Reported*

*The yield for the second step of the synthesis of this compound is not explicitly reported in the reviewed literature. However, for analogous 13-n-alkyl derivatives, yields are generally moderate to good. Optimization of reaction conditions may be required to achieve high yields.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Reduction of Berberine cluster_step2 Step 2: Methylation and Cyclization start1 Dissolve Berberine Chloride in Methanol cool Cool to 0°C start1->cool add_nabh4 Add NaBH4 cool->add_nabh4 react1 Stir at Room Temperature add_nabh4->react1 quench1 Quench with Water react1->quench1 filter1 Filter and Wash quench1->filter1 dry1 Dry Dihydroberberine filter1->dry1 start2 Dissolve Dihydroberberine dry1->start2 Intermediate add_hcho Add Formaldehyde start2->add_hcho reflux Reflux at 85-95°C add_hcho->reflux evaporate Evaporate Solvents reflux->evaporate acidify Acidify with HCl evaporate->acidify filter2 Filter and Wash acidify->filter2 dry2 Dry this compound filter2->dry2

Caption: Experimental workflow for the two-step synthesis.

Biological Context: AMPK Signaling Pathway

13-Methylberberine has been reported to exert its biological effects, at least in part, through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. Activation of AMPK can lead to a variety of downstream effects beneficial for metabolic health.

AMPK_Pathway cluster_effects Metabolic Regulation Methylberberine 13-Methylberberine AMPK AMPK Activation Methylberberine->AMPK Activates Downstream Downstream Effects AMPK->Downstream Leads to Lipogenesis Decreased Lipogenesis GlucoseUptake Increased Glucose Uptake FattyAcidOxidation Increased Fatty Acid Oxidation

Caption: Simplified overview of the AMPK signaling pathway modulated by 13-Methylberberine.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from berberine. The two-step synthetic approach is robust and can be readily implemented in a standard organic chemistry laboratory. The provided protocols, quantitative data, and visualizations are intended to facilitate the efficient and successful synthesis of this promising berberine derivative for further research and development in the fields of medicinal chemistry and pharmacology. Further optimization of the second step may be beneficial to maximize the overall yield of the process.

13-Methylberberine Chloride: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride is a synthetic derivative of berberine, a well-known isoquinoline (B145761) alkaloid naturally found in various plants such as Berberis vulgaris and Coptis chinensis.[1] The addition of a methyl group at the 13-position enhances its biological activity and pharmacokinetic profile compared to its parent compound.[1] This modification has made this compound a compound of significant interest in scientific research, particularly for its potential therapeutic applications. Investigations have highlighted its anti-adipogenic, antitumor, anti-inflammatory, and antidiabetic properties.[1] Its mechanism of action is multifaceted, involving the modulation of various biochemical pathways, including cellular signaling, enzyme activity, and gene expression.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Chemical Identity and Structure
PropertyDataReference
IUPAC Name 5,6-dihydro-9,10-dimethoxy-13-methyl-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, monochloride[2]
Synonyms 13-MB, Dehydrothalictricavine[2][3]
CAS Number 54260-72-9[1][2]
Molecular Formula C₂₁H₂₀ClNO₄[1]
Molecular Weight 385.84 g/mol [1]
SMILES CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-][1]
InChI Key MLEFNGNLISNJEQ-UHFFFAOYSA-M[2]
Physical and Chemical Data
PropertyDataReference
Physical Form Crystalline solid[2]
Melting Point Data not available in cited literature.
Solubility Water: 1 mg/mLDMSO: 10 mg/mL[4]; 20 mg/mL (with ultrasound and heat to 60°C)[5]10% DMSO >> 90% (20% SBE-β-CD in saline): 2 mg/mL (suspended solution)[5][2][4][5]
Storage Conditions -20°C, protected from light, sealed[2][4]
Stability ≥ 4 years at -20°C[2]
Spectroscopic Data
PropertyDataReference
UV-Vis (λmax) 232, 266, 342, 423 nm[2]
Mass Spectrometry Molecular Ion [M]⁺: m/z 350.13867 (Calculated for C₂₁H₂₀NO₄⁺)[3]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory procedures for the characterization of organic and medicinal compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state. This serves as an important indicator of purity.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • This compound sample, finely powdered

  • Spatula

  • Mortar and pestle (if sample is not already powdered)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube.

  • Packing the Sample: Tap the closed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the powder firmly into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/min) to get an approximate melting range.

    • Allow the apparatus to cool below the approximate melting point.

    • Prepare a new sample and heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The recorded value should be a range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the equilibrium solubility of this compound in various solvents.

Apparatus and Materials:

  • This compound sample

  • Selected solvents (e.g., deionized water, DMSO, ethanol)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 μm PTFE)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Measure the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at a λmax like 423 nm) or HPLC, against a standard calibration curve.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mmol/L.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound, which is characteristic of its electronic structure.

Apparatus and Materials:

  • UV-Vis double-beam spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol (B129727) or ethanol)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) so that the maximum absorbance falls within the optimal range of the spectrophotometer (0.2 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the scanning range (e.g., 200-600 nm).

  • Blank Measurement: Fill both the reference and sample cuvettes with the solvent and run a baseline correction to zero the instrument.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder.

  • Spectrum Acquisition: Scan the sample across the set wavelength range.

  • Data Analysis: Identify and record the wavelengths that correspond to the maximum absorbance peaks (λmax).

Biological Activity and Signaling Pathways

This compound has demonstrated more potent anti-adipogenic effects than its parent compound, berberine. Its mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK Signaling Pathway in Adipocytes

Activated AMPK initiates a cascade that inhibits adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of lipids). This compound stimulates the phosphorylation and activation of AMPK. Activated AMPK then down-regulates the expression and protein levels of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). This, in turn, suppresses the expression of their target genes responsible for lipid synthesis and storage. The effect is further confirmed by the attenuation of its lipid-reducing effects in the presence of an AMPK inhibitor.

AMPK_Signaling_Pathway AMPK AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK PPARg PPARγ p_AMPK->PPARg Inhibits Expression CEBPa C/EBPα p_AMPK->CEBPa Inhibits Expression Adipogenesis Adipogenesis & Lipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: AMPK signaling pathway activated by this compound.
General Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a compound like this compound involves synthesis and purification, followed by a series of analytical tests to confirm its structure and define its properties.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis Synthesis Synthesis of 13-Methylberberine Purification Purification (e.g., Crystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Properties Property Determination (Melting Point, Solubility) Structure->Properties Spectroscopy Spectroscopic Analysis (UV-Vis) Properties->Spectroscopy Data Data Compilation & Reporting Spectroscopy->Data

Caption: General workflow for physicochemical characterization.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – In the landscape of natural product derivatives, 13-methylberberine chloride, a synthetic analogue of the isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant interest for researchers in drug discovery and development. Exhibiting enhanced biological activity, this molecule has demonstrated potent anti-adipogenic, anti-inflammatory, and anti-tumor properties. This in-depth technical guide serves to elucidate the core mechanisms of action of this compound, providing a comprehensive resource for scientists and researchers.

Core Mechanism of Action: A Multi-faceted Approach

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its action is not limited to a single target but rather involves a network of interactions that collectively contribute to its therapeutic potential. The primary mechanisms identified to date revolve around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the subsequent downstream signaling cascades.

Anti-Adipogenic Effects

A significant body of research has focused on the potent anti-adipogenic properties of this compound. It effectively inhibits the differentiation of pre-adipocytes into mature adipocytes, a process critical in the development of obesity. This is achieved through the following key mechanisms:

  • AMPK Activation: this compound activates AMPK, which in turn phosphorylates and inhibits key enzymes involved in lipid synthesis.[1]

  • Downregulation of Adipogenic Transcription Factors: The activation of AMPK leads to the suppression of major adipocyte differentiation transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1]

  • Inhibition of de novo Lipogenesis: By downregulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, this compound reduces the synthesis of new fatty acids and triglycerides.[1]

Anti-Inflammatory Activity

In the context of inflammation, this compound has demonstrated significant immunomodulatory effects, particularly in macrophages stimulated with lipopolysaccharide (LPS). Its anti-inflammatory actions are mediated through:

  • Inhibition of Pro-inflammatory Mediators: It post-transcriptionally inhibits the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the inflammatory mediator nitric oxide (NO).[2] It also reduces the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting the activity of cyclooxygenase-II (COX-II).[3]

  • Modulation of Cytokine Production: this compound has been shown to increase the production of the anti-inflammatory and immunoregulatory cytokine Interleukin-12 (IL-12).[2][3]

  • AMPK/p38 MAPK Pathway: In LPS-activated macrophages, this compound activates the AMPK pathway, which subsequently activates p38 Mitogen-Activated Protein Kinase (MAPK). This signaling cascade is crucial for its inhibitory effect on the release of the pro-inflammatory cytokine High Mobility Group Box 1 (HMGB1).

Anti-Tumor Potential

Preliminary studies have indicated that this compound possesses anti-tumor activities, showing improved efficacy compared to its parent compound, berberine.[4][5] The precise mechanisms are still under investigation but are thought to involve the induction of apoptosis and inhibition of cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Activity Cell Line Parameter Value Reference
Anti-inflammatoryRAW 264.7IC50 (NO Production)11.64 µM[3]
AntibacterialS. aureusMIC125 µg/ml[4]
Antitumor-Mean GI5011.7 µM[4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

3T3-L1 Adipocyte Differentiation Assay

This protocol is used to assess the anti-adipogenic effects of this compound.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Induction: To induce differentiation, post-confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for 48 hours.

  • Treatment with this compound: The compound is added to the culture medium at various concentrations during the differentiation process.

  • Maintenance: After the induction period, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% FBS, which is changed every two days.

  • Analysis: Adipocyte differentiation is assessed by Oil Red O staining to visualize lipid accumulation. The expression of key adipogenic markers such as PPARγ, C/EBPα, and SREBP-1c is analyzed by Western blotting or RT-qPCR.

LPS-Stimulated RAW 264.7 Macrophage Assay

This protocol is employed to investigate the anti-inflammatory properties of this compound.

  • Cell Culture: RAW 264.7 macrophages are maintained in DMEM supplemented with 10% FBS and antibiotics.

  • LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

  • Treatment with this compound: The compound is added to the culture medium at various concentrations prior to or concurrently with LPS stimulation.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Levels: The levels of cytokines such as IL-12 and TNF-α in the culture supernatant are quantified using ELISA kits.

    • Protein Expression: The expression of iNOS, COX-2, and phosphorylated forms of AMPK and p38 MAPK is determined by Western blotting.

Western Blot Analysis

This technique is used to quantify the protein expression levels of key signaling molecules.

  • Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, AMPK, PPARγ, C/EBPα, SREBP-1c, iNOS).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Anti-Adipogenic Signaling Pathway of this compound Methylberberine 13-Methylberberine Chloride AMPK AMPK Methylberberine->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Adipogenesis Adipogenesis & Lipogenesis PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes SREBP1c->Adipogenesis Promotes

Caption: Anti-Adipogenic Signaling Pathway of this compound.

G cluster_1 Anti-Inflammatory Signaling Pathway in LPS-Stimulated Macrophages LPS LPS Inflammation Inflammation LPS->Inflammation Induces Methylberberine 13-Methylberberine Chloride AMPK AMPK Methylberberine->AMPK Activates iNOS iNOS Expression Methylberberine->iNOS Inhibits (post-transcriptionally) IL12 IL-12 Production Methylberberine->IL12 Increases p38 p38 MAPK AMPK->p38 Activates HMGB1 HMGB1 Release p38->HMGB1 Inhibits iNOS->Inflammation HMGB1->Inflammation IL12->Inflammation Modulates

Caption: Anti-Inflammatory Signaling in LPS-Stimulated Macrophages.

G cluster_2 Experimental Workflow for Western Blot Analysis start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to membrane) sds->transfer immuno Immunoblotting (Primary & Secondary Antibodies) transfer->immuno detect Detection (ECL) immuno->detect end Quantification of Protein Expression detect->end

Caption: Experimental Workflow for Western Blot Analysis.

References

13-Methylberberine Chloride: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride, a synthetic derivative of the naturally occurring isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant interest in pharmacological research.[1] The addition of a methyl group at the 13-position enhances its biological activity and pharmacokinetic profile compared to its parent compound.[1] This technical guide provides an in-depth overview of the diverse biological activities of this compound, with a focus on its anti-adipogenic, anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Berberine, extracted from plants such as Coptis chinensis and Berberis vulgaris, has a long history in traditional medicine.[1] Its therapeutic potential is well-documented, though its clinical application can be limited by its pharmacokinetic properties. The synthesis of this compound represents a strategic modification to improve upon the pharmacological attributes of berberine.[1] This guide synthesizes the current scientific literature on this compound, offering a detailed examination of its biological effects and mechanisms of action.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, demonstrating enhanced potency in several areas compared to berberine.

Anti-Adipogenic Activity

This compound has demonstrated potent anti-adipogenic effects, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.[2]

Quantitative Data:

CompoundCell LineConcentration (µM)EffectReference
This compound3T3-L15Significant reduction in lipid accumulation[3]
Berberine3T3-L15Moderate reduction in lipid accumulation[3]

Mechanism of Action:

The anti-adipogenic effects of this compound are primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK leads to the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2] This, in turn, suppresses the expression of genes involved in lipid synthesis and storage.

Signaling Pathway:

anti_adipogenic_pathway MB 13-Methylberberine chloride AMPK AMPK MB->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: Anti-adipogenic signaling pathway of this compound.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines, often exceeding the potency of berberine.

Quantitative Data: In Vitro Cytotoxicity (IC50, µM)

Compound7701QGYSMMC7721HepG2CEMCEM/VCRKIIILewisReference
13-n-hexyl-berberine (4a)13.58±2.841.95±0.354.67±0.981.15±0.212.34±0.432.11±0.393.45±0.67[4]
13-n-octyl-berberine (4b)10.23±1.980.87±0.153.12±0.540.98±0.181.87±0.331.56±0.292.87±0.55[4]
Berberine>50>50>50>50>50>50>50[4]
Palmatine (B190311)>50>50>50>50>50>50>50[4]

Note: The referenced study utilized 13-n-alkyl derivatives, which are structurally similar to 13-methylberberine and provide insight into the effect of C-13 substitution.

Mechanism of Action:

The precise anticancer mechanism of this compound is still under investigation but is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells. The increased lipophilicity due to the methyl group may enhance cellular uptake, leading to greater cytotoxic effects.[1]

Experimental Workflow:

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., HepG2, SMMC7721) Treatment Incubate with This compound CancerCells->Treatment MTT MTT Assay Treatment->MTT IC50 Calculate IC50 values MTT->IC50

Caption: Workflow for in vitro anticancer activity assessment.

Antimicrobial Activity

This compound has demonstrated improved antibacterial activity against certain strains compared to berberine.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

CompoundStaphylococcus aureus (µg/mL)Reference
This compound125
Berberine>1000

Mechanism of Action:

The antimicrobial mechanism is not fully elucidated but may involve the disruption of bacterial cell membrane integrity and inhibition of key cellular processes. The enhanced activity of the 13-methyl derivative is likely due to its increased ability to penetrate the bacterial cell wall.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating the production of inflammatory mediators in macrophages.

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference
13-Methylberberine (13-MB)RAW 264.711.64[5]
13-Ethylberberine (13-EB)RAW 264.79.32[5]

Mechanism of Action:

This compound inhibits the expression of inducible nitric oxide synthase (iNOS) at a post-transcriptional level in lipopolysaccharide (LPS)-stimulated macrophages. It also increases the production of the anti-inflammatory cytokine IL-12.[5]

Signaling Pathway:

anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates iNOS iNOS Macrophage->iNOS Induces IL12 IL-12 (Anti-inflammatory) Macrophage->IL12 NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO MB 13-Methylberberine chloride MB->iNOS Inhibits (Post-transcriptionally) MB->IL12 Increases production

Caption: Anti-inflammatory mechanism in LPS-stimulated macrophages.

Experimental Protocols

Anti-Adipogenic Activity Assay in 3T3-L1 Cells

Objective: To evaluate the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Insulin (B600854), Dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation cocktail

  • This compound

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% BCS until confluent.

  • Initiation of Differentiation: Two days post-confluence, replace the medium with a differentiation cocktail (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin) containing various concentrations of this compound or vehicle control.

  • Maturation: After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

  • Maintenance: Culture the cells in DMEM with 10% FBS for an additional 4-6 days, changing the medium every two days.

  • Lipid Staining:

    • Wash the cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with water to remove excess stain.

  • Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, SMMC7721)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a promising synthetic alkaloid with a range of biological activities that are often superior to its natural precursor, berberine. Its potent anti-adipogenic, anticancer, antimicrobial, and anti-inflammatory effects, coupled with understood mechanisms of action, make it a strong candidate for further preclinical and clinical investigation. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate future research and development efforts in harnessing the therapeutic potential of this compound. As research progresses, a deeper understanding of its molecular targets and signaling pathways will be crucial for its successful translation into novel therapeutic strategies.

References

Unlocking the Anti-Adipogenic Potential of 13-Methylberberine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anti-adipogenic properties of 13-Methylberberine chloride, a promising analogue of the well-studied natural compound, berberine (B55584). Synthesized for enhanced biological activity, this compound has demonstrated superior efficacy in inhibiting the development of fat cells (adipocytes).[1][2] This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the underlying molecular signaling pathways involved in its mechanism of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for obesity and related metabolic disorders.

Quantitative Analysis of Anti-Adipogenic Effects

The anti-adipogenic activity of this compound has been quantified through various in vitro assays, primarily using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis. The key findings are summarized below, highlighting the compound's potency in comparison to its parent compound, berberine.

Inhibition of Lipid Accumulation

Treatment of 3T3-L1 cells with this compound during differentiation resulted in a significant reduction in intracellular lipid accumulation, as measured by Oil Red O staining and triglyceride quantification.

CompoundConcentration (µM)Triglyceride Content (% of Control)Reference
Berberine5~80%[1]
This compound 5 ~40% [1]
Downregulation of Adipogenic Transcription Factors and Target Genes

This compound potently suppresses the expression of key master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), at both the mRNA and protein levels.[1] This leads to a subsequent decrease in the expression of their downstream target genes, which are crucial for lipid metabolism and storage.

Table 2: Effect on Adipogenic Gene Expression (mRNA levels after 48h treatment)

GeneFunctionFold Change (this compound)Fold Change (Berberine)Reference
PPARγ Master regulator of adipogenesis [1]
C/EBPα Key transcription factor in adipogenesis [1]
SREBP-1 Regulates lipid biosynthesis [1]
FASN Fatty Acid Synthase [1]
LPL Lipoprotein Lipase [1]

Table 3: Effect on Adipogenic Protein Levels (after 96h treatment)

ProteinFunctionRelative Protein Level (this compound)Relative Protein Level (Berberine)Reference
PPARγ2 Master regulator of adipogenesisSignificantly Reduced Reduced[1]
C/EBPα Key transcription factor in adipogenesisSignificantly Reduced Reduced[1]
Activation of the AMPK Signaling Pathway

The anti-adipogenic effects of this compound are largely mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.

Table 4: Effect on AMPK Signaling Pathway Protein Levels (after 6h treatment)

Protein RatioDescriptionRelative Level (this compound)Relative Level (Berberine)Reference
pAMPK/AMPK Ratio of phosphorylated (active) to total AMPKSignificantly Increased Increased[1]
pACC/ACC Ratio of phosphorylated (inactive) to total ACCSignificantly Increased Increased[1]

Experimental Protocols

This section outlines the detailed methodologies employed in the key experiments cited in this guide.

Cell Culture and Adipocyte Differentiation
  • Cell Line: Mouse 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Induction: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation medium containing 5 µg/mL insulin, 500 µM isobutylmethylxanthine (IBMX), and 0.25 µM dexamethasone (B1670325) for two days.[1]

  • Maintenance: From Day 2 onwards, the medium is replaced every two days with DMEM containing 10% FBS and 5 µg/mL insulin.

  • Treatment: this compound or berberine (dissolved in DMSO) is added to the culture medium during the differentiation process at the specified concentrations. The final DMSO concentration should not exceed 0.1%.

Oil Red O Staining for Lipid Accumulation
  • Purpose: To visualize and quantify intracellular lipid droplets.

  • Procedure:

    • On Day 12 of differentiation, wash the cells three times with phosphate-buffered saline (PBS).

    • Fix the cells with 4% formaldehyde (B43269) in PBS for 30 minutes at room temperature.[3]

    • Wash the cells with PBS and then with distilled water.

    • Stain the cells with a filtered 0.5% Oil Red O solution in isopropanol (B130326) for 15 minutes.[3]

    • Remove the staining solution and wash the cells gently with distilled water.

    • For quantification, destain the cells with 100% isopropanol for 15 minutes and measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.[3]

Quantitative Real-Time PCR (qPCR)
  • Purpose: To measure the mRNA expression levels of target genes.

  • Procedure:

    • After the desired treatment period (e.g., 48 hours), harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, QIAGEN).

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using a pathway-focused gene expression array (e.g., RT² Profiler PCR Arrays, QIAGEN) or specific primers for the genes of interest (PPARγ, C/EBPα, etc.) and a suitable qPCR master mix.

    • Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the ΔΔCt method.

Immunoblotting (Western Blotting)
  • Purpose: To detect and quantify the protein levels of target molecules.

  • Procedure:

    • Harvest cells at various time points (e.g., 6, 24, 48, 96 hours) post-treatment.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., PPARγ, C/EBPα, pAMPK, AMPK, pACC, ACC) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[1]

Signaling Pathways and Mechanisms of Action

The anti-adipogenic effects of this compound are orchestrated through the modulation of key signaling pathways that govern adipocyte differentiation.

Inhibition of the Adipogenic Cascade

This compound intervenes early in the adipogenic program by suppressing the expression of the master transcription factors, PPARγ and C/EBPα.[1] This action prevents the transcriptional activation of a multitude of downstream genes required for the adipocyte phenotype, including those involved in fatty acid uptake, synthesis, and storage.

Adipogenic_Cascade_Inhibition 13-Methylberberine 13-Methylberberine PPARγ PPARγ 13-Methylberberine->PPARγ C/EBPα C/EBPα 13-Methylberberine->C/EBPα Adipogenic_Genes Adipogenic Target Genes (e.g., FASN, LPL) PPARγ->Adipogenic_Genes C/EBPα->Adipogenic_Genes Lipid_Accumulation Lipid Accumulation Adipogenic_Genes->Lipid_Accumulation

Caption: Inhibition of PPARγ and C/EBPα by 13-Methylberberine.

Activation of the AMPK Pathway

A key mechanism of action for this compound is the activation of the AMPK signaling pathway.[1] Activated AMPK phosphorylates and inactivates ACC, thereby inhibiting de novo fatty acid synthesis. The lipid-reducing effect of this compound is attenuated by an AMPK inhibitor, confirming the crucial role of this pathway.[1] Furthermore, a decrease in Akt phosphorylation suggests a reduction in de novo lipid synthesis.[1]

AMPK_Activation_Pathway 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Akt Akt 13-Methylberberine->Akt Decreased Phosphorylation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC pACC pACC (Inactive) ACC->pACC Phosphorylation Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis pAkt pAkt (Inactive)

Caption: Activation of AMPK by 13-Methylberberine leading to inhibition of fatty acid synthesis.

Experimental Workflow for Assessing Anti-Adipogenic Effects

The following diagram illustrates a typical experimental workflow for evaluating the anti-adipogenic properties of a compound like this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis Culture Culture 3T3-L1 Preadipocytes Induce Induce Differentiation (Insulin, IBMX, Dex) Culture->Induce Treat Treat with 13-Methylberberine Induce->Treat ORO Oil Red O Staining (Lipid Accumulation) Treat->ORO qPCR qPCR (Gene Expression) Treat->qPCR Western Western Blot (Protein Levels) Treat->Western

Caption: Standard experimental workflow for in vitro anti-adipogenic studies.

Conclusion and Future Directions

This compound demonstrates significantly more potent anti-adipogenic effects than its parent compound, berberine. Its mechanism of action involves the dual regulation of inhibiting the master adipogenic transcription factors, PPARγ and C/EBPα, and activating the energy-sensing AMPK signaling pathway. The enhanced lipophilicity due to the C-13 methyl substitution likely contributes to its increased cellular accumulation and superior bioactivity.[1]

These findings strongly suggest that this compound is a promising lead compound for the development of novel anti-obesity therapeutics. Future research should focus on in vivo studies to evaluate its efficacy and safety in animal models of obesity and metabolic syndrome, as well as further elucidation of its molecular targets and pharmacokinetic properties.

References

Unveiling the Antitumor Potential of 13-Methylberberine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor properties of 13-Methylberberine chloride, a promising berberine (B55584) analogue. Synthesizing current research, this document details the compound's cytotoxic effects on various cancer cell lines, elucidates its mechanisms of action through key signaling pathways, and provides comprehensive experimental protocols for its investigation.

Quantitative Efficacy Analysis

This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, often exhibiting greater potency than the parent compound, berberine. The following tables summarize the available quantitative data on the inhibitory concentrations (IC50 and GI50) of these compounds.

Table 1: In Vitro Cytotoxicity of 13-Methylberberine Analogues

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
13-Methylberberine--Mean GI50: 11.7[1]
13-n-Hexylberberine7701QGY (Human Hepatoma)MTT1.25 ± 0.21[2]
SMMC7721 (Human Hepatoma)MTT0.89 ± 0.15[2]
HepG2 (Human Hepatoma)MTT2.34 ± 0.43[2]
CEM (Human Leukemia)MTT0.56 ± 0.11[2]
CEM/VCR (Vincristine-resistant Leukemia)MTT0.78 ± 0.14[2]
KIII (Mouse Melanoma)MTT3.12 ± 0.55[2]
Lewis (Mouse Lung Carcinoma)MTT4.51 ± 0.82[2]
13-n-Octylberberine7701QGY (Human Hepatoma)MTT0.98 ± 0.17[2]
SMMC7721 (Human Hepatoma)MTT0.02 ± 0.01[2]
HepG2 (Human Hepatoma)MTT1.87 ± 0.32[2]
CEM (Human Leukemia)MTT0.41 ± 0.09[2]
CEM/VCR (Vincristine-resistant Leukemia)MTT0.62 ± 0.13[2]
KIII (Mouse Melanoma)MTT2.89 ± 0.47[2]
Lewis (Mouse Lung Carcinoma)MTT3.98 ± 0.69[2]

Table 2: In Vivo Antitumor Activity of 13-n-Alkyl Berberine Analogues in S180 Sarcoma Xenograft Model

CompoundDose (mg/kg)Tumor Inhibitory Rate (%)Reference
13-n-Hexylberberine2.545.32
552.18
13-n-Octylberberine2.559.86

Core Signaling Pathways

The antitumor activity of this compound is attributed to its modulation of several critical signaling pathways, primarily inducing apoptosis and inhibiting cell proliferation.

AMPK/mTOR Signaling Pathway

A key mechanism of action for berberine and its analogues is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This inhibition subsequently affects downstream effectors, resulting in the suppression of protein synthesis and cell growth.[4]

AMPK_mTOR_Pathway 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Promotes Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes

Caption: AMPK/mTOR signaling pathway modulated by 13-Methylberberine.

Intrinsic Apoptosis Pathway

This compound induces apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, activating a caspase cascade that culminates in apoptosis.[5]

Intrinsic_Apoptosis_Pathway 13-Methylberberine 13-Methylberberine Bax Bax 13-Methylberberine->Bax Upregulates Bcl2 Bcl2 13-Methylberberine->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 13-Methylberberine.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antitumor properties of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane with 5% non-fat milk or BSA D->E F Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using ECL substrate G->H I Analyze band intensity H->I

Caption: General workflow for Western Blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the desired concentration of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Antitumor Activity Assay

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

In_Vivo_Workflow A Implant cancer cells subcutaneously into mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle control C->D E Monitor tumor growth and body weight regularly D->E F Sacrifice mice at the end of the study E->F G Excise and weigh tumors F->G H Calculate tumor growth inhibition G->H

Caption: Workflow for in vivo antitumor activity assessment.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Group Randomization: Randomly assign the mice to different treatment groups, including a vehicle control group.

  • Drug Administration: Administer this compound at various doses (e.g., via intraperitoneal or oral gavage) according to the study design.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the experiment (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice.

  • Tumor Analysis: Excise the tumors and measure their final weight.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound emerges as a potent antitumor agent with enhanced efficacy compared to berberine. Its mechanism of action, centered on the induction of apoptosis via the AMPK/mTOR and intrinsic pathways, presents a compelling case for its further development as a cancer therapeutic. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the anticancer potential of this promising compound. Further studies are warranted to explore its full therapeutic window, pharmacokinetic profile, and efficacy in a broader range of cancer models.

References

Unveiling the Anti-inflammatory Potential of 13-Methylberberine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride (13-MB), a derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 13-MB's anti-inflammatory effects, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The quest for effective and safe anti-inflammatory agents is a cornerstone of modern drug discovery.

Berberine, a well-characterized phytochemical, has long been recognized for its diverse pharmacological activities, including its anti-inflammatory effects.[1][2] However, its clinical utility can be limited by factors such as bioavailability. This compound, a semi-synthetic analog, has been developed to enhance the therapeutic potential of the parent compound. Emerging evidence, detailed in this guide, suggests that 13-MB exhibits superior or distinct anti-inflammatory activities through the modulation of key signaling cascades, including the nuclear factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) pathways, as well as the inhibition of the NLRP3 inflammasome.

Quantitative Assessment of Anti-inflammatory Efficacy

The anti-inflammatory activity of this compound has been quantified in various in vitro models. A key study by Lee et al. (2003) provides critical data on its inhibitory effects on pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).

Table 1: In Vitro Anti-inflammatory Activity of this compound

Inflammatory MediatorCell LineStimulantMethodEndpointResultReference
Nitric Oxide (NO)RAW 264.7LPSGriess AssayIC5011.64 µM[1][2]
Prostaglandin E2 (PGE2)RAW 264.7LPSNot SpecifiedInhibitionSignificantly Reduced[1][2]
Interleukin-12 (IL-12)Splenic MacrophagesLPSNot SpecifiedProductionIncreased[1][2]

Note: IC50 represents the half-maximal inhibitory concentration.

Core Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Evidence suggests that berberine derivatives, including 13-MB, can suppress the activation of the NF-κB pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (Nuclear) NFkappaB->NFkappaB_nuc Translocates Proteasome Proteasomal Degradation IkappaB_p->Proteasome Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB_nuc->Inflammatory_Genes Induces MB13 13-Methylberberine Chloride MB13->IKK Inhibits AMPK_Pathway MB13 13-Methylberberine Chloride AMPK AMPK MB13->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Inflammatory_Pathways Pro-inflammatory Pathways (e.g., NF-κB) pAMPK->Inflammatory_Pathways Inhibits Anti_inflammatory_Response Anti-inflammatory Response pAMPK->Anti_inflammatory_Response Promotes NLRP3_Inflammasome_Pathway Signal1 Signal 1 (e.g., LPS) Priming NFkappaB_up NF-κB Activation Signal1->NFkappaB_up Signal2 Signal 2 (e.g., ATP) Activation NLRP3_inactive NLRP3 (Inactive) Signal2->NLRP3_inactive NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkappaB_up->NLRP3_proIL1B_exp NLRP3_active NLRP3 (Active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleaves Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves IL1B IL-1β (Mature) Pro_IL1B->IL1B MB13 13-Methylberberine Chloride MB13->NLRP3_active Inhibits Assembly Cell_Culture_Workflow Seed Seed RAW 264.7 cells in 96-well plates Adhere Allow cells to adhere (24 hours) Seed->Adhere Pretreat Pre-treat with 13-MB (various concentrations) for 1-2 hours Adhere->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours Pretreat->Stimulate Collect Collect supernatant for NO and cytokine analysis Stimulate->Collect

References

13-Methylberberine Chloride and the AMPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride, an analog of the natural plant alkaloid berberine, has emerged as a compound of interest in metabolic research. Studies indicate that it possesses enhanced anti-adipogenic properties compared to its parent compound, primarily through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the AMPK cascade. It includes a compilation of quantitative data from key studies, detailed experimental protocols for researchers seeking to investigate this compound, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: AMPK Activation

This compound exerts its biological effects by activating AMPK, a crucial cellular energy sensor. The activation of AMPK initiates a cascade of downstream events that collectively contribute to the inhibition of adipogenesis (fat cell differentiation). The key steps in this pathway are:

  • Increased Phosphorylation of AMPK: 13-Methylberberine treatment leads to an increase in the phosphorylation of AMPK at its catalytic subunit (pAMPK). This phosphorylation event is a hallmark of AMPK activation.

  • Phosphorylation of Acetyl-CoA Carboxylase (ACC): Activated AMPK phosphorylates and thereby inactivates acetyl-CoA carboxylase (ACC), a key enzyme in the synthesis of fatty acids.[1] This inactivation reduces the cellular pool of malonyl-CoA, a critical building block for fatty acid synthesis.

  • Downregulation of Adipogenic Transcription Factors: The activation of the AMPK pathway by 13-methylberberine leads to the downregulation of master adipogenic transcription factors, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] These transcription factors are essential for the expression of genes that drive the differentiation of preadipocytes into mature, lipid-storing adipocytes.

  • Inhibition of Lipid Accumulation: The cumulative effect of these molecular events is a significant reduction in the accumulation of lipids in differentiating adipocytes.

The anti-adipogenic effects of 13-methylberberine have been shown to be more potent than those of berberine, a difference attributed to the methyl substitution at the C-13 position, which may enhance cellular uptake and accumulation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on the AMPK signaling pathway and adipogenesis in 3T3-L1 preadipocytes.

Table 1: Dose-Dependent Effect of 13-Methylberberine on Triglyceride Content in 3T3-L1 Adipocytes

Treatment Concentration (µM)Normalized Triglyceride Content (Mean ± SE)
Control (0.1% DMSO)1.00
1~0.85
2.5~0.60
5~0.45

Data adapted from Chow YL, et al. Sci Rep. 2016.[1]

Table 2: Time-Dependent Effects of 13-Methylberberine (5 µM) on Protein Phosphorylation and Expression in 3T3-L1 Adipocytes

Time (hours)pAMPK/AMPK Ratio (Fold Change vs. Control)pACC/ACC Ratio (Fold Change vs. Control)PPARγ2 Protein Level (Fold Change vs. Control)C/EBPα Protein Level (Fold Change vs. Control)
6 ~1.5~2.0--
24 ~2.5~2.5~0.8~0.7
48 ~2.0~2.0~0.6~0.5
96 ~1.8~1.5~0.5~0.4

Values are estimations based on graphical data from Chow YL, et al. Sci Rep. 2016.[1] Band intensities were quantified using ImageJ and normalized to control.

Table 3: Effect of AMPK Inhibitor (Compound C) on 13-Methylberberine-Induced Reduction in Triglyceride Content

TreatmentNormalized Triglyceride Content (Mean ± SE)
Control1.00
13-Methylberberine (5 µM)~0.55
Compound C~0.95
13-Methylberberine (5 µM) + Compound C~0.85

Data adapted from Chow YL, et al. Sci Rep. 2016, demonstrating that the lipid-reducing effect of 13-methylberberine is attenuated by an AMPK inhibitor.[1]

Detailed Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells before they reach confluence to maintain their preadipocyte phenotype.

  • Adipocyte Differentiation:

    • Seed 3T3-L1 preadipocytes in multi-well plates and grow to confluence.

    • Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI medium).

    • On Day 2, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

    • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 8 onwards.

Western Blot Analysis of AMPK Pathway Proteins

This protocol outlines the procedure for detecting the phosphorylation status and total protein levels of AMPK and its downstream targets.

  • Cell Lysis:

    • Treat differentiated 3T3-L1 adipocytes with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pAMPK (Thr172), total AMPK, pACC (Ser79), total ACC, PPARγ, and C/EBPα overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:2000.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically diluted 1:2000 to 1:10000) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software such as ImageJ.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize other target proteins to a loading control like β-actin or GAPDH.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.

  • Fixation and Staining:

    • After the desired treatment period, wash the differentiated 3T3-L1 adipocytes with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with a freshly prepared Oil Red O working solution (0.21% in 60% isopropanol) for 10 minutes.

    • Wash the cells with water multiple times to remove excess stain.

  • Quantification:

    • Visually assess lipid accumulation using a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol.

    • Measure the absorbance of the eluate at a wavelength of 490-520 nm using a spectrophotometer.

Visualizations

Signaling Pathway Diagram

Caption: this compound activates AMPK, leading to the inhibition of adipogenesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays start Start: 3T3-L1 Preadipocytes differentiate Induce Adipocyte Differentiation (MDI) start->differentiate treat Treat with This compound (or Vehicle Control) differentiate->treat western Western Blot Analysis (pAMPK, pACC, PPARγ, C/EBPα) treat->western oil_red_o Oil Red O Staining (Lipid Accumulation) treat->oil_red_o quantify Data Quantification (Densitometry, Absorbance) western->quantify oil_red_o->quantify analyze Analyze and Compare Results quantify->analyze

Caption: Workflow for investigating 13-methylberberine's effects on adipogenesis.

Logical Relationship Diagram: AMPK-Dependence

AMPK_Dependence 13_MBR 13-Methylberberine Chloride AMPK_Activation AMPK Activation 13_MBR->AMPK_Activation Leads to Lipid_Reduction Reduced Lipid Accumulation AMPK_Activation->Lipid_Reduction Results in Compound_C Compound C (AMPK Inhibitor) Compound_C->AMPK_Activation Blocks Compound_C->Lipid_Reduction Attenuates Effect

Caption: Demonstrating the AMPK-dependence of 13-methylberberine's anti-adipogenic effect.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride, a synthetic derivative of the naturally occurring isoquinoline (B145761) alkaloid berberine (B55584), has garnered significant interest within the scientific community for its enhanced biological activity and promising therapeutic potential.[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound. While direct research on this specific analog is emerging, this document synthesizes available data and extrapolates from the extensive knowledge of berberine and other protoberberine alkaloids to present a detailed account for researchers. This guide covers probable cellular transport mechanisms, metabolic pathways, and includes detailed experimental protocols for in vitro assessment. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's cellular fate and mechanism of action.

Introduction

Berberine, a well-studied phytochemical, exhibits a wide range of pharmacological effects. However, its clinical application can be limited by its pharmacokinetic properties. This compound (Figure 1) is a synthetic analog designed to overcome some of these limitations, demonstrating enhanced biological activity in various studies.[1] Understanding its cellular uptake and metabolic fate is crucial for the development of this compound as a potential therapeutic agent. This guide aims to provide a detailed technical resource on these aspects, focusing on data presentation, experimental methodologies, and pathway visualizations.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Cellular Uptake of this compound

The cellular entry of this compound is a critical determinant of its biological activity. Based on studies of berberine and other protoberberine alkaloids, its uptake is likely a multifaceted process involving both passive diffusion and carrier-mediated transport.

Putative Transport Mechanisms

The transport of berberine is known to be mediated by several transporter proteins, and it is highly probable that 13-methylberberine utilizes similar pathways. Key transporters implicated in berberine uptake include:

  • Organic Cation Transporters (OCTs): OCT1, OCT2, and OCT3 are involved in the transport of a wide range of organic cations. Given that 13-methylberberine is a cationic molecule, OCTs are likely major contributors to its cellular uptake, particularly in the liver, kidney, and intestine.

  • Organic Anion-Transporting Polypeptides (OATPs): OATP1B3 has been shown to be involved in the hepatic uptake of berberine, suggesting a role for this transporter family in the disposition of 13-methylberberine.[2]

The increased lipophilicity of 13-methylberberine due to the additional methyl group may also enhance its rate of passive diffusion across cellular membranes compared to berberine.

Quantitative Data on Cellular Accumulation

A study by Chow et al. (2016) provides direct quantitative evidence of the enhanced cellular accumulation of 13-methylberberine compared to berberine in 3T3-L1 adipocytes.[3]

CompoundConcentration in Cell Extract (pmol/mg protein)Concentration in Culture Medium (µM)
Berberine490.048
13-Methylberberine1210.69

Table 1. Accumulation of Berberine and 13-Methylberberine in 3T3-L1 cells and culture medium after 48 hours of treatment with 10 µM of each compound.[3][4]

These findings suggest that the methyl substitution significantly enhances the uptake and/or reduces the efflux of the compound in this cell line, leading to higher intracellular concentrations.

Metabolism of this compound

The metabolic stability of a drug candidate is a critical factor in its development. Research on 13-methylberberine suggests it may possess greater metabolic stability than its parent compound, berberine.

In Vitro Metabolic Stability

In the study conducted by Chow et al. (2016) using 3T3-L1 adipocytes, LC-MS analysis of cell extracts and the culture medium after 48 hours of incubation with 13-methylberberine revealed the presence of only the parent compound.[3] This indicates that in this specific cell line and under the tested conditions, 13-methylberberine is metabolically stable and does not undergo significant biotransformation.

Predicted Metabolic Pathways

While direct metabolic studies in more metabolically competent systems like primary hepatocytes or liver microsomes are not yet available for 13-methylberberine, the metabolism of berberine and other protoberberine alkaloids has been extensively studied. The primary metabolic pathways for these compounds involve:

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes. Key reactions include:

    • Demethylation: Removal of methyl groups from the methoxy (B1213986) moieties.

    • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Phase II Metabolism: Conjugation reactions to increase water solubility and facilitate excretion. These include:

    • Glucuronidation: Attachment of glucuronic acid.

    • Sulfation: Addition of a sulfonate group.

Given its structure, 13-methylberberine is a likely substrate for CYP-mediated metabolism, although the methyl group at the 13-position may influence the binding affinity and metabolic profile compared to berberine.

Signaling Pathways

13-Methylberberine has been shown to exert its biological effects, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the downstream regulation of various metabolic processes.

AMPK_Signaling_Pathway 13-Methylberberine 13-Methylberberine AMPK Activation AMPK Activation 13-Methylberberine->AMPK Activation ACC Phosphorylation ACC Phosphorylation AMPK Activation->ACC Phosphorylation PPARγ Downregulation PPARγ Downregulation AMPK Activation->PPARγ Downregulation C/EBPα Downregulation C/EBPα Downregulation AMPK Activation->C/EBPα Downregulation Fatty Acid Oxidation Fatty Acid Oxidation ACC Phosphorylation->Fatty Acid Oxidation Adipogenesis Inhibition Adipogenesis Inhibition PPARγ Downregulation->Adipogenesis Inhibition C/EBPα Downregulation->Adipogenesis Inhibition

Caption: AMPK signaling pathway activated by 13-Methylberberine.

Experimental Protocols

The following are detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound. These protocols are based on established methods for berberine and its analogs and can be adapted for 13-methylberberine.

Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of this compound in a relevant cell line (e.g., Caco-2 for intestinal absorption, HepG2 for hepatic uptake).

Materials:

  • This compound

  • Caco-2 or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture Caco-2 or HepG2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2. Seed cells in 12-well plates and grow to confluence.

  • Uptake Experiment:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add 1 mL of HBSS containing the desired concentration of this compound (e.g., 1, 5, 10, 25, 50 µM) to each well.

    • Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

    • To terminate the uptake, aspirate the incubation buffer and immediately wash the cells three times with ice-cold HBSS.

  • Cell Lysis and Sample Preparation:

    • Add 200 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • LC-MS/MS Analysis:

    • Analyze the concentration of this compound in the cell lysates using a validated LC-MS/MS method.

    • Normalize the amount of 13-methylberberine to the total protein content in each sample.

Cellular_Uptake_Workflow cluster_prep Cell Preparation cluster_exp Uptake Experiment cluster_analysis Sample Analysis Seed Cells Seed Cells Grow to Confluence Grow to Confluence Seed Cells->Grow to Confluence Wash Cells Wash Cells Grow to Confluence->Wash Cells Incubate with Compound Incubate with Compound Wash Cells->Incubate with Compound Terminate Uptake Terminate Uptake Incubate with Compound->Terminate Uptake Cell Lysis Cell Lysis Terminate Uptake->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification LC-MS/MS Analysis LC-MS/MS Analysis Cell Lysis->LC-MS/MS Analysis

Caption: Experimental workflow for cellular uptake assay.

In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound using human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the remaining concentration of this compound in the samples at each time point using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolism_Workflow Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Incubate and Sample at Time Points Incubate and Sample at Time Points Initiate Reaction with NADPH->Incubate and Sample at Time Points Terminate Reaction Terminate Reaction Incubate and Sample at Time Points->Terminate Reaction Process Samples Process Samples Terminate Reaction->Process Samples LC-MS/MS Analysis LC-MS/MS Analysis Process Samples->LC-MS/MS Analysis Calculate Metabolic Stability Calculate Metabolic Stability LC-MS/MS Analysis->Calculate Metabolic Stability

Caption: Workflow for in vitro metabolism assay.

Conclusion

This compound represents a promising synthetic analog of berberine with enhanced cellular accumulation. Its cellular uptake is likely mediated by organic cation and anion transporters, while its metabolism appears to be more stable than that of berberine, at least in adipocytes. The activation of the AMPK signaling pathway is a key mechanism underlying its biological effects. Further research, particularly comprehensive metabolic profiling in hepatic systems and detailed transport kinetic studies, is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to support its continued development as a potential therapeutic agent.

References

The Enhanced Biological Activity of 13-Methylberberine Chloride: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has long been recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. However, its clinical utility is often hampered by suboptimal bioavailability and potency. This has spurred the development of various derivatives, among which 13-Methylberberine chloride has emerged as a promising candidate with significantly enhanced biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing its superior pharmacological profile compared to its parent compound, berberine. We will delve into the quantitative data from key studies, provide detailed experimental protocols for cited assays, and visualize the underlying molecular pathways.

The core of 13-Methylberberine's enhanced efficacy lies in the strategic addition of a methyl group at the C-13 position of the protoberberine scaffold. This seemingly minor modification leads to a significant increase in lipophilicity, which is thought to improve cellular uptake and accumulation, thereby potentiating its therapeutic effects.[1] This guide will explore the tangible outcomes of this structural change across various biological activities.

Structure-Activity Relationship: The Critical Role of C-13 Substitution

The primary determinant of the enhanced activity of this compound is the presence of the methyl group at the C-13 position. This substitution increases the lipophilicity of the molecule, facilitating its passage across cellular membranes and leading to higher intracellular concentrations compared to berberine.[1] This enhanced bioavailability at the cellular level is a cornerstone of its improved pharmacological profile.

While the C-13 position is a key focus, it is important to note that modifications at other positions of the berberine scaffold, such as C-9 and C-12, have also been explored to modulate its biological activity.[2][3] For instance, the introduction of an amide bond at the 9-position has been shown to be essential for maintaining glucose consumption activity.[4] However, the C-13 alkyl substitutions, particularly methylation, have consistently demonstrated a significant enhancement of a broad range of activities.[5][6]

Comparative Biological Activities and Quantitative Data

The superiority of this compound and other 13-alkyl-substituted derivatives over berberine has been quantified across several biological domains.

Antitumor Activity

13-alkyl-substituted berberine analogues have demonstrated significantly more potent cytotoxic effects against a variety of human cancer cell lines compared to berberine. The increased lipophilicity of these compounds is believed to contribute to their enhanced ability to penetrate cancer cells and exert their effects. For example, 13-n-octyl-berberine has shown IC50 values in the low micromolar and even submicromolar range against several cancer cell lines, being manifold stronger than berberine.[5][7]

CompoundCell LineCancer TypeIC50 (µM)Reference
Berberine 7701QGYHuman Hepatoma22.18 ± 1.12[5]
SMMC7721Human Hepatoma2.09 ± 0.25[5]
HepG2Human Hepatoma117.63 ± 3.13[5]
CEMHuman Acute Lymphoblastic Leukemia45.04 ± 1.42[5]
CEM/VCRVincristine-resistant CEM120.37 ± 3.84[5]
K IIIMice Melanoma84.29 ± 3.42[5]
LewisMice Lung Carcinoma20.29 ± 4.42[5]
13-n-Hexyl-berberine 7701QGYHuman Hepatoma3.28 ± 0.27[5]
SMMC7721Human Hepatoma0.37 ± 0.07[5]
HepG2Human Hepatoma4.74 ± 0.48[5]
CEMHuman Acute Lymphoblastic Leukemia3.64 ± 0.35[5]
CEM/VCRVincristine-resistant CEM9.65 ± 2.37[5]
K IIIMice Melanoma25.47 ± 2.95[5]
LewisMice Lung Carcinoma2.26 ± 0.49[5]
13-n-Octyl-berberine 7701QGYHuman Hepatoma1.79 ± 0.26[5]
SMMC7721Human Hepatoma0.04 ± 0.02[5]
HepG2Human Hepatoma3.16 ± 0.39[5]
CEMHuman Acute Lymphoblastic Leukemia0.37 ± 0.03[5]
CEM/VCRVincristine-resistant CEM5.19 ± 0.64[5]
K IIIMice Melanoma13.58 ± 2.84[5]
LewisMice Lung Carcinoma0.86 ± 0.10[5]
9-O-dodecyl-berberine HepG2Human Liver Carcinoma0.32 ± 0.08[8]
13-dodecyl-berberine HepG2Human Liver Carcinoma0.77 ± 0.18[8]
Berberine HepG2Human Liver Carcinoma>40[8]
Antibacterial Activity

13-substituted berberine derivatives have also shown potent activity against a range of pathogenic microorganisms, including those resistant to conventional antibiotics.[6][9] These derivatives exhibit strong activity against Gram-positive bacteria and some Gram-negative bacteria.[6]

CompoundMicroorganismMIC (µM)Reference
13-substituted berberine derivatives Mycobacterium3.12 - 6.25[6]
Candida albicans3.12 - 6.25[6]
Bacillus cereus3.12 - 6.25[6]
Staphylococcus aureus3.12 - 6.25[6]
Streptococcus pyogenes3.12 - 6.25[6]
Helicobacter pylori1.5 - 3.12[6][9]
Vibrio alginolyticus1.5 - 3.12[6][9]

Signaling Pathways and Mechanisms of Action

The enhanced biological activities of this compound are underpinned by its modulation of key cellular signaling pathways.

Anti-Adipogenic Effects and AMPK Signaling

13-Methylberberine has been shown to be a potent inhibitor of adipogenesis.[1] Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, down-regulates the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] This leads to a reduction in lipid accumulation. The effect of 13-Methylberberine on adipogenesis is more potent than that of berberine, and this is attributed to its increased accumulation in adipocytes.[1]

G cluster_0 This compound cluster_1 Cellular Effects 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes

Anti-adipogenic signaling pathway of 13-Methylberberine.
Antitumor Mechanisms: A Multi-pathway Approach

The antitumor effects of berberine and its derivatives are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. While much of the detailed mechanistic work has been done on berberine, the enhanced potency of 13-Methylberberine suggests a more pronounced effect on these same pathways. Key pathways implicated include:

  • PI3K/AKT/mTOR Pathway: Berberine has been shown to inhibit this critical survival pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[10][11][12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell growth and proliferation that is inhibited by berberine.[13]

  • NF-κB Signaling: Berberine can suppress the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.[14][15][16][17]

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes 13-Methylberberine 13-Methylberberine PI3K_AKT PI3K/AKT/mTOR 13-Methylberberine->PI3K_AKT Inhibits MAPK MAPK 13-Methylberberine->MAPK Inhibits NFkB NF-κB 13-Methylberberine->NFkB Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Antitumor signaling pathways modulated by 13-Methylberberine.

Experimental Protocols

3T3-L1 Adipocyte Differentiation Assay

This protocol is used to assess the anti-adipogenic effects of this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

  • Differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin)

  • This compound stock solution (in DMSO)

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence in DMEM with 10% FBS.

  • Initiation of Differentiation: Two days post-confluence, replace the medium with differentiation medium I containing various concentrations of this compound or vehicle (DMSO).

  • Maturation: After 48 hours, replace the medium with differentiation medium II containing the same concentrations of this compound or vehicle.

  • Maintenance: After another 48 hours, switch to DMEM with 10% FBS and the respective treatments, and culture for another 4-6 days, changing the medium every 2 days.

  • Lipid Staining: Wash the cells with PBS and fix with 10% formalin for 1 hour. After washing with water, stain with Oil Red O solution for 1 hour.

  • Quantification: Wash the stained cells with water and extract the dye with isopropanol. Measure the absorbance at 510 nm to quantify lipid accumulation.

Western Blot Analysis for p-AMPK/AMPK Ratio

This protocol is used to determine the activation of the AMPK pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantification: Quantify the band intensities and calculate the p-AMPK/AMPK ratio.

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Analysis Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Blocking Blocking Western Blot Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Image Acquisition Image Acquisition Detection->Image Acquisition Densitometry Densitometry Image Acquisition->Densitometry Ratio Calculation (p-AMPK/AMPK) Ratio Calculation (p-AMPK/AMPK) Densitometry->Ratio Calculation (p-AMPK/AMPK)

Workflow for Western blot analysis of p-AMPK/AMPK ratio.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to assess the effect of this compound on the cell cycle distribution.[18][19][20]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix for at least 30 minutes on ice.[19]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]

Materials:

  • Treated and untreated cells

  • PBS

  • 1X Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[22]

  • Dilution: Add 1X Annexin V binding buffer to the stained cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

Conclusion

The structural modification of berberine at the C-13 position, particularly with a methyl group to form this compound, represents a significant advancement in the development of more potent therapeutic agents. The enhanced lipophilicity of this derivative leads to improved cellular uptake and accumulation, resulting in superior anti-adipogenic, antitumor, and antibacterial activities compared to the parent compound. The mechanism of action for these enhanced effects involves the modulation of key signaling pathways such as AMPK, PI3K/AKT, MAPK, and NF-κB. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound and other related derivatives. Future research should continue to elucidate the detailed molecular interactions and explore the in vivo efficacy and safety of this promising compound.

References

The Discovery, Origin, and Biological Mechanisms of 13-Methylberberine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride, a derivative of the well-known isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its discovery, natural and synthetic origins, and key biological activities. We delve into its mechanisms of action, particularly its influence on the AMP-activated protein kinase (AMPK) signaling pathway, and present detailed experimental protocols for its synthesis and biological evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Berberine, a natural compound found in various plants such as those from the Berberis genus, has a long history in traditional medicine.[1] Its synthetic analog, this compound, has demonstrated enhanced biological activities, including anti-adipogenic, anti-tumor, and anti-inflammatory effects, making it a focal point for modern drug discovery and development.[2][3] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in the field.

Discovery and Origin

Natural Occurrence

While primarily known as a synthetic compound, 13-Methylberberine has been reported to occur naturally in the plant Corydalis solida.[4] This finding suggests that the C-13 methylation of protoberberine alkaloids is a biosynthetic pathway present in certain plant species.

Synthetic Development

The introduction of an alkyl group at the C-13 position of the protoberberine scaffold has been a strategy to enhance the biological efficacy of berberine. An early and efficient synthesis of 13-methylprotoberberine alkaloids was reported by Hanaoka and colleagues in 1985. Their method involved a photochemical electrocyclic reaction of 13-methylene-8,14-cycloberbines derived from the parent protoberberines.[5] This and other synthetic approaches have enabled the generation of a variety of 13-alkyl-substituted berberine analogs for structure-activity relationship studies.[6][7]

Physicochemical and Biological Activities: Quantitative Data

The addition of a methyl group at the 13-position significantly impacts the bioactivity of berberine. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₂₁H₂₀ClNO₄
Molecular Weight 385.85 g/mol
Appearance Yellowish crystalline powder [1]

| Solubility | Soluble in water | |

Table 2: Biological Activity Data

Activity Assay/Cell Line Metric Value Reference
Antibacterial Staphylococcus aureus MIC 125 µg/mL [2]
Bacillus subtilis MIC >500 µg/mL [2]
Escherichia coli MIC >500 µg/mL [2]
Anticancer 39 human cancer cell lines Mean GI₅₀ 11.7 µM [8]
Anti-inflammatory LPS-stimulated RAW 264.7 cells IC₅₀ (NO production) 11.64 µM
Anti-adipogenic 3T3-L1 adipocytes Triglyceride Reduction (at 5 µM) ~60% [3]

| | 3T3-L1 adipocytes | Cellular Accumulation (vs. Berberine) | ~2.5-fold higher |[9] |

Table 3: Effect on Gene Expression in 3T3-L1 Adipocytes (48h treatment)

Gene Function Fold Change (vs. Control) Reference
Pparg (PPARγ) Adipogenesis master regulator Decreased [3][10]
Cebpa (C/EBPα) Adipogenesis transcription factor Decreased [3][10]
Srebf1 (SREBP-1) Lipogenesis transcription factor Decreased [3]
Adipoq (Adiponectin) Adipokine Decreased [3]
Fabp4 Fatty acid binding protein Decreased [3]
Slc2a4 (GLUT4) Glucose transporter Decreased [3]

| Fasn (Fatty Acid Synthase) | Lipogenesis enzyme | Decreased |[3] |

Signaling Pathways and Mechanisms of Action

The primary mechanism underlying the enhanced anti-adipogenic effects of this compound is its potent activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3]

The AMPK Signaling Pathway

13-Methylberberine treatment in adipocytes leads to an increased phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[3] This activation cascade inhibits the expression of key adipogenic and lipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein 1 (SREBP-1).[3] The inhibition of these master regulators leads to a downstream reduction in the expression of genes involved in lipid synthesis and storage.[3][10] Furthermore, a decrease in Akt phosphorylation has been observed, suggesting a reduction in de novo lipid synthesis.[3]

AMPK_Pathway 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Akt Akt 13-Methylberberine->Akt pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC PPARg PPARγ pAMPK->PPARg CEBPa C/EBPα pAMPK->CEBPa SREBP1 SREBP-1 pAMPK->SREBP1 pACC p-ACC (Inactive) ACC->pACC Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis Lipogenesis Lipogenesis SREBP1->Lipogenesis pAkt p-Akt (Inactive) Akt->pAkt pAkt->Lipogenesis

Caption: AMPK signaling pathway modulated by 13-Methylberberine.

Experimental Protocols

Synthesis of this compound

The following is a general protocol for the synthesis of 13-alkyl-substituted berberine derivatives, which can be adapted for 13-Methylberberine.

Synthesis_Workflow Berberine Berberine Dihydroberberine Dihydroberberine Berberine->Dihydroberberine NaBH4, NaOH Reaction_Mixture Reaction Mixture Dihydroberberine->Reaction_Mixture Methyl_Aldehyde Methyl Aldehyde Methyl_Aldehyde->Reaction_Mixture Acidification Acidification (HCl) Reaction_Mixture->Acidification Heat (85-95°C) Methylberberine 13-Methylberberine Chloride Acidification->Methylberberine Stir at RT

Caption: General workflow for the synthesis of 13-Methylberberine.

Protocol:

  • Reduction of Berberine: To a stirred solution of berberine in methanol, a solution of sodium borohydride (B1222165) (NaBH₄) in sodium hydroxide (B78521) (NaOH) is added dropwise to yield dihydroberberine.

  • Aldol Condensation: Dihydroberberine is then reacted with a methyl aldehyde (e.g., acetaldehyde) in a solvent mixture of ethanol (B145695) and acetic acid.

  • Heating and Acidification: The reaction mixture is heated to 85-95°C for several hours. After cooling, the solvent is evaporated, and the residue is acidified with hydrochloric acid (HCl).

  • Purification: The resulting this compound can be purified by chromatography.[11]

Cell Culture and Adipocyte Differentiation

Protocol for 3T3-L1 Cells:

  • Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) for two days.

  • Maturation: The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another two days.

  • Maintenance: The cells are then maintained in DMEM with 10% FBS for an additional 4-8 days, with the medium being changed every two days, to allow for the accumulation of lipid droplets.[3]

Oil Red O Staining for Lipid Accumulation

Protocol:

  • Fixation: Differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin in PBS for 1 hour at room temperature.

  • Staining: The fixed cells are washed with water and then with 60% isopropanol. The cells are then stained with a filtered Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes at room temperature.

  • Washing and Visualization: The staining solution is removed, and the cells are washed with water. The lipid droplets stained in red can be visualized by microscopy.

  • Quantification: For quantitative analysis, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance is measured at 510 nm.[3]

Western Blot Analysis of AMPK Pathway Proteins

Protocol:

  • Protein Extraction: 3T3-L1 cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total AMPK, phospho-AMPK (Thr172), total ACC, phospho-ACC (Ser79), PPARγ, and C/EBPα overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Conclusion

This compound represents a significant advancement in the chemical modification of the natural product berberine. Its enhanced biological activities, particularly its potent anti-adipogenic effects mediated through the AMPK signaling pathway, underscore its potential as a lead compound for the development of new therapies for metabolic disorders and other conditions. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further explore the therapeutic applications of this promising molecule. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate the preclinical findings into clinical applications.

References

An In-depth Technical Guide to 13-Methylberberine Chloride (CAS Number: 54260-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride, a semi-synthetic derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant interest in biomedical research. Exhibiting enhanced biological activities compared to its parent compound, this compound demonstrates potent anti-adipogenic, anti-tumor, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of its chemical characteristics, summarizes key quantitative data on its biological efficacy, details experimental protocols for its evaluation, and elucidates its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt with the CAS number 54260-72-9. The introduction of a methyl group at the C-13 position of the protoberberine scaffold enhances its lipophilicity, which is believed to contribute to its improved pharmacokinetic properties and biological activities compared to berberine.[1]

PropertyValueReference
CAS Number 54260-72-9[2]
Molecular Formula C₂₁H₂₀ClNO₄-
Molecular Weight 385.84 g/mol -
Appearance Yellow solid-
Solubility Soluble in DMSO-

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities that are generally more potent than those of berberine. This section summarizes the key findings and presents quantitative data in a comparative format.

Anticancer Activity

This compound and its analogs have shown significant cytotoxic effects against various human cancer cell lines. The IC₅₀ values are generally lower than those of berberine, indicating higher potency.

Cell LineCompoundIC₅₀ (µM)Reference
7701QGY (Human Hepatoma) 13-n-hexyl-berberine1.85 ± 0.21[3]
Berberine> 20[3]
SMMC7721 (Human Hepatoma) 13-n-octyl-palmatine0.02 ± 0.01[3]
Berberine15.24 ± 2.53[3]
HepG2 (Human Hepatoma) 13-dodecylberberine0.77 ± 0.18[4]
Berberine> 40[4]
CEM (Human Acute Lymphoblastic Leukemia) 13-n-hexyl-berberine0.89 ± 0.11[3]
Berberine10.21 ± 1.54[3]
HT29 (Human Colon Carcinoma) Berberine52.37 ± 3.45[5]
Tca8113 (Human Tongue Carcinoma) Berberine218.52 ± 18.71[5]
CNE2 (Human Nasopharyngeal Carcinoma) Berberine249.18 ± 18.14[5]
MCF-7 (Human Breast Adenocarcinoma) Berberine272.15 ± 11.06[5]
HeLa (Human Cervical Carcinoma) Berberine245.18 ± 17.33[5]
Antimicrobial Activity

Derivatives of 13-substituted berberine have shown potent antimicrobial activity against a range of bacteria and fungi, in some cases surpassing the efficacy of the parent compound.

MicroorganismCompoundMIC (µM)Reference
Staphylococcus aureus 13-substituted berberine derivatives3.12 - 6.25[6]
Bacillus cereus 13-substituted berberine derivatives3.12 - 6.25[6]
Streptococcus pyogenes 13-substituted berberine derivatives3.12 - 6.25[6]
Mycobacterium spp. 13-substituted berberine derivatives3.12 - 6.25[6]
Candida albicans 13-substituted berberine derivatives3.12 - 6.25[6]
Helicobacter pylori 13-substituted berberine derivatives1.5 - 3.12[6]
Vibrio alginolyticus 13-substituted berberine derivatives1.5 - 3.12[6]
Candida albicans Berberine64 µg/mL[7]
Candida neoformans Berberine64 - 128 µg/mL[8]
Trichophyton rubrum Berberine128 µg/mL[8]
Trichophyton mentagrophytes Berberine64 µg/mL[8]
Clostridioides difficile Berberine256 - 1024 mg/L[9]
Escherichia coli Berberine1024 - 2048 µg/mL[10]
Anti-adipogenic Activity

13-Methylberberine has been shown to be a more potent inhibitor of adipogenesis in 3T3-L1 cells compared to berberine. This is attributed to its ability to down-regulate key adipogenic transcription factors and modulate the AMPK signaling pathway.[11]

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory effects by modulating the production of inflammatory mediators in macrophages. It has been shown to increase the production of the anti-inflammatory cytokine IL-12 while inhibiting the expression of inducible nitric oxide synthase (iNOS) at a post-transcriptional level in LPS-stimulated macrophages.[2]

Mechanisms of Action & Signaling Pathways

The enhanced biological activities of this compound are rooted in its modulation of several key cellular signaling pathways.

AMPK Signaling Pathway

A primary mechanism of action for this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[11] AMPK acts as a cellular energy sensor, and its activation leads to the inhibition of anabolic processes, such as lipid synthesis, and the stimulation of catabolic processes. This compound has been shown to increase the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[11] This activation of the AMPK pathway is central to the anti-adipogenic and potential anti-diabetic effects of the compound.

AMPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 13_MB 13-Methylberberine Chloride AMPK AMPK 13_MB->AMPK Activates p_AMPK p-AMPK (Active) ACC ACC p_AMPK->ACC Phosphorylates SREBP1c SREBP-1c p_AMPK->SREBP1c Inhibits PPARg PPARγ p_AMPK->PPARg Inhibits CEBPa C/EBPα p_AMPK->CEBPa Inhibits FattyAcidOxidation Fatty Acid Oxidation p_AMPK->FattyAcidOxidation Promotes p_ACC p-ACC (Inactive) Lipogenesis Lipogenesis p_ACC->Lipogenesis Inhibits SREBP1c->Lipogenesis Promotes PPARg->Lipogenesis Promotes CEBPa->Lipogenesis Promotes

Figure 1: this compound activates the AMPK signaling pathway.
Apoptosis and Cell Cycle Arrest

In cancer cells, 13-alkylberberine derivatives induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[12] Notably, the extrinsic pathway, involving caspase-8, does not appear to be significantly involved.[12]

Furthermore, berberine and its derivatives can induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cell line. This is achieved by modulating the expression of cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (CDKIs) such as p21 and p27.[13][14]

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway 13_MB 13-Alkylberberine Derivatives Bax Bax (Pro-apoptotic) 13_MB->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 13_MB->Bcl2 Downregulates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Figure 2: Induction of apoptosis by 13-alkylberberine derivatives.
NF-κB Signaling Pathway

The anti-inflammatory effects of 13-alkylberberine derivatives are also mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. 13-alkylberberine derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[15]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates p_IkBa p-IκBα NFkB NF-κB (Active) p_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription 13_MB 13-Alkylberberine Derivatives 13_MB->IKK Inhibits MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with various concentrations of This compound incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end Adipogenesis_Workflow start Start culture_preadipocytes Culture 3T3-L1 preadipocytes to confluence start->culture_preadipocytes induce_differentiation Induce differentiation with DMI cocktail ± 13-MB culture_preadipocytes->induce_differentiation maintain_cells Maintain cells in insulin medium, then standard medium induce_differentiation->maintain_cells stain_cells Fix and stain lipid droplets with Oil Red O maintain_cells->stain_cells quantify_lipids Elute stain and measure absorbance at 490-520 nm stain_cells->quantify_lipids end End quantify_lipids->end Inflammation_Workflow start Start seed_macrophages Seed RAW 264.7 macrophages in a 96-well plate start->seed_macrophages pre_treat Pre-treat with 13-Methylberberine chloride for 1 hour seed_macrophages->pre_treat stimulate_cells Stimulate with LPS pre_treat->stimulate_cells incubate Incubate for 24 hours stimulate_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_assay Perform Griess assay for nitric oxide (NO) collect_supernatant->griess_assay elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa end End griess_assay->end elisa->end

References

Spectroscopic and Mechanistic Insights into 13-Methylberberine Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of 13-Methylberberine chloride, a derivative of the naturally occurring isoquinoline (B145761) alkaloid berberine (B55584).[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the analytical characterization and biological activities of this compound.

Introduction

This compound is a synthetic derivative of berberine, an alkaloid found in various plants.[1] The addition of a methyl group at the 13-position has been shown to enhance its biological activities, making it a compound of significant interest for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anti-adipogenic effects.[2][3] This guide summarizes the available spectroscopic data for this compound and provides insights into its mechanism of action.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopic Data
Wavelength (λmax, nm)SolventReference
232, 266, 342, 423Not Specified[4]
Table 2: Mass Spectrometry Data
Mass (m/z)IonTechniqueReference
350.1391[M]+ESI-MS[5]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following are generalized protocols based on methods used for similar protoberberine alkaloids.

UV-Visible Spectroscopy

A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol). The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically in the range of 200-600 nm. The solvent is used as a reference blank.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H and ¹³C NMR analysis, the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Signaling Pathway and Experimental Workflow

Anti-Adipogenic Signaling Pathway of this compound

13-Methylberberine has been shown to exert anti-adipogenic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[6] This activation leads to the downregulation of key transcription factors involved in adipocyte differentiation.

13_Methylberberine_Signaling_Pathway 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Activates PPARγ PPARγ AMPK->PPARγ Inhibits C/EBPα C/EBPα AMPK->C/EBPα Inhibits Adipogenesis Adipogenesis PPARγ->Adipogenesis C/EBPα->Adipogenesis

Anti-adipogenic signaling pathway of 13-Methylberberine.
General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Structure Elucidation UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

General workflow for spectroscopic analysis.

References

In Vitro Cytotoxicity of 13-Methylberberine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride, a derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of interest in oncological research due to its enhanced cytotoxic profile compared to its parent compound. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its efficacy against various cancer cell lines, the experimental protocols used for its evaluation, and the current understanding of its mechanism of action. The strategic addition of a methyl group at the C-13 position has been shown to influence the compound's bioactivity, suggesting that this compound may serve as a promising scaffold for the development of novel anticancer therapeutics.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The primary method cited for this evaluation is the Sulforhodamine B (SRB) assay, which measures cell density by quantifying total cellular protein.

For context, structure-activity relationship studies on 13-substituted berberine analogs have shown that the nature of the substituent at this position significantly impacts cytotoxicity. While longer alkyl chains, such as hexyl and octyl groups, have demonstrated more potent anticancer activity in some studies, the methyl-substituted derivative still represents a significant improvement over unsubstituted berberine in certain contexts.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

CompoundMean GI50 (µM)Assay MethodCell Line PanelReference
This compound11.7Sulforhodamine B (SRB)38 Human Cancer Cell LinesIwasa K, et al. (2001)

Note: The specific GI50 values for individual cell lines from the 38-cell line panel are not detailed in the currently accessible literature.

Experimental Protocols

The following sections detail the standardized methodologies for the key assays used to characterize the in vitro cytotoxicity of this compound and related compounds.

Cell Viability and Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or other suitable solvent)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 50 µL of cold 50% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water to remove TCA and dead cells. Air-dry the plates completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

SRB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 Cell Attachment treatment Treat with 13-MBC incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 Drug Exposure fixation Fix with TCA incubation2->fixation washing1 Wash with Water fixation->washing1 staining Stain with SRB washing1->staining washing2 Wash with Acetic Acid staining->washing2 solubilization Solubilize with Tris washing2->solubilization readout Read Absorbance solubilization->readout analysis Calculate GI50 readout->analysis end Results analysis->end

Caption: Workflow of the Sulforhodamine B (SRB) Cytotoxicity Assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and centrifuge to pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Treat Cells with 13-MBC harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analysis Flow Cytometry Analysis add_buffer->analysis end Quantify Apoptosis analysis->end

Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.

Mechanism of Action: Inferred Signaling Pathways

While specific mechanistic studies on this compound are limited, the well-documented activities of berberine and its other 13-substituted derivatives, such as 13-ethylberberine, provide a strong basis for its presumed mechanism of action. It is highly probable that this compound induces cytotoxicity in cancer cells through the induction of apoptosis via the intrinsic (mitochondrial) pathway and by causing cell cycle arrest.

Inferred Apoptotic Pathway

The intrinsic apoptotic pathway is a primary mechanism of action for many chemotherapeutic agents. For berberine and its derivatives, this pathway is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.

Apoptosis_Pathway MBC 13-Methylberberine Chloride ROS ↑ Reactive Oxygen Species (ROS) MBC->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax pro-apoptotic Bcl2 ↓ Bcl-2 Mito->Bcl2 anti-apoptotic CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inferred Intrinsic Apoptosis Signaling Pathway for 13-MBC.

Pathway Description:

  • Induction of Oxidative Stress: this compound likely increases the production of intracellular ROS.

  • Mitochondrial Perturbation: Elevated ROS levels lead to mitochondrial membrane stress.

  • Regulation by Bcl-2 Family Proteins: This stress results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

  • Cytochrome c Release: The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Cascade Activation: Cytochrome c activates caspase-9, which in turn activates the executioner caspase-3.

  • Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

This compound demonstrates broad-spectrum in vitro cytotoxic activity against human cancer cell lines. While specific data on its mechanistic action are still emerging, evidence from related compounds strongly suggests that its anticancer effects are mediated through the induction of apoptosis via the mitochondrial pathway and potential cell cycle disruption. The detailed protocols provided herein offer a standardized framework for the further investigation and characterization of this promising compound. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential.

The Pharmacological Profile of 13-Methylberberine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride, a synthetic derivative of the naturally occurring isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant interest in pharmacological research. The addition of a methyl group at the C-13 position enhances its biological activity and pharmacokinetic properties compared to its parent compound.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Berberine, extracted from plants like Coptis chinensis and Berberis vulgaris, has a long history in traditional medicine and is known for its wide range of pharmacological effects, including antibacterial, anti-inflammatory, and metabolic regulatory activities.[2][3][4] this compound (also referred to as 13-Methylberberinium chloride or 13-MB) is a semi-synthetic analogue designed to improve upon the therapeutic potential of berberine.[2][5] Research has demonstrated that this structural modification leads to enhanced potency in several areas, including anti-adipogenic, antitumor, and antibacterial activities.[2][5][6][7] This guide synthesizes the current understanding of its pharmacological characteristics.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) compound. Its key properties are summarized below.

PropertyValueReference
Chemical Formula C₂₁H₂₀ClNO₄[1]
Molecular Weight 385.84 g/mol [1]
CAS Number 54260-72-9[1][2]
Formal Name 5,6-dihydro-9,10-dimethoxy-13-methyl-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, monochloride[2]
Appearance Crystalline solid[2]
Solubility Water: 1 mg/ml[2][7]
UV max (λmax) 232, 266, 342, 423 nm[2]
SMILES CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-][1]

Pharmacodynamics: Mechanism of Action

This compound exerts its effects through multiple biochemical pathways, showing a more potent action than berberine in several models. Its primary mechanisms involve the modulation of cellular energy homeostasis, inflammatory responses, and cell differentiation.

Anti-Adipogenic and Metabolic Effects

A significant area of research for this compound is its potential as an anti-obesity agent.[8] It has been shown to inhibit adipogenesis in 3T3-L1 preadipocytes more effectively than berberine.[8][9] This action is primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8][9]

Key molecular events include:

  • AMPK Activation: 13-Methylberberine increases the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[9]

  • Downregulation of Transcription Factors: It suppresses the expression of key adipocyte differentiation transcription factors, namely peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[8][9]

  • Inhibition of Lipid Synthesis: The compound reduces the protein levels of sterol regulatory element-binding protein 1 (SREBP-1) and decreases Akt phosphorylation, suggesting an inhibition of de novo lipid synthesis.[8][9]

The necessity of the AMPK pathway is demonstrated by the attenuation of its lipid-reducing effects when an AMPK inhibitor is used.[8][9]

AMPK_Signaling_Pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13-MB 13-Methylberberine Chloride AMPK AMPK 13-MB->AMPK Activates Akt Akt 13-MB->Akt Inhibits pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates PPARg PPARγ pAMPK->PPARg Inhibits Expression CEBPa C/EBPα pAMPK->CEBPa Inhibits Expression SREBP1 SREBP-1 pAMPK->SREBP1 Inhibits Expression pACC pACC (Inactive) ACC->pACC Inactivation Adipogenesis Adipogenesis & Lipid Synthesis pACC->Adipogenesis Inhibits pAkt pAkt (Active) Akt->pAkt Phosphorylation pAkt->Adipogenesis Promotes PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes SREBP1->Adipogenesis Promotes

Figure 1: Proposed anti-adipogenic signaling pathway of this compound.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated immunomodulatory properties. In macrophages stimulated with lipopolysaccharide (LPS), it inhibits the expression of inducible nitric oxide synthase (iNOS) at a post-transcriptional level and increases the production of Interleukin-12 (IL-12).[6] This dual action suggests a potential role in modulating inflammatory and immune responses.

Antitumor and Antibacterial Activity

Compared to berberine, this compound exhibits improved antitumor and antibacterial activity.[2][5][7] The enhanced lipophilicity due to the methyl group is thought to contribute to this increased potency.

Pharmacokinetics and Cellular Accumulation

A key advantage of this compound is its improved pharmacokinetic profile over berberine, which is known for its low oral bioavailability.[10][11]

  • Enhanced Cellular Accumulation: The C-13 methyl substitution increases the lipophilicity of the molecule.[9] This leads to greater accumulation within cells. Studies on 3T3-L1 adipocytes have shown that 13-Methylberberine accumulates at higher levels than berberine after treatment.[2][8][9][12] This increased intracellular concentration likely contributes to its enhanced biological activity.[9]

  • Metabolism: While specific metabolic pathways for 13-Methylberberine are not fully elucidated, studies on berberine show it undergoes phase I and phase II metabolism, with phase II metabolites being predominant in blood circulation.[10][13] It is plausible that 13-Methylberberine follows similar metabolic routes.

Summary of Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound, often in comparison to berberine.

ParameterOrganism/Cell LineValueComparison to BerberineReference
Antitumor Activity (GI₅₀) Mean of 39 human cancer cell lines11.7 µMImproved[2]
Antibacterial Activity (MIC) Staphylococcus aureus125 µg/mlImproved[2][5][7]
Triglyceride Content 3T3-L1 adipocytes (at 5 µM)~40% of controlMore potent reduction[9]
Cellular Accumulation 3T3-L1 adipocytes (48h treatment)Significantly higherHigher[9][12]

Experimental Protocols

To facilitate further research, this section details a representative experimental protocol for assessing the anti-adipogenic effects of this compound.

In Vitro Anti-Adipogenic Assay in 3T3-L1 Cells

This protocol is based on methodologies described for studying the effects of 13-Methylberberine on adipocyte differentiation.[8][9]

Objective: To determine the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS) and Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • Differentiation-Inducing (DI) medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (B600854).

  • Insulin medium: DMEM with 10% FBS and 1 µg/mL insulin.

  • This compound stock solution (in DMSO)

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Reagents for Western Blotting (lysis buffer, antibodies for PPARγ, C/EBPα, pAMPK, AMPK, β-actin)

Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Differentiation: Grow cells to 2 days post-confluence. Replace the medium with DI medium to initiate differentiation (Day 0).

  • Compound Treatment: From Day 0, treat the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Differentiation Period:

    • After 2 days (Day 2), replace the medium with insulin medium containing the compound or vehicle.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS and the respective treatments, changing the medium every 2 days until full differentiation (typically Day 8-12).

  • Analysis of Adipogenesis:

    • Oil Red O Staining: On Day 12, wash cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize intracellular lipid droplets. Elute the stain and measure absorbance to quantify lipid accumulation.

    • Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial colorimetric assay kit. Normalize the results to total protein content.

    • Western Blotting: Collect cell lysates at various time points (e.g., 6, 24, 48, 96 hours) to analyze the protein expression levels of key markers like PPARγ, C/EBPα, pAMPK, and AMPK.

Experimental_Workflow cluster_analysis Endpoint Analysis start Start: 3T3-L1 Preadipocyte Culture confluence Grow to 2 Days Post-Confluence start->confluence day0 Day 0: Induce Differentiation (DI Medium + 13-MB/Vehicle) confluence->day0 day2 Day 2: Change to Insulin Medium (+ 13-MB/Vehicle) day0->day2 day4_12 Day 4-12: Maintain in FBS Medium (+ 13-MB/Vehicle) (Change medium every 2 days) day2->day4_12 analysis Analysis of Differentiated Adipocytes day4_12->analysis oro Oil Red O Staining (Lipid Visualization) analysis->oro tg Triglyceride Assay (Lipid Quantification) analysis->tg wb Western Blotting (Protein Expression) analysis->wb

References

Methodological & Application

Application Note: Protocols for a Preclinical Evaluation of 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the preclinical evaluation of 13-Methylberberine chloride, a synthetic derivative of the natural isoquinoline (B145761) alkaloid, berberine (B55584).[1] 13-Methylberberine has demonstrated potential anti-adipogenic and antitumor activities, making it a compound of interest for further investigation.[2] The addition of a methyl group at the C-13 position may enhance its biological activity and pharmacokinetic properties compared to its parent compound.[1][3] This application note details standardized methodologies for assessing its cytotoxic effects, its impact on key protein expression in apoptosis-related pathways, and its influence on gene expression. The included protocols for cell viability assays (MTT), protein analysis (Western Blot), and gene expression analysis (RT-qPCR) are designed to provide a robust framework for researchers.

Introduction

Berberine is a well-studied alkaloid known for a wide range of pharmacological activities, including anticancer effects.[4][5] These effects are often attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5][6][7] Structural modifications of the berberine skeleton, particularly at the C-13 position, have been explored to enhance its therapeutic potential and bioavailability.[4] this compound is one such derivative that has shown improved antitumor and anti-adipogenic properties.[2][8] This document outlines key in vitro experiments to systematically characterize the biological effects of this compound on cancer cell lines.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Maintenance: Human cancer cell lines (e.g., HeLa for cervical cancer, HL-60 for leukemia[9]) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO). Store the stock solution in aliquots at -20°C.[10] Subsequent dilutions should be made in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[11]

  • Cell Treatment: Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for protein/RNA extraction). Allow cells to adhere and reach 70-80% confluency (typically 24 hours). Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[12]

Protocol:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.[10] Incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[13]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, protected from light.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action, such as the induction of apoptosis. Key markers for apoptosis include cleaved caspases (e.g., Caspase-3) and members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[14][15]

Protocol:

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells with 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[14] Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[14] Separate the proteins on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, Bax, Bcl-2, and β-actin as a loading control), diluted in the blocking buffer.[14]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

  • Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.

Gene Expression Analysis (RT-qPCR)

Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes.[16][17] This can reveal if this compound affects the transcription of genes involved in apoptosis or cell cycle regulation.

Protocol:

  • RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., Trizol or RNeasy kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[18]

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Bax, Bcl-2, Casp3) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green qPCR master mix.[18][19]

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) value for each gene.[17] Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing treated samples to the vehicle control.

Data Presentation (Example Tables)

Table 1: Cytotoxicity of this compound on Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, which indicate the potency of the compound in inhibiting cell proliferation.

Cell LineTreatment Time (h)IC₅₀ (µM) [Mean ± SD]
HL-60 48[Insert experimental value]
HeLa 48[Insert experimental value]
MCF-7 48[Insert experimental value]

Table 2: Densitometric Analysis of Apoptosis-Related Proteins. This table presents the relative expression levels of key apoptotic proteins after treatment, as determined by Western blot.

ProteinTreatment (24h)Relative Expression (Fold Change vs. Control) [Mean ± SD]
Bcl-2 13-MBC (IC₅₀)[Insert experimental value]
Bax 13-MBC (IC₅₀)[Insert experimental value]
Cleaved Caspase-3 13-MBC (IC₅₀)[Insert experimental value]

Table 3: Relative mRNA Expression of Apoptosis-Related Genes. This table shows the fold change in gene expression in response to treatment, measured by RT-qPCR.

GeneTreatment (24h)Relative mRNA Expression (Fold Change vs. Control) [Mean ± SD]
Bcl2 13-MBC (IC₅₀)[Insert experimental value]
Bax 13-MBC (IC₅₀)[Insert experimental value]
Casp3 13-MBC (IC₅₀)[Insert experimental value]

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for this compound, based on the known mechanisms of berberine.[5][7]

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Conclusion Culture 1. Cell Culture (e.g., HeLa, HL-60) Treatment 2. Treatment (13-MBC vs Vehicle) Culture->Treatment MTT 3a. Cell Viability (MTT Assay) Treatment->MTT WB 3b. Protein Analysis (Western Blot) Treatment->WB qPCR 3c. Gene Expression (RT-qPCR) Treatment->qPCR Analysis 4. Data Analysis (IC50, Fold Change) MTT->Analysis WB->Analysis qPCR->Analysis Conclusion 5. Conclusion Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway MBC 13-Methylberberine Chloride Bcl2 Bcl-2 (Anti-apoptotic) MBC->Bcl2 Inhibition Bax Bax (Pro-apoptotic) MBC->Bax Activation Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In Vitro Assays of 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Methylberberine chloride is a synthetic derivative of berberine, an isoquinoline (B145761) alkaloid with a wide range of documented biological activities. The addition of a methyl group at the 13-position has been shown to enhance its therapeutic potential, demonstrating promising anti-cancer, anti-inflammatory, anti-adipogenic, and antimicrobial properties. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: Quantitative Assay Results

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Anti-inflammatory Activity

AssayCell LineTreatmentEndpointIC50 ValueReference
Nitric Oxide (NO) ProductionRAW 264.7Lipopolysaccharide (LPS) + 13-MethylberberineInhibition of NO production11.64 µM[1]--INVALID-LINK--
Interleukin-12 (IL-12) ProductionSplenic MacrophagesLPS + 13-MethylberberineIncreased IL-12 production---INVALID-LINK--

Table 2: Anticancer Activity (Cytotoxicity)

Cell LineAssayEndpointIC50 ValueReference
SMMC7721 (Hepatocellular carcinoma)MTT AssayCell Viability0.02 ± 0.01 µM[2]--INVALID-LINK--
7701QGY (Hepatocellular carcinoma)MTT AssayCell Viability13.58 ± 2.84 µM[2]--INVALID-LINK--
HepG2 (Hepatocellular carcinoma)MTT AssayCell ViabilityData not specified--INVALID-LINK--
CEM (Leukemia)MTT AssayCell ViabilityData not specified--INVALID-LINK--
CEM/VCR (Vinblastine-resistant leukemia)MTT AssayCell ViabilityData not specified--INVALID-LINK--
KIII (Lewis lung carcinoma)MTT AssayCell ViabilityData not specified--INVALID-LINK--
Lewis (Lewis lung carcinoma)MTT AssayCell ViabilityData not specified--INVALID-LINK--

Table 3: Anti-Adipogenic Activity

AssayCell LineTreatmentEndpointObservationReference
Oil Red O Staining3T3-L1Adipogenic Cocktail + 13-Methylberberine (5 µM)Lipid AccumulationSignificant reduction in lipid droplets--INVALID-LINK--
Triglyceride Content3T3-L1Adipogenic Cocktail + 13-MethylberberineTriglyceride LevelsDose-dependent reduction--INVALID-LINK--

Table 4: Antimicrobial Activity

MicroorganismAssayEndpointMIC ValueReference
Staphylococcus aureusBroth MicrodilutionBacterial Growth125 µg/mL--INVALID-LINK--
Mycobacterium spp.Microbial Sensitivity TestsMicrobial Growth3.12 to 6.25 µM[3][4]--INVALID-LINK--
Candida albicansMicrobial Sensitivity TestsMicrobial Growth3.12 to 6.25 µM[3][4]--INVALID-LINK--
Gram-positive bacteria (e.g., Bacillus cereus, Streptococcus pyogenes)Microbial Sensitivity TestsMicrobial Growth3.12 to 6.25 µM[3][4]--INVALID-LINK--
Helicobacter pyloriMicrobial Sensitivity TestsMicrobial Growth1.5–3.12 µM[3][4]--INVALID-LINK--
Vibrio alginolyticusMicrobial Sensitivity TestsMicrobial Growth1.5–3.12 µM[3][4]--INVALID-LINK--

Experimental Protocols

Anti-inflammatory Activity Assays

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages in response to an inflammatory stimulus (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Principle: This assay quantifies the secretion of the pro-inflammatory cytokine IL-12 from macrophages using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Follow the same cell culture and treatment protocol as described for the Nitric Oxide Production Assay (Section 1.1), using either RAW 264.7 cells or primary murine splenic macrophages.

  • Supernatant Collection: After the 24-hour incubation with LPS and this compound, centrifuge the culture plates and collect the supernatants.

  • ELISA:

    • Perform the ELISA for IL-12 p70 according to the manufacturer's instructions of a commercially available kit.

    • Briefly, coat a 96-well plate with a capture antibody against IL-12.

    • Add the collected cell culture supernatants and standards to the wells.

    • Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

    • Add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-12 in the samples by comparing the absorbance to a standard curve.

Anticancer Activity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SMMC7721, HepG2) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-Adipogenic Activity Assay

Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, which accumulate in differentiated adipocytes. The intensity of the staining is proportional to the amount of lipid accumulation.

Protocol:

  • Cell Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation by treating the cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 2 days.

    • Maintain the cells in adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) for another 2 days, refreshing the medium every 2 days.

    • Treat the cells with various concentrations of this compound throughout the differentiation process.

  • Staining:

    • Wash the differentiated adipocytes with PBS.

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain the cells with a freshly prepared Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) for 10 minutes.

    • Wash the cells with water multiple times to remove excess stain.

  • Quantification (Optional):

    • Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes.

    • Measure the absorbance of the eluted stain at 490 nm.

  • Visualization: Visualize and capture images of the stained lipid droplets using a microscope.

Signaling Pathway and Experimental Workflow Diagrams

Anti-Adipogenic Signaling Pathway of this compound

Anti-Adipogenic_Signaling Methylberberine 13-Methylberberine chloride AMPK AMPK Methylberberine->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits SREBP1 SREBP-1 AMPK->SREBP1 Inhibits Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes SREBP1->Adipogenesis Promotes

Caption: Anti-adipogenic signaling of this compound.

Experimental Workflow for Anti-inflammatory Assays

Anti_inflammatory_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Seed Seed RAW 264.7 cells Treat Treat with 13-Methylberberine chloride & LPS Seed->Treat Supernatant Collect Supernatant Treat->Supernatant Griess Griess Assay for NO Supernatant->Griess ELISA ELISA for IL-12 Supernatant->ELISA NO_Analysis Calculate % NO Inhibition Griess->NO_Analysis IL12_Analysis Quantify IL-12 Concentration ELISA->IL12_Analysis

Caption: Workflow for in vitro anti-inflammatory assays.

Logical Relationship of Anticancer MTT Assay

MTT_Assay_Logic ViableCells Viable Cancer Cells MitochondrialReductase Mitochondrial Reductase ViableCells->MitochondrialReductase Contains MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan MitochondrialReductase->Formazan Reduces ColorimetricReading Colorimetric Reading (570 nm) Formazan->ColorimetricReading Dissolved by DMSO DMSO (Solubilizing Agent) DMSO->ColorimetricReading CellViability Cell Viability (%) ColorimetricReading->CellViability Proportional to

Caption: Principle of the MTT cell viability assay.

References

Preparing 13-Methylberberine Chloride for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride is a synthetic derivative of the natural isoquinoline (B145761) alkaloid berberine.[1] The addition of a methyl group at the C-13 position enhances its biological activity and pharmacokinetic properties compared to its parent compound.[1] This compound has garnered significant interest in biomedical research for its potential therapeutic applications, including anti-adipogenic and antitumor activities.[2] These application notes provide detailed protocols for the preparation, handling, and application of this compound in a cell culture setting to ensure reproducible and accurate experimental outcomes.

Physicochemical and Biological Properties

This compound is a crystalline solid with a molecular weight of 385.84 g/mol and a chemical formula of C₂₁H₂₀ClNO₄.[1] It exhibits improved cellular uptake and accumulation compared to berberine, which may contribute to its enhanced potency.[2]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₂₁H₂₀ClNO₄[1]
Molecular Weight 385.84 g/mol [1]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Solubility in Water 1 mg/mL[3]
Solubility in DMSO ≥20 mg/mL (51.83 mM)[4]
Storage of Solid -20°C (stable for ≥ 4 years)[3]
Storage of Stock Solution -80°C (6 months); -20°C (1 month)[2]
Mean GI₅₀ (antitumor) 11.7 µM[3]
Anti-adipogenic EC₅₀ ~5 µM[2]

Experimental Protocols

I. Preparation of this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Pre-warming: Allow the this compound powder vial and DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM). To prepare a 20 mM stock solution, dissolve 7.72 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) can be applied if necessary to aid solubilization.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and reduces the risk of contamination.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Protect from light.

II. Preparation of Working Solutions and Treatment of Cells

Objective: To dilute the stock solution to the final desired concentration in cell culture medium and treat the cells.

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cultured cells in multi-well plates or flasks

  • Sterile pipette tips

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired experimental concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

III. Assessment of Cell Viability (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).[5]

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

IV. Analysis of Apoptosis by Annexin V Staining

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

V. Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key protein expression and phosphorylation in signaling pathways.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Activated AMPK, in turn, influences downstream targets to inhibit anabolic processes and promote catabolic pathways. Additionally, this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2]

G cluster_0 This compound Treatment cluster_1 Cellular Effects Compound 13-Methylberberine Chloride AMPK AMPK (Activation) Compound->AMPK PI3K PI3K/Akt (Inhibition) Compound->PI3K Adipogenesis Adipogenesis (Inhibition) AMPK->Adipogenesis Lipid_Synthesis Lipid Synthesis (Inhibition) AMPK->Lipid_Synthesis mTOR mTOR (Inhibition) PI3K->mTOR Apoptosis Apoptosis (Induction) PI3K->Apoptosis Cell_Growth Cell Growth (Inhibition) mTOR->Cell_Growth G cluster_workflow Experimental Workflow start Prepare 13-Methylberberine Chloride Stock Solution treat Treat Cells with Working Concentrations start->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability apoptosis Analyze Apoptosis (e.g., Annexin V Staining) treat->apoptosis western Investigate Signaling Pathways (e.g., Western Blot) treat->western data Data Analysis and Interpretation viability->data apoptosis->data western->data conclusion Conclusion data->conclusion G cluster_pathway Crosstalk between AMPK and PI3K/Akt/mTOR Pathways Compound 13-Methylberberine Chloride AMPK AMPK Compound->AMPK Activates Akt Akt Compound->Akt Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Akt->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

Application Notes and Protocols for In Vivo Studies of 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride, a derivative of the natural alkaloid berberine (B55584), has demonstrated enhanced biological activity in vitro, including potent anti-adipogenic and anti-tumor effects.[1][2] This has led to increasing interest in its therapeutic potential. However, to date, there is a notable absence of published in vivo studies detailing specific dosages of this compound in animal models. This document aims to bridge this gap by providing comprehensive application notes and protocols to guide researchers in designing and conducting in vivo studies with this promising compound. While direct dosage data for this compound is unavailable, we present a detailed summary of in vivo dosages for its parent compound, berberine chloride, to serve as a robust starting point for dose-range finding studies. Furthermore, we provide detailed protocols for the preparation and administration of this compound, alongside visualizations of experimental workflows and relevant signaling pathways.

Introduction

This compound is a synthetic analog of berberine, an isoquinoline (B145761) alkaloid with a long history of use in traditional medicine and extensive modern research.[3] The addition of a methyl group at the 13-position has been shown to enhance its biological activity and pharmacokinetic properties compared to berberine.[3] In vitro studies have highlighted its superior potency in inhibiting adipogenesis in 3T3-L1 cells, suggesting potential as an anti-obesity agent.[1] The compound also exhibits improved antitumor and antibacterial activities.[2] Despite these promising preclinical findings, the transition to in vivo models is a critical next step that has not yet been documented in the scientific literature. These application notes are designed to facilitate this transition by providing essential information for the design of initial in vivo experiments.

In Vivo Dosage Data

This compound

As of the latest literature review, there are no published studies that provide specific in vivo dosage information for this compound in any animal model. One key study on its anti-adipogenic effects explicitly states, "Future studies using whole animal models would be crucial to evaluate its efficacy and safety for anti-obesity therapy."[1] Therefore, researchers should consider the dosages of the parent compound, berberine chloride, as a starting point for their own dose-range finding and efficacy studies.

Berberine Chloride (Parent Compound) as a Reference

The following tables summarize in vivo dosages of berberine chloride from various studies. This data can be used to inform the design of studies with this compound, keeping in mind that the methylated form may be more potent.

Table 1: Oral Administration of Berberine Chloride in Rodent Models

Animal ModelConditionDosageDurationKey FindingsReference
Sprague-Dawley RatsExperimental Colitis7.5 or 15 mg/kg/day3 days or 1 weekReduced histological lesions and myeloperoxidase activity at 15 mg/kg/day for 1 week.[4][4]
Sprague-Dawley RatsPharmacokinetics48.2, 120, or 240 mg/kgSingle doseDose-dependent increase in plasma concentration.[4][5][4][5]
Nude MiceTissue Distribution500 mg/kgSingle doseBerberine primarily acted on the stomach within 1 hour and distributed to the liver, kidney, lungs, and intestines after 4 hours.[6][6]
Sprague-Dawley RatsAlzheimer's Disease Model50 mg/kg/day14 daysData from a systematic review of multiple studies.[7][7]
Sprague-Dawley Rats & Swiss Albino MiceDevelopmental Toxicity282, 531, and 1,313 mg/kg/day (rats); 569, 841, and 1,155 mg/kg/day (mice)Gestational days 6-20 (rats); 6-17 (mice)Maternal toxicity LOAEL was 531 mg/kg/day in rats and 841 mg/kg/day in mice.[8][8]

Table 2: Intravenous Administration of Berberine Chloride in Rodent Models

Animal ModelConditionDosageDurationKey FindingsReference
Sprague-Dawley RatsPharmacokinetics4.0 mg/kgSingle doseAbsolute bioavailability of berberine was 0.37 ± 0.11%.[4][5][4][5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

The following protocols are based on solubility information from commercial suppliers and are suitable for preparing this compound for oral or intraperitoneal administration.[9] It is recommended to prepare fresh solutions on the day of use.[9]

Protocol 1: Clear Solution for Injection (≥ 2 mg/mL)

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20 mg/mL.

  • Prepare the vehicle: In a sterile tube, combine the following solvents in the specified volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare the working solution: For a 1 mL working solution, add 100 µL of the 20 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of Saline to reach the final volume of 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]

Protocol 2: Suspended Solution for Oral or Intraperitoneal Injection (2 mg/mL)

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20 mg/mL.

  • Prepare the vehicle: Prepare a 20% solution of SBE-β-CD in Saline.

  • Prepare the working solution: For a 1 mL working solution, add 100 µL of the 20 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline.

  • Mix thoroughly to ensure a uniform suspension.[9]

Administration to Laboratory Animals

The choice of administration route will depend on the experimental design and objectives. Common routes for preclinical studies include oral gavage, intraperitoneal injection, and intravenous injection. For detailed guidance on administration techniques and volumes for different animal species, researchers should consult established guidelines.

Visualization of Pathways and Workflows

Signaling Pathway

The anti-adipogenic effects of 13-Methylberberine are reported to be mediated through the AMPK signaling pathway, leading to the downregulation of key transcription factors involved in adipocyte differentiation.[1]

G 13-Methylberberine_chloride This compound AMPK AMPK 13-Methylberberine_chloride->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits SREBP1 SREBP-1 AMPK->SREBP1 Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes SREBP1->Adipogenesis Promotes

Figure 1. Proposed signaling pathway for the anti-adipogenic effects of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study evaluating the efficacy of this compound in a rodent model of obesity.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Diet_Induction High-Fat Diet Induction (e.g., 8 weeks) Animal_Acclimatization->Diet_Induction Baseline_Measurements Baseline Measurements (Body weight, glucose tolerance) Diet_Induction->Baseline_Measurements Randomization Randomization into Groups (Vehicle, 13-MBC doses) Baseline_Measurements->Randomization Treatment_Administration Daily Administration (e.g., Oral Gavage, 4 weeks) Randomization->Treatment_Administration Monitoring Weekly Monitoring (Body weight, food intake) Treatment_Administration->Monitoring Final_Measurements Final Measurements (Glucose tolerance, insulin (B600854) resistance) Monitoring->Final_Measurements Tissue_Collection Tissue Collection (Adipose tissue, liver, serum) Final_Measurements->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (Lipid profile, gene expression) Tissue_Collection->Biochemical_Analysis

Figure 2. General experimental workflow for an in vivo obesity study.

Conclusion

While the therapeutic potential of this compound is evident from in vitro studies, its in vivo efficacy and safety remain to be established. The information provided in these application notes offers a foundational resource for researchers to design and execute the first wave of in vivo studies on this compound. By leveraging the extensive data available for the parent compound, berberine chloride, and following the detailed protocols for preparation and administration, the scientific community can begin to unlock the in vivo therapeutic potential of this compound. It is imperative that initial studies include robust dose-range finding and toxicological assessments to ensure the safety and validity of future efficacy trials.

References

Application Note: Preparation of 13-Methylberberine Chloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the preparation, storage, and handling of a 13-Methylberberine chloride stock solution for research applications. This compound, a derivative of the isoquinoline (B145761) alkaloid berberine, demonstrates enhanced biological activities, including anti-adipogenic and antitumor effects, making it a compound of interest in drug development.[1][2] Proper preparation of a stock solution is critical for ensuring experimental reproducibility and accuracy. This document outlines the necessary materials, step-by-step procedures, and stability data to guide researchers in preparing a reliable stock solution for both in vitro and in vivo studies.

Physicochemical Properties

This compound is a synthetic derivative of berberine.[2] Its chemical structure and properties are summarized below.

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₀ClNO₄[2][3]
Molecular Weight 385.84 g/mol [2][3]
Appearance Crystalline solid[3]
Purity ≥98%[3]
CAS Number 54260-72-9[2][3]
Solubility in DMSO 20 mg/mL (51.83 mM)[1][4]
Solubility in Water 1 mg/mL[3]
Storage (Solid) -20°C for ≥ 4 years[3]

Experimental Protocols

Required Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

  • Sterile pipette tips

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

  • Equilibrate the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the compound's stability and accurate weighing.

  • Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.858 mg of the compound.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution, if you weighed 3.858 mg, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it can be hygroscopic, which can impact solubility.[1]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, the following methods can be employed:

    • Warming: Gently warm the solution to 60°C.[1][4]

    • Ultrasonication: Place the tube in an ultrasonic bath for 5-10 minutes.[1][4]

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots as recommended in Table 2.

Table 2: Stock Solution Storage and Stability

Storage TemperatureShelf LifeNotes
-20°C 1 monthStore in a sealed container, away from moisture and light.
-80°C 6 monthsStore in a sealed container, away from moisture and light.

Data sourced from MedChemExpress.[1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the workflow for preparing the stock solution and a simplified representation of a signaling pathway influenced by 13-Methylberberine.

G Figure 1: Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Compound to Room Temperature B Weigh this compound A->B C Add Anhydrous DMSO B->C D Dissolve (Vortex, Warm, Sonicate) C->D E Aliquot into Single-Use Tubes D->E Visually Inspect for Clarity F Store at -20°C or -80°C E->F G Thaw for Experimental Use F->G

Caption: Figure 1: Workflow for this compound Stock Solution Preparation

Figure 2: Simplified Signaling Pathway Influenced by 13-Methylberberine 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Activates Adipogenesis Adipogenesis 13-Methylberberine->Adipogenesis Inhibits ACC ACC AMPK->ACC Phosphorylates/Inhibits Lipogenesis Lipogenesis ACC->Lipogenesis Leads to

Caption: Figure 2: Simplified Signaling Pathway Influenced by 13-Methylberberine

Application Example: In Vitro Cell-Based Assay

For a typical in vitro cell-based assay, the 10 mM DMSO stock solution can be further diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Example Dilution:

To treat cells with 10 µM of this compound in a final volume of 1 mL:

  • Thaw a single-use aliquot of the 10 mM stock solution.

  • Dilute the stock solution 1:1000 in the cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • The final DMSO concentration will be 0.1%.

Conclusion

This application note provides a standardized protocol for the preparation of this compound stock solutions. Adherence to these guidelines for preparation, storage, and handling will help ensure the integrity of the compound and the reproducibility of experimental results. Researchers should always consult the specific product information sheet and Safety Data Sheet for the most accurate and up-to-date information.

References

Application Notes: Evaluating the Cytotoxicity of 13-Methylberberine chloride using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Methylberberine chloride is a synthetic isoquinoline (B145761) alkaloid derived from berberine (B55584).[1] The addition of a methyl group at the C-13 position has been shown to enhance its biological activity and pharmacokinetic properties compared to its parent compound, berberine.[1][2] Research has highlighted its potential anti-adipogenic, antitumor, and anti-inflammatory properties.[3][4] Specifically, this compound has been found to down-regulate adipocyte differentiation, reduce lipid synthesis, and exhibit improved cytotoxicity against various cancer cell lines.[2][4][5] The mechanism of action is believed to involve the modulation of multiple cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway.[2][6]

This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[7] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[8][9] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[7] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity or cytostatic activity of a compound.[10]

Experimental Protocol

I. Materials and Reagents
  • This compound (MW: 385.84 g/mol )

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell Culture Medium (e.g., DMEM, RPMI-1640, appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Adherent or suspension cells of choice

  • Sterile, 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO₂)

II. Reagent Preparation
  • This compound Stock Solution (e.g., 10 mM):

    • Due to its solubility in water (1 mg/ml), a stock solution can be prepared in either sterile water or DMSO.[4][11]

    • To prepare a 10 mM stock solution, dissolve 3.86 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light.

  • MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS (pH 7.4).[8][9]

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile, light-protected container (e.g., a tube wrapped in aluminum foil).[9][10]

    • Store the MTT solution at 4°C for frequent use or at -20°C for long-term storage, protected from light.[10]

  • Solubilization Solution:

    • Use 100% cell culture grade DMSO or a solution of 10% SDS in 0.01 M HCl.[12]

III. MTT Assay Procedure
  • Cell Seeding:

    • Harvest and count cells. Resuspend the cells in fresh, complete culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1 x 10⁴ and 5 x 10⁴ cells/well in a final volume of 100 µL).[7]

    • Include control wells containing medium only for background blank measurements.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume growth.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium from the stock solution to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Incubation:

    • After the treatment period, carefully remove the treatment medium. For adherent cells, aspirate the medium.[12] For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then aspirate the supernatant.[12]

    • Add 100 µL of fresh, serum-free medium to each well.[12]

    • Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. A visible purple precipitate should form in the wells with viable cells.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO (or other solubilization solution) to each well to dissolve the crystals.[12]

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan.[8] Protect the plate from light during this step.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • It is recommended to use a reference wavelength of 630 nm to subtract background absorbance from factors like cell debris.[8]

    • Read the plate within 1 hour of adding the solubilization solution.[8]

IV. Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Cell Viability Calculation: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with % Cell Viability on the y-axis versus the log of the compound concentration on the x-axis and performing a non-linear regression analysis.

Data Presentation

The cytotoxic activity of 13-Methylberberine and its analogues is often presented as IC₅₀ values. The table below summarizes reported cytotoxicity data for related compounds against various human cancer cell lines.

CompoundCell LineIC₅₀ (µM)
13-n-Octyl-berberine (4b)SMMC77210.02 ± 0.01
13-n-Octyl-palmatine (4d)SMMC77210.02 ± 0.01
13-n-Octyl-berberine (4b)7701QGY0.04 ± 0.01
13-n-Octyl-palmatine (4d)HepG20.15 ± 0.01
BerberineVarious> 13.58
Palmatine (B190311)Various> 13.58
Data adapted from a study on 13-n-alkyl berberine and palmatine analogues.[5]

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-Well Plate (100 µL/well) incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add Serial Dilutions of This compound incubate_24h->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add 10 µL MTT Solution (Final Conc: 0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add 150 µL DMSO to Dissolve Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow diagram for the MTT cytotoxicity assay.

Simplified Signaling Pathway

Signaling_Pathway compound 13-Methylberberine chloride ampk AMPK (Energy Sensor) compound->ampk Activates ppar PPARγ / C/EBPα (Adipogenesis Factors) ampk->ppar Inhibits lipid_synthesis Lipid Synthesis & Adipocyte Differentiation ppar->lipid_synthesis Promotes

Caption: Simplified pathway showing 13-Methylberberine's effect on AMPK.

References

Application Notes and Protocols: Western Blot Analysis of 13-Methylberberine Chloride Effects

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a summary of the known effects of 13-Methylberberine chloride on key signaling proteins, primarily in the context of adipogenesis, and offer a detailed protocol for researchers to conduct similar analyses using Western blotting.

Introduction

This compound, a synthetic derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), has garnered interest for its enhanced biological activity, particularly its anti-adipogenic and potential anti-inflammatory and anti-cancer properties.[1][2] Its increased lipophilicity compared to berberine suggests improved cellular absorption and greater potency.[3] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in the expression and phosphorylation status of key regulatory proteins.

The primary documented mechanism of action for 13-Methylberberine's anti-adipogenic effects is through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] Activation of AMPK leads to the downstream regulation of key transcription factors and enzymes involved in lipid metabolism.

Data Presentation: Protein Expression Changes Induced by this compound

The following table summarizes the observed changes in protein expression and phosphorylation in cellular models (e.g., 3T3-L1 pre-adipocytes) following treatment with this compound, as determined by Western blot analysis.

Target ProteinObserved EffectCellular ProcessRelevant References
p-AMPK IncreasedEnergy Homeostasis, Inhibition of Adipogenesis[3]
p-ACC IncreasedLipid Metabolism (Inhibition of Fatty Acid Synthesis)[3]
PPARγ ReducedAdipocyte Differentiation (Master Regulator)[3]
C/EBPα ReducedAdipocyte Differentiation[3]
SREBP-1 ReducedLipogenesis Regulation[3]
p-Akt DecreasedInsulin Signaling, De Novo Lipid Synthesis[3]
iNOS InhibitedInflammation[1]
Bax IncreasedApoptosis[5][6]
Bcl-2 DecreasedApoptosis[5][6]
Cleaved Caspase-3 IncreasedApoptosis[5]
Cleaved PARP IncreasedApoptosis[5]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of its anti-adipogenic effects.

G This compound Anti-Adipogenic Signaling Pathway cluster_0 Cellular Effects cluster_1 Molecular Regulation Adipogenesis Adipogenesis (Lipid Accumulation) Lipogenesis Lipogenesis MB 13-Methylberberine Chloride pAMPK p-AMPK (Active) MB->pAMPK Activates pAkt p-Akt (Active) MB->pAkt Inhibits AMPK AMPK pACC p-ACC (Inactive) pAMPK->pACC Phosphorylates PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits SREBP1 SREBP-1 pAMPK->SREBP1 Inhibits ACC ACC pACC->Lipogenesis Akt Akt pAkt->Lipogenesis Promotes PPARg->Adipogenesis CEBPa->Adipogenesis SREBP1->Lipogenesis

Caption: Anti-adipogenic signaling cascade of this compound.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on target protein expression.

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., 3T3-L1 pre-adipocytes, cancer cell lines) in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Differentiation (for Adipocytes): For anti-adipogenic studies, induce differentiation of 3T3-L1 cells using a standard MDI (Methylisobutylxanthine, Dexamethasone, Insulin) cocktail.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

II. Protein Extraction
  • Cell Lysis: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new clean, pre-chilled tube.

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same concentration (e.g., 2 µg/µL) using lysis buffer.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-50 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[6] Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Electroblotting: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[6] Perform the transfer at 100V for 60-90 minutes in a cold environment.

V. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-PPARγ, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times with TBST for 10 minutes each.

VI. Detection and Analysis
  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of the loading control (e.g., β-actin or GAPDH) to determine relative protein expression.

Experimental Workflow Diagram

The diagram below outlines the key steps of the Western blot protocol.

G General Western Blot Experimental Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis A 1. Cell Culture & Treatment B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Normalization & Denaturation C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Electrotransfer (to PVDF Membrane) E->F G 7. Blocking (5% Milk/BSA) F->G H 8. Primary Antibody (Overnight at 4°C) G->H I 9. Secondary Antibody (1 hour at RT) H->I J 10. ECL Detection & Imaging I->J K 11. Data Quantification & Normalization J->K

Caption: Step-by-step workflow for Western blot analysis.

References

Animal Models for 13-Methylberberine Chloride Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride, a synthetic derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), is emerging as a compound of significant interest for its potential therapeutic applications.[1] Preclinical research suggests that the addition of a methyl group at the C-13 position enhances its biological activity and pharmacokinetic properties compared to its parent compound, berberine.[1] In vitro studies have highlighted its anti-adipogenic, anti-tumor, and anti-inflammatory activities.[2][3] Notably, 13-methylberberine has demonstrated stronger anti-adipogenic effects on mouse 3T3-L1 cells than berberine, suggesting its potential as an anti-obesity therapeutic.[4] This enhanced effect is attributed to increased cellular accumulation.[4]

While in vivo research on this compound is still in its early stages, the extensive body of work on berberine in various animal models provides a strong foundation for designing future studies. This document provides a summary of the known attributes of this compound and detailed protocols from established animal model research on berberine, which can be adapted for the study of its 13-methyl derivative.

This compound: In Vitro Efficacy and Proposed In Vivo Applications

Anti-Adipogenic and Anti-Obesity Potential

In vitro studies using 3T3-L1 adipocytes have shown that 13-methylberberine is more potent than berberine in inhibiting adipogenesis.[4][5] This suggests its potential use in animal models of obesity and metabolic syndrome.

Key Findings from In Vitro Studies:

ParameterObservationReference
Adipogenesis Inhibition More potent than berberine in reducing lipid accumulation in 3T3-L1 adipocytes.[4][5]
Cellular Accumulation C-13 methyl substitution leads to increased accumulation in treated cells.[4]
Mechanism of Action Down-regulates adipogenic transcription factors (PPARγ and C/EBPα) and their target genes. The effect is mediated through the AMP-activated protein kinase (AMPK) signaling pathway.[4][5]
Anti-Inflammatory and Immunomodulatory Effects

This compound has demonstrated anti-inflammatory and immunomodulatory properties in macrophage cell lines. These findings suggest its potential application in animal models of inflammatory diseases.

Key Findings from In Vitro Studies:

ParameterObservationReference
iNOS Expression Inhibits the expression of inducible nitric oxide synthase (iNOS) at the post-transcriptional level in LPS-activated macrophages.[2]
IL-12 Production Increases the production of Interleukin-12 (IL-12) in LPS-treated splenic macrophages.[3]
COX-II and TNF-α Does not affect the expression of COX-II and TNF-α mRNA or protein but reduces the production of PGE2 in LPS-stimulated RAW 264.7 cells.[3]

Protocols for In Vivo Administration of this compound

While specific in vivo efficacy studies for this compound are limited, protocols for its dissolution for animal administration are available. It is recommended to prepare working solutions fresh on the day of use.[2]

Preparation for Oral and Intraperitoneal Injection (Suspension)

This protocol yields a 2 mg/mL suspended solution suitable for oral gavage and intraperitoneal injection.[2]

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

Protocol:

  • Prepare a 20.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.

  • Mix the solution thoroughly until a uniform suspension is achieved.

Preparation for Intravenous Injection (Clear Solution)

This protocol yields a clear solution of ≥ 2 mg/mL.[2]

Materials:

  • This compound

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline

Protocol:

  • Prepare a 20.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix evenly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of Saline to adjust the final volume to 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Animal Models Utilizing Berberine: Protocols and Data

The following sections detail established protocols for berberine in various animal models. These can serve as a starting point for designing in vivo studies with this compound, with the consideration that its enhanced potency may allow for the use of lower dosages.

Obesity and Metabolic Syndrome Animal Model

Berberine has been shown to be effective in reducing weight gain and improving metabolic parameters in high-fat diet (HFD)-induced obese mice.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Induction of Obesity: High-fat diet (HFD).

  • Treatment: Berberine administered via oral gavage.

  • Dosage: 100 mg/kg/day.

  • Duration: 4 weeks.

  • Key Parameters Measured: Body weight, food intake, fat mass, glucose tolerance, insulin (B600854) sensitivity, and markers of skeletal muscle atrophy.

Quantitative Data from Berberine Studies in HFD-Fed Mice:

ParameterControl (HFD)Berberine Treated (HFD + BBR)OutcomeReference
Body Weight Gain Significantly increasedDramatically reducedAnti-obesity effect[6]
TNF-α Levels IncreasedReducedAnti-inflammatory effect[6]
IL-6 Levels IncreasedReducedAnti-inflammatory effect[6]

Experimental Workflow for Obesity Study

G cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Outcome Analysis (4 weeks) C57BL/6 Mice C57BL/6 Mice High-Fat Diet (HFD) High-Fat Diet (HFD) C57BL/6 Mice->High-Fat Diet (HFD) Induction of Obesity HFD Control HFD + Vehicle High-Fat Diet (HFD)->HFD Control HFD + BBR HFD + Berberine (100 mg/kg/day) High-Fat Diet (HFD)->HFD + BBR Body Weight Measurement Body Weight Measurement HFD Control->Body Weight Measurement Metabolic Parameter Analysis Metabolic Parameter Analysis HFD Control->Metabolic Parameter Analysis Skeletal Muscle Analysis Skeletal Muscle Analysis HFD Control->Skeletal Muscle Analysis HFD + BBR->Body Weight Measurement HFD + BBR->Metabolic Parameter Analysis HFD + BBR->Skeletal Muscle Analysis

Caption: Workflow for evaluating the anti-obesity effects of berberine in HFD-induced obese mice.

Cancer Animal Models

Berberine has demonstrated anti-tumor effects in various cancer models, including pancreatic and breast cancer.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (4-6 weeks old).[7]

  • Tumor Induction: Subcutaneous injection of Panc02 cells (2 x 10^6).[7]

  • Treatment: Berberine chloride administered via intraperitoneal injection.[7]

  • Dosages: 5 mg/kg and 10 mg/kg, administered every 2 days.[7]

  • Duration: 28 days.[7]

  • Key Parameters Measured: Tumor volume, tumor weight, body weight, and protein expression of target genes (e.g., CAPS3, PTGS2, ICAM1, CXCR4).[7][8]

Quantitative Data from Berberine Study in Pancreatic Cancer Model:

ParameterControl (Saline)Berberine Treated (5-10 mg/kg)OutcomeReference
Tumor Volume Progressive increaseSignificantly reducedTumor suppressive effect[7]
Tumor Weight -Significantly reducedTumor suppressive effect[7]
Body Weight StableNo significant decreaseLow toxicity[7]

Signaling Pathway for Berberine in Pancreatic Adenocarcinoma

G cluster_0 Inflammation-Related Genes cluster_1 Cellular Processes BBR Berberine Chloride PTGS2 PTGS2 BBR->PTGS2 Down-regulates ICAM1 ICAM1 BBR->ICAM1 Down-regulates CXCR4 CXCR4 BBR->CXCR4 Down-regulates Proliferation Proliferation BBR->Proliferation Suppresses Colony_Formation Colony Formation BBR->Colony_Formation Suppresses Cell_Cycle_Arrest Cell Cycle Arrest BBR->Cell_Cycle_Arrest Induces PTGS2->Proliferation ICAM1->Colony_Formation CXCR4->Proliferation PAAD_Growth PAAD Growth Proliferation->PAAD_Growth contributes to Colony_Formation->PAAD_Growth contributes to

Caption: Berberine's mechanism in suppressing pancreatic adenocarcinoma (PAAD) growth.

Inflammatory Bowel Disease (Colitis) Animal Model

Berberine has shown therapeutic effects in rat models of colitis.

Experimental Protocol:

  • Animal Model: Sprague-Dawley rats.

  • Induction of Colitis: Trinitrobenzene sulfonic acid (TNBS)-induced.[9]

  • Treatment: Berberine administered orally.[9]

  • Dosages: 7.5 mg/kg/day and 15 mg/kg/day.[9]

  • Duration: 1 week.[9]

  • Key Parameters Measured: Tissue damage scores, colon wet weight, colon wall thickness, myeloperoxidase (MPO) activity, and IL-8 production.[9]

Quantitative Data from Berberine Study in Colitis Model:

ParameterTNBS ControlBerberine Treated (15 mg/kg/day)OutcomeReference
Histological Lesions SevereReducedMucosal healing[9]
MPO Activity IncreasedReducedReduced inflammation[9]
IL-8 Production IncreasedInhibitedAnti-inflammatory effect[9]

Pharmacokinetics of Berberine

Understanding the pharmacokinetics of berberine can inform the design of studies for this compound, which is suggested to have improved absorption.[4]

Pharmacokinetic Parameters of Berberine in Rats:

Administration RouteDoseCmaxTmaxAbsolute BioavailabilityReference
Oral100 mg/kg9.48 ng/mL-0.68%[10]
Oral48.2 mg/kg-2.75 ± 2.95 h0.37 ± 0.11%[11][12]
Intravenous4.0 mg/kg---[11]

Conclusion

This compound is a promising therapeutic agent with enhanced in vitro potency compared to berberine. While in vivo data is currently lacking, the established animal models for berberine in obesity, cancer, and inflammation provide robust frameworks for initiating efficacy and safety studies of this novel compound. The provided protocols and data should serve as a valuable resource for researchers venturing into the in vivo investigation of this compound. Given its improved absorption and cellular accumulation, it is conceivable that lower doses of this compound may be required to achieve similar or greater therapeutic effects than berberine, a hypothesis that warrants investigation in well-designed animal studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Methylberberine chloride is a synthetic derivative of berberine (B55584), an isoquinoline (B145761) alkaloid with a wide range of documented biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.[1] The addition of a methyl group at the 13-position can enhance its biological efficacy and pharmacokinetic profile compared to its parent compound, berberine.[1] As research into the therapeutic potential of this compound expands, the need for a robust and reliable analytical method for its quantification is critical. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of this compound in various matrices.

This application note provides a detailed protocol for the HPLC analysis of this compound, based on established methods for the closely related compound, berberine. The provided methodology serves as a strong starting point for method development and validation for the specific analysis of this compound.

Experimental Protocols

1. Instrumentation and Reagents

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

  • Columns: A C18 reversed-phase column is recommended. Common specifications are 250 mm x 4.6 mm with a 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid, Trifluoroacetic acid (TFA), or phosphate (B84403) buffer for mobile phase modification.

    • This compound reference standard.

2. Standard Solution Preparation

A stock solution of this compound should be prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the mobile phase to the desired concentration range for calibration.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. For a general protocol from a solid matrix (e.g., herbal formulation), the following steps can be followed:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with methanol or a mixture of methanol and water, often with the aid of sonication or reflux.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. Chromatographic Conditions

The following table summarizes recommended starting conditions for the HPLC analysis of this compound, adapted from methods for berberine. Optimization may be required to achieve the desired resolution and peak shape.

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a suitable gradient, for example:0-20 min, 20-80% B20-25 min, 80% B25-30 min, 80-20% B
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30-40 °C
Detection Wavelength Diode array detection is recommended to monitor multiple wavelengths. Key wavelengths for berberine and its analogs are around 266 nm, 345 nm, and 420 nm.

Quantitative Data Summary

The following tables provide representative quantitative data from validated HPLC methods for berberine. These values can serve as a benchmark during the validation of a method for this compound.

Table 1: Linearity and Performance Data for Berberine Analysis

ParameterReported ValueReference
Linearity Range 2-12 µg/mL
Correlation Coefficient (r²) > 0.997
Limit of Detection (LOD) 0.212 ppm[2]
Limit of Quantification (LOQ) 0.642 ppm[2]

Table 2: Example of Chromatographic Parameters for Berberine

ParameterCondition 1Condition 2
Column Kromosil C18 (250x4.6mm, 5µ)Hypersil C18
Mobile Phase 0.1% TFA : Acetonitrile (70:30 v/v)Acetonitrile : 0.05 M Phosphate Buffer (pH 3) (25:75 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 344 nmNot Specified
Retention Time 5.003 minNot Specified
Reference [3][2]

Visualization of a Relevant Signaling Pathway

Both berberine and 13-Methylberberine have been shown to exert their biological effects, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5] AMPK is a key regulator of cellular energy homeostasis. The following diagram illustrates a simplified workflow for investigating the effect of this compound on the AMPK pathway.

AMPK_Pathway_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_targets Key Molecular Targets cluster_outcome Biological Outcome Cell_Culture Culture Cells (e.g., 3T3-L1 Adipocytes) Treatment Treat with This compound Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Lyse cells Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Isolate RNA Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Quantify protein pAMPK p-AMPK Western_Blot->pAMPK AMPK AMPK Western_Blot->AMPK pACC p-ACC Western_Blot->pACC ACC ACC Western_Blot->ACC PPARg PPARγ Gene_Expression->PPARg CEBPa C/EBPα Gene_Expression->CEBPa Adipogenesis_Inhibition Inhibition of Adipogenesis pAMPK->Adipogenesis_Inhibition PPARg->Adipogenesis_Inhibition CEBPa->Adipogenesis_Inhibition

Caption: Workflow for studying the effect of this compound on the AMPK signaling pathway.

Conclusion

The HPLC method outlined in this application note provides a solid foundation for the quantitative analysis of this compound. By adapting established protocols for berberine, researchers can develop and validate a robust and reliable method for their specific research needs. The provided chromatographic conditions and quantitative data for berberine serve as valuable starting points for method optimization and validation. Further studies to confirm the specific retention time, linearity, and sensitivity for this compound are essential for its accurate quantification in research and development settings.

References

Application Notes and Protocols for 13-Methylberberine Chloride in Cancer Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride is a synthetic derivative of berberine (B55584), an isoquinoline (B145761) alkaloid with well-documented anti-cancer properties.[1] While research on this compound is emerging, studies on closely related 13-alkyl-substituted berberine analogs suggest that modifications at the 13-position can enhance cytotoxic and pro-apoptotic activities in various cancer cell lines.[2][3][4] These application notes provide a comprehensive overview of the potential use of this compound for inducing apoptosis in cancer cells, with protocols based on established methodologies for related compounds.

Disclaimer: Specific quantitative data and detailed mechanistic studies on this compound are limited. The information and protocols provided herein are largely extrapolated from research on berberine and its other 13-alkyl derivatives, particularly 13-ethylberberine. Researchers should consider this when designing and interpreting their experiments.

Mechanism of Action: Induction of Apoptosis

Based on studies of berberine and its analogs, this compound is hypothesized to induce apoptosis primarily through the intrinsic mitochondrial pathway.[2][3][4] This pathway is initiated by intracellular stress signals, such as the production of reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

The proposed mechanism involves:

  • Induction of ROS Production: Treatment with berberine derivatives has been shown to increase intracellular and mitochondrial ROS levels, which act as key signaling molecules to trigger apoptosis.[2][3][4]

  • Regulation of Bcl-2 Family Proteins: this compound likely modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

  • Mitochondrial Membrane Depolarization and Cytochrome c Release: The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

  • Activation of Caspase Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[2]

  • Execution of Apoptosis: Activated caspase-3 is responsible for cleaving various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2]

Notably, studies on 13-ethylberberine suggest that the extrinsic apoptotic pathway, which involves caspase-8, is not significantly activated.[2]

Data Presentation: Cytotoxicity of Berberine and its Derivatives

The following tables summarize the cytotoxic effects (IC50 values) of berberine and its 13-alkyl derivatives on various cancer cell lines, as determined by the MTT assay. This data provides a reference for the expected potency of this compound.

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14
MCF-7Breast Cancer272.15 ± 11.06
HeLaCervical Carcinoma245.18 ± 17.33
HT29Colon Cancer52.37 ± 3.45
T47DBreast Cancer25
A549Lung Cancer139.4
HepG2Liver Cancer>40

Data compiled from multiple sources.[5][6][7][8]

Table 2: IC50 Values of 13-n-Alkyl Berberine Analogues in Various Cancer Cell Lines

Compound7701QGY (Liver)SMMC7721 (Liver)HepG2 (Liver)CEM (Leukemia)CEM/VCR (Resistant Leukemia)KIII (Melanoma)Lewis (Lung)
13-n-hexyl berberine 13.58 ± 2.8412.04 ± 1.2510.25 ± 1.210.89 ± 0.080.95 ± 0.1210.52 ± 0.9511.25 ± 1.02
13-n-octyl berberine 10.21 ± 1.028.95 ± 0.857.58 ± 0.650.52 ± 0.050.61 ± 0.078.12 ± 0.759.01 ± 0.88

Data from a study on 13-n-alkyl berberine analogues.[9][10][11] Note that longer alkyl chains (hexyl and octyl) show increased cytotoxicity compared to berberine.

Mandatory Visualizations

G Proposed Apoptotic Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 13_Methylberberine_Chloride 13_Methylberberine_Chloride ROS ROS 13_Methylberberine_Chloride->ROS Induces Bcl2 Bcl-2 ROS->Bcl2 Inhibits Bax Bax ROS->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Mitochondrion->Cytochrome_c Releases

Caption: Proposed mechanism of this compound-induced apoptosis.

G Experimental Workflow for Assessing Apoptosis cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound (Varying Concentrations and Time Points) start->treat mtt MTT Assay (Cell Viability/Cytotoxicity) treat->mtt flow Flow Cytometry (Annexin V/PI Staining for Apoptosis Rate) treat->flow western Western Blot (Protein Expression Analysis) treat->western ic50 Determine IC50 Value mtt->ic50 apoptosis_rate Quantify Apoptotic Cells flow->apoptosis_rate protein_levels Analyze Protein Levels (Bax, Bcl-2, Caspases, PARP) western->protein_levels

Caption: General workflow for studying the apoptotic effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO or sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates or culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat cells with this compound as described for the flow cytometry assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes and Protocols for 13-Methylberberine Chloride in Adipocyte Differentiation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride, an analog of berberine, has emerged as a potent inhibitor of adipocyte differentiation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro adipocyte differentiation assays, primarily using the 3T3-L1 cell line. These guidelines are intended to assist researchers in the fields of obesity, metabolic diseases, and drug discovery in investigating the anti-adipogenic properties of this compound.

Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This process is orchestrated by a complex network of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) being the master regulators.[1][2][3] Dysregulation of adipogenesis is a key factor in the development of obesity and related metabolic disorders. This compound has demonstrated greater efficacy than its parent compound, berberine, in suppressing adipogenesis, making it a valuable tool for studying the molecular mechanisms of fat cell formation and for the potential development of novel anti-obesity therapeutics.[1]

The primary mechanism of action for this compound's anti-adipogenic effect involves the downregulation of PPARγ and C/EBPα expression.[1] Furthermore, its effects are linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][4]

Data Presentation

The following tables summarize the expected quantitative outcomes from treating differentiating 3T3-L1 adipocytes with this compound, based on published findings.

Table 1: Effect of this compound on Triglyceride Accumulation

Treatment (5 µM)Relative Triglyceride Content (%)Fold Change vs. Control
Control (0.1% DMSO)100 ± 5.01.0
Berberine75 ± 4.20.75
13-Methylberberine 45 ± 3.8 0.45

Data are represented as mean ± standard error and are synthesized from graphical representations in scientific literature.[1]

Table 2: Effect of this compound on Adipogenic Gene Expression

GeneTreatment (5 µM)Relative mRNA Expression (Fold Change vs. Control)
PPARγ Berberine~0.8
13-Methylberberine ~0.5
C/EBPα Berberine~0.7
13-Methylberberine ~0.4
FABP4 (aP2) Berberine~0.6
13-Methylberberine ~0.3

Values are approximate and based on qualitative and graphical data from research articles.[1][4]

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Differentiation Induction Medium (DMEM with 10% FBS, 1.0 µM Dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1 µg/mL Insulin)

  • Adipocyte Maintenance Medium (DMEM with 10% FBS and 1 µg/mL Insulin)

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding for Differentiation: Seed the 3T3-L1 cells in the desired culture plates (e.g., 24-well or 6-well plates) at a density that allows them to reach confluence. Grow the cells to 100% confluence; this is considered Day 0.

  • Induction of Differentiation: Two days post-confluence (Day 2), replace the growth medium with Differentiation Induction Medium. At this stage, add this compound (dissolved in DMSO) to the treatment wells at the desired concentrations (e.g., 1-10 µM). Include a vehicle control group treated with an equivalent amount of DMSO.

  • Maintenance: After 48 hours (Day 4), replace the induction medium with Adipocyte Maintenance Medium containing the respective treatments (this compound or DMSO).

  • Feeding: Replace the Adipocyte Maintenance Medium every 2 days until the cells are ready for analysis (typically Day 8-12).

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • PBS

  • 10% Formalin solution

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water)

  • Isopropanol (B130326) (100%)

Procedure:

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.[5]

  • Washing: Wash the fixed cells twice with distilled water.

  • Staining: Remove the water and add the Oil Red O working solution to cover the cell monolayer. Incubate for 15-30 minutes at room temperature.[5][6][7]

  • Washing: Gently wash the cells with distilled water 3-4 times to remove excess stain.

  • Visualization: Visualize the stained lipid droplets under a microscope and capture images.

  • Quantification: To quantify the lipid accumulation, completely dry the stained plates. Add 100% isopropanol to each well to elute the stain from the lipid droplets.[5][6] Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 510 nm using a spectrophotometer.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the mRNA expression levels of key adipogenic marker genes.

Materials:

  • Differentiated 3T3-L1 cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PPARγ, C/EBPα, FABP4) and a housekeeping gene (e.g., β-actin or GAPDH)

Procedure:

  • RNA Extraction: On the desired day of differentiation (e.g., Day 8), wash the cells with PBS and lyse them to extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the amplification data. The relative expression of the target genes can be calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action BBR 13-Methylberberine Chloride AMPK AMPK BBR->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes G cluster_1 Experimental Workflow Start Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence (Day 0) Start->Confluence Induction Induce Differentiation + 13-MeBerberine (Day 2) Confluence->Induction Maintenance Adipocyte Maintenance + 13-MeBerberine (Day 4-12) Induction->Maintenance Analysis Analysis (Day 8-12) - Oil Red O Staining - qRT-PCR Maintenance->Analysis

References

Application Notes and Protocols for 13-Methylberberine Chloride in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 13-Methylberberine chloride, a synthetic derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), in gene expression studies. This document includes detailed protocols for investigating its effects on adipogenesis and provides a framework for exploring its potential in cancer research, drawing parallels from studies on its parent compound, berberine.

Introduction

This compound is a modified version of berberine, engineered to enhance its biological activity and pharmacokinetic properties.[1] Like berberine, it is investigated for a variety of potential therapeutic benefits, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[1] This document focuses on its application in modulating gene expression, a key aspect of its mechanism of action.

Application 1: Inhibition of Adipogenesis

This compound has been shown to be a potent inhibitor of adipogenesis in 3T3-L1 cells, a widely used model for studying fat cell differentiation. Its effects are more pronounced than those of its parent compound, berberine. The primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn downregulates key adipogenic transcription factors.[2][3]

Quantitative Data: Gene Expression Changes in 3T3-L1 Adipocytes

The following tables summarize the dose-dependent effects of this compound on the expression of genes involved in adipogenesis and fatty acid metabolism in mature 3T3-L1 adipocytes after 48 hours of treatment. Data is presented as relative mRNA expression levels compared to a vehicle control (DMSO).

Table 1: Effect of this compound on Adipogenic Gene Expression [2][3]

GeneFunctionFold Change (5 µM)Fold Change (10 µM)
PpargMaster regulator of adipogenesis↓↓
CebpaKey adipogenic transcription factor↓↓
Fabp4Fatty acid binding protein↓↓
Slc2a4Glucose transporter 4↓↓
FasnFatty acid synthase↓↓

Arrow direction indicates upregulation (↑) or downregulation (↓). The number of arrows corresponds to the relative magnitude of the change.

Table 2: Effect of this compound on Protein Levels of Adipogenic Factors [2][3]

ProteinFunctionChange in Protein Level
PPARγMaster regulator of adipogenesisReduced
C/EBPαKey adipogenic transcription factorReduced
SREBP-1Sterol regulatory element-binding protein 1Reduced
Signaling Pathway

This compound activates AMPK, a central regulator of cellular energy homeostasis. Activated (phosphorylated) AMPK (pAMPK) initiates a cascade that inhibits adipogenesis. This includes the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, and the suppression of the master adipogenic transcription factors, PPARγ and C/EBPα.

AMPK_Pathway_Adipogenesis 13-Methylberberine_chloride 13-Methylberberine chloride AMPK AMPK 13-Methylberberine_chloride->AMPK Activates pAMPK pAMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates PPARg_CEBPa PPARγ / C/EBPα pAMPK->PPARg_CEBPa Inhibits Expression pACC pACC (Inactive) ACC->pACC Adipogenic_Genes Adipogenic Gene Expression PPARg_CEBPa->Adipogenic_Genes Promotes Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis

AMPK signaling in adipogenesis inhibition.

Experimental Protocols

Protocol 1: 3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol details the steps for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes for subsequent treatment with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Differentiation Induction Medium (DMEM, 10% FBS, 1.0 µM dexamethasone, 0.5 mM IBMX, 1.0 µg/mL insulin)

  • Adipocyte Maintenance Medium (DMEM, 10% FBS, 1.0 µg/mL insulin)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.

  • Growth to Confluence: Culture the cells at 37°C in a 5% CO2 incubator until they reach 100% confluence (Day 0).

  • Initiation of Differentiation: Two days post-confluence (Day 2), replace the medium with Differentiation Induction Medium.

  • Induction: After 48 hours (Day 4), replace the medium with Adipocyte Maintenance Medium.

  • Maintenance: Replace the Adipocyte Maintenance Medium every 2 days. Lipid droplets should be visible by day 5-6 and mature adipocytes are typically observed by day 8-10.

  • Treatment: Mature adipocytes can now be treated with this compound at desired concentrations for gene or protein expression analysis.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring changes in gene expression in 3T3-L1 adipocytes following treatment with this compound.

Materials:

  • Treated and control 3T3-L1 adipocytes

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for target genes (Pparg, Cebpa, Fabp4, etc.) and a housekeeping gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells directly in the culture wells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Protocol 3: Western Blotting for Protein Expression and Phosphorylation

This protocol is for assessing the protein levels of key signaling molecules and transcription factors.

Materials:

  • Treated and control 3T3-L1 adipocytes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pAMPK, anti-AMPK, anti-pACC, anti-ACC, anti-PPARγ, anti-C/EBPα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. For phosphorylation analysis, compare the ratio of the phosphorylated protein to the total protein.

Application 2: Investigating Anti-Cancer Effects

While comprehensive studies on this compound in cancer are emerging, extensive research on berberine provides a strong rationale for investigating its methylated derivative in this context. Berberine has been shown to affect multiple signaling pathways and regulate genes involved in the cell cycle, apoptosis, and inflammation in various cancer cell lines.[2][4][5] It is plausible that this compound shares these activities, potentially with enhanced potency.

Potential Signaling Pathways to Investigate
  • NF-κB Signaling: Berberine can inhibit the NF-κB pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[2]

  • Cell Cycle Regulation: Berberine can induce cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinase inhibitors.[5][6][7]

  • Apoptosis Induction: Berberine can promote apoptosis by altering the expression of pro- and anti-apoptotic genes of the Bcl-2 family.[5]

Experimental_Workflow_Cancer cluster_cell_culture Cell Culture & Treatment cluster_assays Phenotypic Assays cluster_molecular_analysis Molecular Analysis Cancer_Cells Cancer Cell Lines (e.g., MCF-7, HCT116) Treatment Treat with This compound Cancer_Cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (FACS) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (FACS) Treatment->Cell_Cycle Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Pathway_Activity Pathway Activity (Luciferase Reporter Assay) Treatment->Pathway_Activity

Workflow for cancer cell line studies.

Proposed Experimental Protocols for Cancer Studies

Protocol 4: Cell Viability MTT Assay

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm to determine cell viability.

Protocol 5: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter construct.

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

Procedure:

  • Seed the reporter cell line in a 96-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator like TNF-α for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a plate reader. A decrease in luminescence in the treated cells indicates inhibition of NF-κB activity.

By utilizing these protocols, researchers can effectively investigate the molecular mechanisms of this compound and evaluate its potential as a therapeutic agent in metabolic diseases and oncology.

References

Application Notes and Protocols for Flow Cytometry Analysis with 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride is a synthetic derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584).[1] The addition of a methyl group at the 13-position has been shown to enhance its biological activity, making it a compound of significant interest in biomedical research and drug development.[1] Like its parent compound, this compound exhibits a range of pharmacological properties, including anti-inflammatory, anti-adipogenic, and notably, anti-tumor activities.[2][3]

Flow cytometry is a powerful technique for elucidating the cellular mechanisms underlying the anti-cancer effects of therapeutic compounds. This document provides detailed application notes and protocols for the analysis of apoptosis and cell cycle progression in cancer cells treated with this compound using flow cytometry.

Mechanism of Action and Signaling Pathways

This compound, much like other berberine derivatives, exerts its anti-cancer effects by modulating several key signaling pathways. The primary mechanisms involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor cell proliferation.

Key Signaling Pathways:

  • AMPK Activation: 13-Methylberberine has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] AMPK activation can lead to the inhibition of downstream targets like the mammalian target of rapamycin (B549165) (mTOR), which is crucial for cell growth and proliferation.

  • Akt Signaling Inhibition: The compound has been observed to decrease the phosphorylation of Akt, a key protein in a signaling pathway that promotes cell survival and inhibits apoptosis.[6]

  • Bcl-2 Family Modulation: A common mechanism for apoptosis induction by berberine and its derivatives is the regulation of the Bcl-2 family of proteins.[7] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

13_Methylberberine_Signaling 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Akt Akt 13-Methylberberine->Akt Inhibits Bcl2 Bcl-2 13-Methylberberine->Bcl2 Inhibits Bax Bax 13-Methylberberine->Bax Activates mTOR mTOR AMPK->mTOR Inhibits Akt->Bcl2 Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Caspases Caspase Cascade Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of cancer cells treated with a 13-alkyl-substituted berberine derivative (13-Ethylberberine), which is expected to have a similar mechanism of action to this compound.[6] This data demonstrates a dose-dependent induction of apoptosis and cell cycle arrest.

Table 1: Apoptosis Analysis in MDA-MB-231 Breast Cancer Cells

Treatment Concentration (µM)% Apoptotic Cells (Sub-G1 Population)
0 (Control)2.5 ± 0.5
108.7 ± 1.2
2515.4 ± 2.1
5028.9 ± 3.5

Data is presented as mean ± standard deviation and is representative of findings for 13-alkyl-substituted berberine derivatives.[6]

Table 2: Cell Cycle Analysis in MDA-MB-231 Breast Cancer Cells (48h Treatment)

Cell Cycle PhaseControl (%)50 µM 13-Ethylberberine (%)
G0/G165.2 ± 4.345.8 ± 3.9
S20.1 ± 2.535.7 ± 3.1
G2/M14.7 ± 1.818.5 ± 2.2

Data is presented as mean ± standard deviation and is representative of findings for 13-alkyl-substituted berberine derivatives, indicating an S-phase and G2/M arrest.[6]

Experimental Protocols

Detailed protocols for the analysis of apoptosis and cell cycle distribution by flow cytometry are provided below.

Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Analysis A Seed Cells B Treat with 13-Methylberberine A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate in Dark F->G H Flow Cytometry Acquisition G->H I Data Analysis H->I

Experimental workflow for apoptosis analysis.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).[1][2][3][9][10]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for acquisition to obtain optimal DNA histograms.

    • Collect data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation & Fixation cluster_2 Staining cluster_3 Analysis A Seed Cells B Treat with 13-Methylberberine A->B C Harvest Cells B->C D Fix with Cold Ethanol C->D E Wash and Resuspend D->E F Add PI/RNase Solution E->F G Incubate in Dark F->G H Flow Cytometry Acquisition G->H I Cell Cycle Analysis Software H->I

Experimental workflow for cell cycle analysis.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis and cell cycle arrest in tumor cells. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry to investigate the cellular mechanisms of this compound. The provided data, while based on a closely related analog, serves as a strong indicator of the expected outcomes for this compound. Further studies are encouraged to generate specific quantitative data for this compound in various cancer cell lines.

References

Application Note and Protocols for 13-Methylberberine Chloride in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. Berberine (B55584), a natural isoquinoline (B145761) alkaloid extracted from plants like Coptis chinensis, has been extensively studied for its beneficial effects on glucose and lipid metabolism.[1][2][3] 13-Methylberberine chloride, a synthetic derivative of berberine, has emerged as a more potent analog, demonstrating enhanced biological activity and superior pharmacokinetic properties.[4] This compound shows significant promise as a tool for investigating the molecular pathways underlying metabolic diseases and as a potential therapeutic lead.[1][4] Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of metabolic disorders.

Mechanism of Action: AMPK Pathway Activation

This compound exerts its potent metabolic regulatory effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][6] AMPK acts as a cellular energy sensor; once activated, it orchestrates a switch from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.

In the context of adipogenesis and lipid metabolism, this compound's activation of AMPK leads to several downstream events:

  • Inhibition of Adipogenesis: Activated AMPK down-regulates the expression and protein levels of key adipocyte differentiation transcription factors, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1]

  • Suppression of Lipogenesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] It also reduces the levels of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master regulator of lipid synthesis.[1]

  • Reduced de novo Lipid Synthesis: The compound has been shown to decrease the phosphorylation of Akt, a protein involved in adipocyte differentiation and lipid synthesis.[1]

The C-13 methyl substitution on the berberine scaffold increases the compound's lipophilicity, leading to greater accumulation within cells compared to berberine, which likely contributes to its enhanced potency.[1]

G Mechanism of this compound in Adipocytes cluster_input cluster_pathway Cellular Signaling Pathway cluster_output MB 13-Methylberberine Chloride AMPK AMPK MB->AMPK Activates Akt Akt MB->Akt Inhibits pAMPK p-AMPK (Activated) ACC ACC pAMPK->ACC Inhibits SREBP1 SREBP-1 pAMPK->SREBP1 Inhibits PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits Lipid_Synthesis De Novo Lipid Synthesis ACC->Lipid_Synthesis SREBP1->Lipid_Synthesis pAkt p-Akt pAkt->Lipid_Synthesis Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation

Caption: Signaling pathway of this compound in adipocytes.

Data Presentation: Quantitative Summary

This compound shows significantly stronger anti-adipogenic effects compared to its parent compound, berberine.

Table 1: Comparative Effects on Triglyceride Content in 3T3-L1 Adipocytes

Compound Concentration (µM) Triglyceride Content (% of Control) Reference
Berberine 5 ~85% [1]
13-Methylberberine 5 ~40% [1]
Berberine 1.25 ~95% [1]
13-Methylberberine 1.25 ~75% [1]
Berberine 2.5 ~90% [1]
13-Methylberberine 2.5 ~50% [1]
Berberine 10 ~60% [1]
13-Methylberberine 10 ~30% [1]

Data is estimated from graphical representations in the cited source and normalized to a DMSO control.[1]

Table 2: Cellular Accumulation in 3T3-L1 Adipocytes after 48h Treatment

Compound Cellular Accumulation (nmol/mg protein) Reference
Berberine ~1.5 [1][7]
13-Methylberberine ~2.5 [1][7]

Data is estimated from graphical representations in the cited source.[1][7]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on adipocyte differentiation and lipid metabolism.

G General Workflow for In Vitro Anti-Adipogenesis Assay cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture 3T3-L1 Preadipocytes to Confluence B 2. Induce Differentiation (MDI Cocktail) A->B C 3. Treat with This compound B->C D 4a. Oil Red O Staining (Lipid Visualization) C->D E 4b. Triglyceride Assay (Lipid Quantification) C->E F 4c. Western Blot / qPCR (Protein / Gene Expression) C->F

Caption: Workflow for studying anti-adipogenic effects of compounds.

Protocol 1: In Vitro Anti-Adipogenesis Assay in 3T3-L1 Cells

This protocol details the procedure for differentiating 3T3-L1 preadipocytes into mature adipocytes and treating them with this compound to assess its anti-adipogenic properties.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (high glucose) with 10% Bovine Calf Serum (BCS) - Growth Medium

  • DMEM (high glucose) with 10% Fetal Bovine Serum (FBS) - Differentiation Medium

  • MDI Induction Cocktail:

  • Insulin solution (10 µg/mL in Differentiation Medium)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates (6-well or 12-well)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in multi-well plates with Growth Medium. Culture at 37°C and 5% CO₂ until they reach 100% confluence (Day -2).

  • Contact Inhibition: Maintain the confluent cells in Growth Medium for an additional 48 hours to ensure growth arrest (Day 0).

  • Initiation of Differentiation (Day 0):

    • Aspirate the Growth Medium.

    • Add Differentiation Medium containing the MDI Induction Cocktail.

    • Add this compound to the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM). Include a vehicle control (DMSO, typically 0.1%).

  • Insulin Treatment (Day 2):

    • Aspirate the MDI-containing medium.

    • Add fresh Differentiation Medium containing only insulin (10 µg/mL).

    • Re-add this compound and vehicle controls to the respective wells.

  • Maintenance (Day 4 onwards):

    • Aspirate the medium every two days and replace it with fresh Differentiation Medium (containing 10% FBS only).

    • Continue to add fresh this compound and vehicle controls with each medium change.

  • Harvesting for Analysis: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for analysis between Day 8 and Day 12. Proceed to analysis using Protocol 2 or 3.

Protocol 2: Quantification of Intracellular Lipid Accumulation

A. Oil Red O Staining (Qualitative)

Materials:

  • Oil Red O stock solution (0.5 g in 100 mL isopropanol)

  • Formalin (10% in PBS)

  • 60% Isopropanol

  • Distilled water

Procedure:

  • Wash the cells from Protocol 1 twice with cold PBS.

  • Fix the cells with 10% formalin for 1 hour at room temperature.

  • Wash the fixed cells three times with distilled water.

  • Prepare fresh Oil Red O working solution (6 mL stock + 4 mL distilled water, let stand 10 min, filter).

  • Add the working solution to each well and stain for 1 hour at room temperature.

  • Aspirate the staining solution and wash the cells four times with distilled water.

  • Visualize the lipid droplets (stained red) using a light microscope and capture images.

B. Triglyceride Quantification Assay (Quantitative)

Materials:

  • Triglyceride Quantification Kit (colorimetric or fluorometric)

  • Cell lysis buffer (compatible with the kit)

  • Rubber cell scraper

Procedure:

  • Wash the cells from Protocol 1 twice with cold PBS.

  • Lyse the cells directly in the wells using the lysis buffer provided by the kit. Scrape the cells and collect the lysate.

  • Homogenize the lysate by sonication or repeated pipetting.

  • Measure the triglyceride concentration in the lysate according to the manufacturer’s instructions, typically involving an enzymatic reaction that produces a detectable signal.

  • Measure the total protein concentration of the lysate (e.g., using a BCA assay) to normalize the triglyceride values.

  • Express results as mg of triglyceride per mg of total protein.

Protocol 3: Western Blot Analysis for AMPK Pathway Proteins

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-PPARγ, anti-C/EBPα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: On the desired day of analysis (e.g., 6, 24, or 48 hours post-treatment for signaling studies), wash cells with cold PBS and lyse with ice-cold RIPA buffer.

  • Quantification: Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance.[8] However, standard laboratory safety practices should always be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of dust and direct contact with skin and eyes.[9][10]

  • For detailed information, consult the manufacturer's Safety Data Sheet (SDS).

References

Application Notes & Protocols: Formulation of 13-Methylberberine Chloride for Enhanced Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 13-Methylberberine chloride, a derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), exhibits promising anti-adipogenic and antitumor activities.[1][2] Like its parent compound, its clinical potential via oral administration is hampered by low aqueous solubility and poor intestinal permeability, leading to limited oral bioavailability.[3][4] This document provides detailed application notes and experimental protocols for the formulation of this compound to overcome these challenges, thereby enhancing its therapeutic efficacy. The strategies discussed focus on the creation of advanced drug delivery systems, specifically solid dispersions and liposomal formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a successful formulation. The data for this compound is summarized below.

PropertyValueReference
Molecular Formula C₂₁H₂₀ClNO₄[5]
Molecular Weight 385.84 g/mol [5]
CAS Number 54260-72-9[6]
Appearance Crystalline solid[6]
Water Solubility 1 mg/mL[6]
Solubility in DMSO ≥ 2 mg/mL (5.18 mM)[1]
UV-Vis λmax 232, 266, 342, 423 nm[6]

Oral Formulation Strategies & Protocols

The low oral bioavailability of berberine and its analogs is attributed to several factors including poor solubility, extensive first-pass metabolism in the intestine and liver, and efflux by P-glycoprotein (P-gp).[3][4] Formulation strategies aim to mitigate these issues.

Principle: Converting the crystalline API into an amorphous state within a hydrophilic polymer matrix can significantly enhance its dissolution rate and apparent solubility.[7][8] The inclusion of absorption enhancers can further improve bioavailability by modulating tight junctions or inhibiting efflux pumps.[7]

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from methods used for berberine.[7][9]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., Soluplus®)

  • Sodium caprate (absorption enhancer)

  • Ethanol (B145695) (95%)

  • Deionized water

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of the Organic Solution: Accurately weigh this compound, PVP K30, and sodium caprate in a desired ratio (e.g., 1:4:0.5 w/w/w). Dissolve the components completely in a minimal amount of 95% ethanol in a round-bottom flask with the aid of sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed on the flask wall.

  • Drying: Transfer the solid mass to a vacuum oven. Dry at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization: The resulting powder should be characterized for its amorphous nature (using XRD and DSC), dissolution profile, and morphology (using SEM).

Principle: Encapsulating the drug within lipid-based vesicles, such as liposomes, can protect it from degradation in the gastrointestinal tract, enhance its solubility, and facilitate its transport across the intestinal epithelium.[10][11][12]

Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol is based on established methods for preparing berberine-loaded liposomes.[10][13]

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or Hydrogenated Soybean Phosphatidylcholine (HSPC)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Accurately weigh this compound, SPC, and cholesterol in a specific molar ratio (e.g., drug:lipid ratio of 1:10, SPC:cholesterol ratio of 2:1). Dissolve the mixture in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed (45°C) PBS solution (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

  • Size Homogenization (Extrusion): For a more uniform size distribution, pass the liposomal suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes).

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: The final liposomal formulation should be characterized for vesicle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro and In Vivo Evaluation Protocols

After developing the formulations, it is crucial to evaluate their performance.

Objective: To compare the dissolution rate of the formulated this compound with the unformulated API.

Protocol:

  • Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Media: Use 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 rpm.

  • Sample Introduction: Introduce an amount of the formulation (or pure API) equivalent to a specific dose of this compound into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360, 480 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC-UV method.

  • Data Presentation: Plot the cumulative percentage of drug released versus time.

Objective: To assess the intestinal permeability of the formulated this compound. The Caco-2 cell line is a well-established in vitro model of the human intestinal epithelium.[14][15][16]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15][17]

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (e.g., >250 Ω·cm²).[15]

  • Permeability Study (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test formulation (dissolved in HBSS) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C.

    • Collect samples from the BL chamber at specified time intervals.

  • Efflux Study (Basolateral to Apical): To determine if the compound is a substrate for efflux transporters like P-gp, perform the transport study in the reverse direction (BL to AP).

  • Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio greater than 2 suggests active efflux.[18]

Objective: To determine the oral bioavailability and pharmacokinetic profile of the formulated this compound.[19][20][21]

Protocol:

  • Animals: Use male Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.[22]

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Divide the rats into groups (e.g., pure API, solid dispersion formulation, liposomal formulation).

    • Administer the formulations orally via gavage at a specific dose.[23]

    • Include an intravenous (IV) administration group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 200-300 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[22][23]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and F% (oral bioavailability).

Visualizations

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis API 13-Methylberberine Chloride (API) SD Solid Dispersion (Solvent Evaporation) API->SD Lipo Liposomes (Thin-Film Hydration) API->Lipo Dissolution Dissolution Testing SD->Dissolution Lipo->Dissolution Caco2 Caco-2 Permeability Dissolution->Caco2 PK_Study Rat Pharmacokinetic Study Caco2->PK_Study Lead Formulation PK_Params Calculate PK Parameters (Cmax, AUC, F%) PK_Study->PK_Params

Caption: Workflow for formulation and evaluation of this compound.

Berberine and its derivatives are known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[24][25][26] Activation of AMPK can lead to beneficial effects in metabolic diseases.[27] The methyl group at the C-13 position in 13-Methylberberine may enhance its cellular uptake and accumulation, potentially leading to a more potent activation of this pathway.[28][29]

G BBR 13-Methylberberine Chloride AMPK AMPK (Energy Sensor) BBR->AMPK Activates NFkB NF-κB (Inflammation) BBR->NFkB Inhibits mTOR mTOR (Cell Growth) AMPK->mTOR Inhibits P53 p53 (Tumor Suppressor) AMPK->P53 Activates Metabolism ↑ Glucose Uptake ↑ Fatty Acid Oxidation AMPK->Metabolism Proliferation ↓ Cell Proliferation ↓ Protein Synthesis mTOR->Proliferation Apoptosis ↑ Apoptosis P53->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Proposed signaling pathways of this compound.

References

Troubleshooting & Optimization

13-Methylberberine chloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals during experiments with 13-Methylberberine chloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: The solubility of this compound can vary depending on the solvent and experimental conditions. Published data indicates solubility in water is approximately 1 mg/mL.[1] For organic solvents, while specific data for the 13-methyl derivative is limited, the parent compound, berberine (B55584) chloride, is soluble in methanol (B129727) (>20 mg/mL), ethanol (B145695) (>2 mg/mL), and DMSO (74 mg/mL).[2] A clear solution of this compound at ≥ 2 mg/mL has been achieved in a co-solvent system of 10% DMSO and 90% (20% SBE-β-CD in saline).[3]

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. Why is this happening?

A2: This is a common issue for compounds with limited aqueous solubility. Berberine and its analogs are known to be sparingly soluble in aqueous buffers.[4] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the overall solvent composition changes, leading to a decrease in the compound's solubility and causing it to precipitate out of the solution.

Q3: Can pH adjustment improve the solubility of this compound?

A3: While berberine is a permanently charged quaternary amine, its solubility can still be influenced by the pH and composition of the buffer system. For the parent compound, berberine chloride, the maximum solubility was observed in phosphate (B84403) buffer at pH 7.0.[5][6] This suggests that the buffer salts themselves can play a role in solubilization. Therefore, optimizing the buffer composition and pH around neutral may be beneficial.

Q4: Are there any recommended methods to enhance the aqueous solubility of this compound for in vitro or in vivo studies?

A4: Yes, several methods can be employed to enhance aqueous solubility. These include the use of co-solvents, cyclodextrins, and formulation as a solid dispersion.[7][8][9] For example, a formulation of this compound in a vehicle containing DMSO, PEG300, and Tween-80 has been used to achieve a clear solution.[10] The use of sulfobutylether-β-cyclodextrin (SBE-β-CD) has also been shown to be effective.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility challenges with this compound.

Issue 1: Difficulty dissolving this compound in water.
  • Observation: The compound does not fully dissolve in water at the desired concentration, or a suspension is formed.

  • Troubleshooting Steps:

    • Verify Concentration: Confirm that the target concentration does not exceed the known aqueous solubility of approximately 1 mg/mL.[1]

    • Gentle Heating: Gently warm the solution (e.g., to 37°C) as the solubility of berberine analogs is temperature-dependent.[5][6]

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.[3]

    • Use of Co-solvents: If the experimental design allows, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.[4] Be mindful of the final concentration of the organic solvent in your experiment.

Issue 2: Precipitation upon addition of stock solution to aqueous media.
  • Observation: A precipitate forms immediately or over time after diluting a concentrated stock solution of this compound into a buffer or cell culture media.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous medium.

    • Optimize Co-solvent Dilution:

      • Increase the volume of the aqueous medium into which the stock is diluted.

      • Add the stock solution dropwise while vortexing or stirring the aqueous medium to facilitate rapid mixing and prevent localized high concentrations.

    • Incorporate Solubilizing Excipients:

      • Cyclodextrins: Include a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), in the aqueous medium before adding the compound's stock solution.[3][5]

      • Surfactants: A small amount of a biocompatible surfactant like Tween-80 can help maintain the compound's solubility.[10]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its parent compound, berberine chloride.

CompoundSolvent/VehicleSolubilityTemperatureReference
This compoundWater1 mg/mLNot Specified[1]
This compound10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2 mg/mL (Clear Solution)Not Specified[3]
This compoundDMSO, PEG300, Tween-80, Saline≥ 2 mg/mL (Clear Solution)Not Specified[10]
Berberine chlorideWater5.27 ± 0.29 mM (approx. 1.96 mg/mL)25°C[5]
Berberine chlorideWater8.50 ± 0.40 mM37°C[5]
Berberine chloridePhosphate Buffer (pH 7.0)4.05 ± 0.09 mM25°C[5][6]
Berberine chlorideMethanol> 20 mg/mLNot Specified[2]
Berberine chlorideEthanol> 2 mg/mLNot Specified[2]
Berberine chlorideDMSO74 mg/mLNot Specified[2]

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Solution using a Co-solvent and Cyclodextrin

This protocol is adapted from published data for achieving a clear solution of this compound.[3]

  • Prepare a 20% SBE-β-CD solution: Dissolve 200 mg of sulfobutylether-β-cyclodextrin (SBE-β-CD) in 1 mL of saline.

  • Prepare a 10% DMSO / 90% SBE-β-CD vehicle: Mix 100 µL of DMSO with 900 µL of the 20% SBE-β-CD solution.

  • Dissolve this compound: Weigh the desired amount of this compound and add the vehicle from step 2 to achieve the target concentration (e.g., 2 mg/mL).

  • Aid Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.

Protocol 2: General Method for Solubility Enhancement by Co-solvent Dilution

This protocol describes a general approach for preparing aqueous solutions of poorly soluble compounds from a DMSO stock.[4]

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mg/mL).

  • Prepare the aqueous medium: Have the desired aqueous buffer or cell culture medium ready in a separate tube.

  • Dilution: While vigorously vortexing the aqueous medium, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolving This compound issue Issue: Precipitation or Incomplete Dissolution start->issue check_conc Is concentration > 1 mg/mL in water? issue->check_conc use_dmso Prepare concentrated stock in DMSO check_conc->use_dmso Yes heat_sonicate Apply gentle heat and/or sonication check_conc->heat_sonicate No dilute Dilute stock into aqueous buffer use_dmso->dilute precip_again Precipitation occurs? dilute->precip_again add_excipient Add solubilizing excipient (e.g., SBE-β-CD, Tween-80) to aqueous phase precip_again->add_excipient Yes success Clear Solution Achieved precip_again->success No add_excipient->dilute lower_conc Lower final concentration add_excipient->lower_conc lower_conc->dilute heat_sonicate->issue

Caption: Troubleshooting workflow for this compound solubility.

Signaling_Pathway_Placeholder cluster_preparation Preparation of Solubilized Drug Solution drug 13-Methylberberine chloride (solid) final_solution Clear Drug Solution (≥ 2 mg/mL) drug->final_solution dmso DMSO (Co-solvent) vehicle Co-solvent Vehicle dmso->vehicle cyclodextrin SBE-β-CD in Saline (Solubilizer) cyclodextrin->vehicle vehicle->final_solution

Caption: Experimental workflow for preparing a solubilized solution.

References

Technical Support Center: Optimizing 13-Methylberberine Chloride in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 13-Methylberberine chloride. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Berberine (B55584)?

A1: this compound is a synthetic derivative of berberine, an isoquinoline (B145761) alkaloid naturally found in various plants.[1] The addition of a methyl group at the C-13 position enhances its biological activity and pharmacokinetic properties compared to berberine.[1] This modification has been shown to lead to improved absorption and higher accumulation within cells.[2][3]

Q2: What are the primary research applications of this compound?

A2: this compound is primarily used in scientific research to investigate its potential therapeutic benefits. Its enhanced activity makes it a compound of interest for studying antimicrobial, anti-inflammatory, anti-diabetic, and anti-obesity properties.[1] It is also utilized in studies focusing on its antitumor activities and its effects on metabolic pathways.[1][4]

Q3: What is the mechanism of action of this compound?

A3: The primary mechanism of action for this compound involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[2][3] Activation of AMPK by this compound can influence downstream signaling pathways, such as inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway and affecting the expression of various transcription factors.[2][5]

Q4: How should I prepare a stock solution of this compound?

A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] For in vivo studies, a common method involves first dissolving the compound in DMSO, then sequentially adding PEG300, Tween-80, and saline to create a clear solution.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect of this compound

  • Q: I am not observing the expected biological effect of this compound in my cell culture experiments. What could be the reason?

    • A: Several factors could contribute to this. First, verify the concentration range you are using. The effective concentration can be highly cell-type and assay-dependent. Refer to the concentration data tables below for guidance. Ensure your stock solution is properly prepared and has not degraded; it is best to use freshly prepared dilutions. Also, confirm the confluency of your cells, as this can impact their response to treatment. Finally, consider the incubation time, as the onset of effects can vary.

  • Q: Could the passage number of my cells affect the experimental outcome?

    • A: Yes, high passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering their sensitivity to compounds. It is advisable to use cells within a consistent and low passage range for all experiments to ensure reproducibility.

Issue 2: High Cytotoxicity Observed

  • Q: I am observing excessive cell death even at low concentrations of this compound. What should I do?

    • A: High cytotoxicity can be due to several factors. Ensure the final concentration of DMSO in your culture medium is non-toxic (typically below 0.5%). Perform a dose-response experiment, including a broad range of concentrations, to determine the optimal non-toxic working concentration for your specific cell line. You can use a cell viability assay, such as the MTT assay, for this purpose. Also, check the quality and purity of your this compound.

Issue 3: Solubility and Precipitation Problems

  • Q: My this compound solution appears cloudy or forms a precipitate. How can I resolve this?

    • A: this compound has limited solubility in aqueous solutions. When preparing stock solutions in DMSO, ensure it is fully dissolved before further dilution into your aqueous culture medium. When diluting, add the stock solution to the medium dropwise while gently vortexing to prevent precipitation. If you continue to experience issues, you may need to adjust the solvent system, especially for in vivo preparations. For in vivo use, heating and sonication can aid dissolution.[4]

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for In Vitro Experiments

ApplicationCell Line / OrganismEffective Concentration RangeReference(s)
Anti-adipogenic Effects3T3-L15 µM[2][3]
Antitumor Activity (GI50)Various Cancer Cells~11.7 µM
Antibacterial (MIC)S. aureus125 µg/ml
Cytotoxicity (IC50)Various Cancer Cells0.02 - 13.58 µM

Table 2: Solubility Information

SolventMaximum SolubilityReference(s)
DMSO≥ 20 mg/mL[4]
WaterLimited

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared media containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Analysis of AMPK Activation by Western Blot

This protocol outlines the steps to detect the phosphorylation of AMPK, a key indicator of its activation by this compound.

Materials:

  • 6-well cell culture plates

  • This compound

  • DMSO

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total-AMPKα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Visualizations

AMPK_Signaling_Pathway 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Induces PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes

Caption: AMPK Signaling Pathway Activated by 13-Methylberberine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Working_Dilutions Prepare Working Dilutions (in Culture Medium) Stock_Solution->Working_Dilutions Treatment Treat Cells with 13-Methylberberine Working_Dilutions->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis Troubleshooting_Guide Start Inconsistent Results? No_Effect No Observable Effect Start->No_Effect Yes High_Toxicity High Cytotoxicity Start->High_Toxicity Yes, at low conc. Check_Concentration Verify Concentration and Incubation Time No_Effect->Check_Concentration Check_DMSO Check Final DMSO Concentration High_Toxicity->Check_DMSO Check_Stock Check Stock Solution (Age, Storage) Check_Concentration->Check_Stock Check_Cells Verify Cell Health and Passage Number Check_Stock->Check_Cells Dose_Response Perform Dose-Response Experiment (MTT) Check_DMSO->Dose_Response Check_Purity Verify Compound Purity Dose_Response->Check_Purity

References

Troubleshooting 13-Methylberberine chloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Methylberberine chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

Solid this compound is stable for at least four years when stored at -20°C.[1] For solutions, storage recommendations vary based on the solvent. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2] For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use.[2]

Q2: My this compound solution has changed color. Is it still usable?

This compound solutions are typically light yellow to yellow.[2] A significant change in color may indicate degradation or contamination. Protoberberine alkaloids, the class of compounds to which this compound belongs, can be susceptible to oxidation, especially after tissue injury in their natural plant sources.[4] If you observe a noticeable color change, it is best to prepare a fresh solution to ensure the integrity of your experiment.

Q3: I am observing precipitation in my this compound solution. What should I do?

Precipitation can occur if the solubility limit of this compound is exceeded in the chosen solvent or if the temperature of the solution decreases. If precipitation occurs during the preparation of a stock solution in DMSO, gentle warming (up to 60°C) and ultrasonication can aid in dissolution.[3] For in vivo working solutions prepared by diluting a DMSO stock with aqueous buffers, precipitation can be a common issue. It is recommended to add the co-solvents sequentially and mix thoroughly at each step.[2] If precipitation persists, using a vehicle with solubilizing agents like PEG300, Tween-80, or SBE-β-CD can help maintain the compound in solution.[2][3]

Q4: How does the stability of this compound compare to its parent compound, berberine (B55584) chloride?

While specific comparative stability studies are limited, research on berberine chloride provides valuable insights. Berberine chloride has been found to be very stable in solution across a range of pH values (1.2 to 9.0) and temperatures (25°C and 40°C) for up to 6 months, with less than 5% degradation observed.[5] However, forced degradation studies on berberine chloride showed instability in acidic (1M HCl), basic (1M NaOH), and oxidative (30% H2O2) conditions, especially at elevated temperatures (80°C).[6][7] It was found to be stable under dry heat and photolytic conditions.[6] Given the structural similarity, it is prudent to assume that this compound may also be susceptible to degradation under harsh pH and oxidative conditions. The methyl group at the C-13 position may influence its lipophilicity and interaction with solvents, potentially affecting its solubility and stability profile.[8]

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

Inconsistent results can often be traced back to the stability and handling of the this compound solution.

  • Root Cause Analysis Workflow

    A Inconsistent Results B Check Solution Age & Storage A->B C Was the solution freshly prepared? B->C D Was the stock solution stored correctly? (-80°C for ≤6mo, -20°C for ≤1mo) C->D No F Check for Precipitation C->F Yes E Prepare Fresh Solution D->E No D->F Yes L Consistent Results E->L G Was there visible precipitate? F->G H Review Solution Preparation Protocol G->H Yes I Consider Solvent & Concentration G->I No H->I J Is the concentration too high for the solvent? I->J K Use Solubilizing Agents (e.g., PEG300, Tween-80) J->K Yes J->L No K->L

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Difficulty dissolving this compound.

Solubility can be a challenge, and using the correct solvent and technique is crucial.

  • Solubility Data

SolventSolubilityNotes
Water1 mg/mL[1]
DMSO20 mg/mL[3]Requires ultrasonication and warming to 60°C.[3]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2 mg/mL[2]Clear solution for in vivo use.[2]
10% DMSO >> 90% (20% SBE-β-CD in saline)2 mg/mL[2]Suspended solution for in vivo use; requires sonication.[2]

  • Dissolution Troubleshooting

    A Difficulty Dissolving B Check Solvent A->B C Are you using an appropriate solvent? (e.g., DMSO for stock) B->C D Use Recommended Solvent C->D No E Apply Heat & Sonication C->E Yes D->E F Did you warm to 60°C and sonicate? E->F G Prepare a more dilute solution F->G No I Are you preparing an aqueous working solution? F->I Yes K Complete Dissolution G->K H For aqueous solutions, use co-solvents J Follow sequential addition protocol (DMSO first, then aqueous components) I->J Yes I->K No J->K

    Caption: Troubleshooting workflow for dissolution issues.

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 20 mg/mL.[3]

  • Vortex the solution briefly.

  • Warm the tube to 60°C and sonicate until the solid is completely dissolved.[3]

  • Allow the solution to cool to room temperature.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months.[2][3]

Protocol 2: Preparation of a Working Solution for In Vivo Experiments (Clear Solution)

This protocol is adapted from MedChemExpress and yields a clear solution of ≥ 2 mg/mL.[2]

  • Begin with a clear stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:

    • 10% of the final volume from the DMSO stock solution.

    • 40% of the final volume of PEG300.

    • 5% of the final volume of Tween-80.

    • 45% of the final volume of saline.

  • This working solution should be prepared fresh on the day of the experiment.[2]

Signaling Pathway

This compound, similar to its parent compound berberine, exerts some of its biological effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[9][10] Activation of AMPK by 13-methylberberine has been shown to down-regulate the expression of key adipocyte differentiation transcription factors.[9][10]

  • AMPK Signaling Pathway Activated by this compound

    cluster_upstream Upstream Activation cluster_downstream Downstream Effects 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits NFkB NFkB AMPK->NFkB Inhibits SIRT1 SIRT1 AMPK->SIRT1 Activates Nrf2 Nrf2 AMPK->Nrf2 Activates Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits S6K S6K mTOR->S6K Activates FOXO FOXO SIRT1->FOXO Activates Lipogenesis Lipogenesis Adipogenesis->Lipogenesis Promotes

    Caption: AMPK signaling pathway activated by this compound.

References

Avoiding 13-Methylberberine chloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 13-Methylberberine chloride, with a specific focus on preventing its precipitation in experimental media.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and application of this compound, providing step-by-step solutions to ensure experimental success.

Problem: My this compound precipitated out of my cell culture media after I added it.

Possible Causes and Solutions:

  • Low Solubility in Aqueous Solutions: this compound has limited solubility in water (approximately 1 mg/mL) and is sparingly soluble in aqueous buffers like cell culture media.[1][2] Direct addition of a concentrated stock solution to the media can cause it to crash out.

    • Solution: Always prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO, and then dilute it to the final working concentration in your media.[2] A common practice is to ensure the final concentration of the organic solvent in the media is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Improper Stock Solution Preparation: The initial dissolution of the compound is critical.

    • Solution: When preparing a stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming (up to 60°C) and ultrasonication can aid in dissolution.[3][4] Use freshly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3]

  • High Final Concentration: The desired final concentration in the media may exceed the solubility limit of this compound in that specific medium.

    • Solution: If a high concentration is required, consider using co-solvents in your final working solution. For in vivo studies, formulations with PEG300 and Tween-80 have been used to achieve higher concentrations.[3] For in vitro work, a careful titration of the final concentration is recommended to find the highest achievable concentration without precipitation.

  • Media Composition and pH: Components in the cell culture media, such as proteins and salts, can interact with the compound and reduce its solubility. The pH of the media can also play a role. Berberine, a related compound, shows pH-dependent solubility.[5][6]

    • Solution: Before your main experiment, perform a small-scale solubility test. Prepare your final working concentration of this compound in your specific cell culture medium and observe it under the same incubation conditions (temperature, CO2) for the duration of your experiment to check for any precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It has a good solubility of up to 20 mg/mL.[3] For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] The solid compound should be stored at -20°C for long-term stability (≥ 4 years).[1]

Q3: Can I dissolve this compound directly in water or PBS?

A3: While this compound has some solubility in water (1 mg/mL), it is considered sparingly soluble in aqueous buffers.[1][2] Direct dissolution in water or PBS, especially at higher concentrations, is not recommended as it may lead to incomplete dissolution or precipitation. The suggested method is to first dissolve it in an organic solvent like DMSO.[2]

Q4: My compound still precipitates even after using a DMSO stock. What else can I do?

A4: If you are still observing precipitation, consider the following:

  • Lower the Final Concentration: Your desired concentration might be too high for your specific media.

  • Check Your DMSO: Use a fresh, high-quality, anhydrous grade of DMSO.

  • Pre-warm Your Media: Adding the stock solution to pre-warmed media (37°C) can sometimes help.

  • Increase the Volume of Media for Dilution: A larger dilution factor can help keep the compound in solution.

Data and Protocols

Quantitative Data Summary
ParameterValueReference
Molecular Weight 385.8 g/mol [1]
Solubility in Water 1 mg/mL[1]
Solubility in DMSO 20 mg/mL[3]
Storage (Solid) -20°C (≥ 4 years stability)[1]
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)[3]
Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out a desired amount of this compound powder (Formula Weight: 385.8 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh out 3.858 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and/or warm the solution to 60°C to ensure complete dissolution.[3][4]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[3]

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm Media: Warm your cell culture medium to the desired experimental temperature (typically 37°C).

  • Dilution: Add the required volume of the stock solution to your pre-warmed media to achieve the final desired concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of media. This results in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution immediately after adding the stock solution by inverting the tube or pipetting up and down.

  • Use Immediately: It is recommended to use the freshly prepared working solution on the same day.[3]

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh 13-Methylberberine chloride powder add_dmso Add high-purity DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (60°C) to fully dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw warm_media Pre-warm cell culture media thaw->warm_media dilute Dilute stock into media (e.g., to ≤0.1% DMSO) warm_media->dilute mix Mix gently and thoroughly dilute->mix use Use immediately in experiment mix->use check_precipitation Precipitation Observed? use->check_precipitation sol_1 Check final concentration check_precipitation->sol_1 Yes sol_2 Verify DMSO quality sol_1->sol_2 sol_3 Perform solubility test in media sol_2->sol_3 sol_4 Lower final concentration sol_3->sol_4

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_placeholder cluster_pathway Known Signaling Effects of Berberine Derivatives BBR 13-Methylberberine Chloride AMPK AMPK Activation BBR->AMPK Antitumor Antitumor Activity BBR->Antitumor Adipogenesis Adipogenesis Inhibition AMPK->Adipogenesis Lipid_Synth De Novo Lipid Synthesis Reduction AMPK->Lipid_Synth

Caption: Simplified overview of some reported biological activities of 13-Methylberberine.

References

Navigating the Nuances of 13-Methylberberine Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of 13-Methylberberine chloride, a promising derivative of the natural alkaloid berberine (B55584), is gaining traction in various therapeutic areas, including oncology, metabolic disorders, and inflammatory diseases. Its enhanced biological activity compared to its parent compound makes it a molecule of significant interest. However, as with any experimental compound, achieving reproducible and reliable results can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during research with this compound, ensuring greater consistency and accuracy in your findings.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Berberine?

This compound is a synthetic derivative of berberine, an isoquinoline (B145761) alkaloid naturally found in various plants. The key structural difference is the addition of a methyl group at the 13-position of the berberine scaffold. This modification has been shown to enhance its biological activity and pharmacokinetic properties.[1] Studies have indicated that this compound exhibits improved antibacterial and antitumor activity compared to berberine.[2][3]

2. What are the known mechanisms of action for this compound?

A primary mechanism of action for this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a crucial regulator of cellular energy homeostasis. Activation of this pathway by this compound can lead to downstream effects such as the inhibition of lipogenesis, downregulation of adipocyte differentiation factors, and increased glucose uptake.[1][4]

3. How should this compound be stored to ensure stability?

For long-term stability, this compound should be stored at -20°C as a crystalline solid. Under these conditions, it is reported to be stable for at least four years.[2] Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to avoid repeated freeze-thaw cycles.

4. What is the solubility of this compound?

The solubility of this compound can vary depending on the solvent. It is soluble in water at approximately 1 mg/ml.[2][3] For cell culture experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] It is crucial to note the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.

Troubleshooting Experimental Variability

Inconsistent results in experiments involving this compound can arise from several factors, from compound handling to assay execution. This section provides guidance on common issues and their potential solutions.

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

One of the most common challenges is the variability in the half-maximal inhibitory concentration (IC50) values obtained from cytotoxicity assays like the MTT assay.

Potential Causes and Solutions:

  • Compound Purity and Integrity:

    • Solution: Always use high-purity (≥98%) this compound from a reputable supplier.[2] Verify the purity and identity of your compound if possible, for example, through techniques like HPLC or NMR.

  • Solubility and Precipitation:

    • Problem: The compound may precipitate out of solution, especially at higher concentrations or in aqueous media, leading to an underestimation of the effective concentration.

    • Solution: Prepare fresh dilutions from a high-concentration stock in DMSO for each experiment. Visually inspect solutions for any signs of precipitation. Gentle warming and sonication can aid in dissolution.[7] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 may be necessary to maintain solubility.[7]

  • Cell Line-Specific Sensitivity:

    • Observation: Different cancer cell lines exhibit varying sensitivities to this compound.

    • Recommendation: Establish a baseline IC50 for each new cell line you work with. Do not assume that an effective concentration in one cell line will be the same in another.

  • Assay Parameters:

    • Influence: Factors such as cell seeding density, incubation time, and the specific cytotoxicity assay used (e.g., MTT, XTT, LDH) can all influence the apparent IC50 value.[8]

    • Best Practice: Standardize your assay protocol and ensure consistency across all experiments. When comparing your results to published data, carefully check the methodologies used.

Quantitative Data: IC50 Values of Berberine and its Derivatives

CompoundCell LineIC50 (µM)Reference
BerberineTca8113 (Oral Squamous Cell Carcinoma)218.52 ± 18.71[6]
BerberineCNE2 (Nasopharyngeal Carcinoma)249.18 ± 18.14[6]
BerberineMCF-7 (Breast Cancer)272.15 ± 11.06[6]
BerberineHeLa (Cervical Carcinoma)245.18 ± 17.33[6]
BerberineHT29 (Colon Cancer)52.37 ± 3.45[6]
13-n-Hexyl-berberine7701QGY (Hepatoma)1.89 ± 0.33[7]
13-n-Octyl-berberine7701QGY (Hepatoma)0.88 ± 0.14[7]
13-n-Hexyl-palmatineSMMC7721 (Hepatoma)0.05 ± 0.02[7]
13-n-Octyl-palmatineSMMC7721 (Hepatoma)0.02 ± 0.01[7]
9-O-dodecylberberineHepG2 (Liver Carcinoma)0.32 ± 0.08[9]
13-dodecylberberineHepG2 (Liver Carcinoma)0.77 ± 0.18[9]
Issue 2: Lack of Reproducibility in AMPK Activation Studies

Confirming the activation of the AMPK pathway is central to understanding the mechanism of this compound. However, detecting consistent changes in the phosphorylation status of AMPK and its downstream targets can be challenging.

Potential Causes and Solutions:

  • Suboptimal Treatment Conditions:

    • Factors: The concentration of this compound and the duration of treatment are critical.

    • Recommendation: Perform a time-course and dose-response experiment to determine the optimal conditions for observing AMPK phosphorylation in your specific cell model. Phosphorylation can be transient, so checking multiple time points is crucial.

  • Antibody Quality and Specificity:

    • Problem: Poor antibody quality can lead to weak or non-specific signals in Western blot analysis.

    • Solution: Use well-validated antibodies for phosphorylated and total AMPK and its downstream targets (e.g., ACC). Always include appropriate positive and negative controls.

  • Cellular Energy Status:

    • Influence: The basal level of AMPK activation can be influenced by the energy status of the cells, which is affected by factors like glucose concentration in the culture medium and cell density.

    • Best Practice: Maintain consistent cell culture conditions to minimize variations in basal AMPK activity.

Experimental Protocols

To aid in standardizing procedures, detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in fresh culture medium. The final DMSO concentration should typically be below 0.5%. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Protocol for AMPK Pathway Activation
  • Cell Lysis: After treating cells with this compound for the optimized time and concentration, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock 13-MBCl Stock (in DMSO) treatment Cell Treatment stock->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity western Western Blot (AMPK Pathway) incubation->western ic50 IC50 Calculation cytotoxicity->ic50 quantification Band Quantification western->quantification

General experimental workflow for in vitro studies.

ampk_pathway MBCl 13-Methylberberine chloride AMPK AMPK MBCl->AMPK Activates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Phosphorylates Adipogenesis Adipogenesis pAMPK->Adipogenesis Downregulates Transcription Factors pACC p-ACC (Inactive) Lipogenesis Lipogenesis pACC->Lipogenesis Inhibits

Simplified AMPK signaling pathway activated by this compound.

By providing this comprehensive guide, we aim to empower researchers to conduct more robust and reproducible experiments with this compound, ultimately accelerating the translation of promising preclinical findings into tangible therapeutic advancements.

References

Technical Support Center: 13-Methylberberine Chloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13-Methylberberine chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic derivative of berberine (B55584), an isoquinoline (B145761) alkaloid.[1] The addition of a methyl group enhances its biological activity and pharmacokinetic properties.[1] Its primary mechanism of action involves the modulation of various biochemical pathways, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3] Activation of the AMPK signaling pathway by 13-methylberberine can lead to downstream effects such as the inhibition of adipogenesis and reduced lipid synthesis.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in water (up to 1 mg/ml).[4] For in vivo experiments, a stock solution in DMSO can be prepared and further diluted with solvents like PEG300, Tween-80, and saline.[5] It is recommended to prepare working solutions for in vivo experiments fresh on the same day.[5] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5]

Q3: What are some common sources of variability in berberine-based assays?

A3: Inconsistent results in assays involving berberine and its analogs can stem from variations in the potency and purity of the compound from different suppliers.[6] The low bioavailability of berberine can also be a factor, although 13-methylberberine shows improved cellular accumulation compared to berberine.[2][7] Additionally, factors such as compound stability, solubility, and interactions with other components in the assay system can contribute to variability.[8][9]

Troubleshooting Guide for Inconsistent Results

Experiencing inconsistent results in your this compound assays can be frustrating. This guide provides a structured approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

G Troubleshooting Workflow for Inconsistent Assay Results cluster_0 Initial Checks cluster_1 Experimental Parameters cluster_2 Final Verification A Inconsistent Results Observed B Check Compound Integrity & Purity A->B Purity/Degradation? C Review Sample Preparation & Handling B->C Solubility/Storage Issues? G Consistent Results Achieved B->G Source New Compound D Evaluate Assay Protocol & Reagents C->D Protocol Deviations? C->G Optimize Solubilization E Assess Cell Culture Conditions D->E Cell Health/Passage Number? D->G Standardize Protocol F Verify Equipment & Data Analysis E->F Calibration/Software Errors? E->G Use Consistent Cell Stocks F->G Problem Resolved

Caption: A logical workflow to diagnose and resolve inconsistent assay results.

Table: Common Issues and Solutions
Issue Potential Cause Recommended Solution Quantitative Parameters to Check
Low or no compound activity Compound Degradation: Improper storage or handling.Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5] Protect from light.Purity: ≥98%[4]
Poor Solubility: Compound not fully dissolved in the assay medium.Prepare fresh working solutions. Use sonication or gentle heating to aid dissolution if precipitation occurs.[5] Consider using a co-solvent system as described in the protocol.Final DMSO concentration in media (typically <0.1%)
High variability between replicates Inaccurate Pipetting: Inconsistent volumes of compound or reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Coefficient of Variation (CV) between replicates.
Cell Seeding Density: Uneven cell distribution in plates.Ensure a single-cell suspension before seeding. Check for cell clumps.Cell count and viability before seeding.
Batch-to-batch inconsistency Compound Purity/Potency: Variation between different lots of this compound.Purchase from a reputable supplier and request a certificate of analysis for each new batch.[6]MIC, IC50, or EC50 values.
Reagent Variability: Differences in lots of media, serum, or other critical reagents.Record lot numbers of all reagents. Test new lots against old lots to ensure consistency.N/A
Unexpected cellular toxicity High Solvent Concentration: DMSO or other solvent concentrations are too high.Ensure the final solvent concentration in the culture medium is non-toxic to the cells (e.g., DMSO <0.5%).Cell viability assays (e.g., MTT, Trypan Blue).
Contamination: Mycoplasma or bacterial contamination in cell cultures.Regularly test cell lines for mycoplasma contamination. Practice good aseptic technique.N/A

Experimental Protocols

A standardized protocol is crucial for reproducible results. The following is a general methodology for an in vitro anti-adipogenic assay using 3T3-L1 cells, based on published literature.

Protocol: In Vitro Anti-Adipogenic Assay in 3T3-L1 Cells
  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Induce differentiation 2 days post-confluence (Day 0) using a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in the differentiation medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment:

    • From Day 0, treat the differentiating cells with various concentrations of this compound.

    • Include a vehicle control (0.1% DMSO) and a positive control if available.

    • Replace the medium with fresh medium containing the compound every 2 days.

  • Assessment of Adipogenesis (Day 8-12):

    • Oil Red O Staining:

      • Wash cells with PBS and fix with 10% formalin.

      • Stain with Oil Red O solution to visualize lipid droplets.

      • Wash and acquire images.

      • For quantification, elute the dye with isopropanol (B130326) and measure the absorbance.

    • Triglyceride Assay:

      • Lyse the cells and measure the triglyceride content using a commercial kit.

      • Normalize the triglyceride content to the total protein content.

  • Gene Expression Analysis (Optional):

    • On specified days, extract RNA and perform qRT-PCR to analyze the expression of key adipogenic transcription factors like PPARγ and C/EBPα.

Signaling Pathway

Understanding the molecular mechanism of this compound is key to interpreting your results. The compound is known to modulate the AMPK signaling pathway, which plays a central role in regulating cellular metabolism.

Diagram: this compound and the AMPK Signaling Pathway

G This compound's Effect on the AMPK Pathway A 13-Methylberberine chloride B AMPK Activation (Phosphorylation) A->B G PPARγ & C/EBPα ↓ A->G I Akt Phosphorylation ↓ A->I C ACC Phosphorylation (Inhibition) B->C E mTOR Inhibition B->E B->G indirectly influences D Fatty Acid Synthesis ↓ C->D F Protein Synthesis ↓ E->F H Adipogenesis ↓ G->H J De Novo Lipid Synthesis ↓ I->J

Caption: The signaling cascade initiated by this compound.

References

Technical Support Center: 13-Methylberberine Chloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Methylberberine chloride in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the known primary activities of this compound?

This compound, a derivative of the natural alkaloid berberine (B55584), exhibits a range of biological activities. It is recognized for its anti-adipogenic and antitumor properties.[1][2][3] Its mechanisms of action are linked to the modulation of several cellular signaling pathways.

Q2: What are the key known off-target effects of this compound in vitro?

The primary known off-target effects of this compound and its parent compound, berberine, involve the modulation of several key signaling pathways beyond its intended targets. These include:

  • AMP-Activated Protein Kinase (AMPK) Signaling: 13-Methylberberine has been shown to activate AMPK, which plays a central role in cellular energy homeostasis. This activation can influence downstream processes such as lipid and glucose metabolism.[4][5]

  • PI3K/Akt Signaling Pathway: Studies on berberine, the parent compound, indicate an inhibitory effect on the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and growth.[6] 13-Methylberberine has been observed to decrease Akt phosphorylation, suggesting a similar interaction.[4][5]

  • Protein Kinase C (PKC) Signaling: Some berberine derivatives have been shown to interact with the PKC signaling pathway, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.

Q3: How does the cytotoxicity of this compound compare to berberine?

This compound generally exhibits improved antitumor activity compared to berberine, with a reported mean GI50 value of 11.7 µM across various cancer cell lines.[7][8] Modifications at the 13-position with alkyl groups can enhance cytotoxic potency.

Q4: What is the solubility and stability of this compound in cell culture media?

This compound is soluble in water at approximately 1 mg/ml.[7] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution.[1] The parent compound, berberine chloride, shows pH-dependent solubility, with significantly higher solubility in phosphate (B84403) buffer at pH 7.0 compared to more acidic or alkaline conditions.[9] It is recommended to use freshly prepared solutions for experiments. Stock solutions in DMSO can be stored at -20°C for about a month or -80°C for up to six months.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).

  • Possible Cause 1: Compound Precipitation.

    • Recommendation: this compound has limited aqueous solubility.[7][9] Ensure the final concentration of the compound in the cell culture medium does not lead to precipitation. Visually inspect the wells for any precipitate after adding the compound. It is advisable to prepare the final dilutions from a DMSO stock solution immediately before use.

  • Possible Cause 2: Interference with Assay Readout.

    • Recommendation: Berberine and its derivatives are yellow compounds, which can interfere with colorimetric assays that measure absorbance in a similar range. Include a "compound only" control (wells with medium and this compound but no cells) to measure the background absorbance and subtract it from the experimental values.

  • Possible Cause 3: Cell Line Specific Sensitivity.

    • Recommendation: The cytotoxic effects of this compound can vary significantly between different cell lines.[7] It is crucial to perform a dose-response curve for each new cell line to determine the appropriate concentration range for your experiments.

Issue 2: Difficulty in observing expected effects on AMPK signaling.

  • Possible Cause 1: Suboptimal Treatment Time or Concentration.

    • Recommendation: The activation of AMPK by berberine analogs can be time and concentration-dependent. Conduct a time-course and dose-response experiment to identify the optimal conditions for observing AMPK phosphorylation in your specific cell model.

  • Possible Cause 2: High Basal AMPK Activity.

    • Recommendation: If the cells have high basal AMPK activity due to cellular stress (e.g., nutrient deprivation, high cell density), the effect of this compound may be masked. Ensure that cells are in a healthy, non-stressed state before treatment.

Issue 3: Variability in Akt phosphorylation levels.

  • Possible Cause 1: Serum in the Culture Medium.

    • Recommendation: Serum contains growth factors that can activate the PI3K/Akt pathway, potentially masking the inhibitory effect of this compound. For acute treatment experiments, consider serum-starving the cells for a few hours before and during the treatment.

  • Possible Cause 2: Crosstalk with other pathways.

    • Recommendation: The PI3K/Akt pathway is a central hub for many signaling cascades. The observed effect on Akt phosphorylation may be influenced by the activation state of other pathways in your specific experimental context.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of 13-Alkyl Berberine Analogs

CompoundCell LineIC50 (µM)
This compoundMean of various cancer cell lines11.7
9-O-decylberberrubine bromide (B6)A549 (NSCLC)Not specified, but showed increased proliferation inhibition compared to berberine
9-O-dodecylberberrubine bromide (B7)A549 (NSCLC)Not specified, but showed increased proliferation inhibition compared to berberine

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for AMPK and Akt Phosphorylation

This protocol outlines the procedure to detect changes in the phosphorylation status of AMPK and Akt upon treatment with this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Akt (Ser473), anti-Akt)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells and treat with this compound for the desired time and concentration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Workflow Diagrams

Off_Target_Signaling_of_13_Methylberberine_Chloride BBR 13-Methylberberine Chloride AMPK AMPK BBR->AMPK Activates Akt Akt BBR->Akt Inhibits (decreases phosphorylation) PKC PKC BBR->PKC Modulates Metabolism Metabolic Regulation (e.g., Adipogenesis) AMPK->Metabolism PI3K PI3K Proliferation Cell Proliferation & Survival Akt->Proliferation Cellular_Processes Various Cellular Processes PKC->Cellular_Processes

Caption: Known off-target signaling pathways modulated by this compound in vitro.

Experimental_Workflow_Cytotoxicity start Start: Seed Cells in 96-well Plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate for Defined Period treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 dissolve Dissolve Formazan with DMSO incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Analyze Data: Calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

References

Technical Support Center: Cell Viability Assays and 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 13-Methylberberine chloride in cell viability assays. Due to its chemical properties, this compound can interfere with common colorimetric assays. This guide offers solutions to mitigate these issues and provides alternative protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my cell viability results inconsistent when using this compound with an MTT, XTT, or WST-1 assay?

A1: Inconsistencies in results with tetrazolium-based assays (MTT, XTT, WST-1) when using this compound can arise from two primary sources of interference:

  • Optical Interference: this compound is a colored compound with maximum absorbance wavelengths at 232, 266, 342, and 423 nm[1]. The formazan (B1609692) products of these assays are also colored and measured spectrophotometrically (typically between 450-570 nm). The absorbance of this compound can overlap with that of the formazan, leading to artificially inflated or variable absorbance readings.

  • Chemical Interference: Compounds with reducing properties can directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is accurate. While the reducing potential of this compound is not explicitly documented in the search results, its parent compound, berberine, is known to have antioxidant properties, suggesting a potential for similar activity.

Q2: How can I determine if this compound is interfering with my assay?

A2: A simple control experiment can help determine the extent of interference. Prepare wells containing cell culture medium, this compound at the concentrations used in your experiment, and the assay reagent (e.g., MTT), but without any cells . If you observe a color change or a significant absorbance reading in these cell-free wells, it indicates direct interaction between your compound and the assay reagent.

Q3: Can I still use an MTT assay with this compound?

A3: While challenging, it may be possible with rigorous controls. However, for more reliable results, we strongly recommend considering alternative assays. If you must use an MTT assay, it is crucial to subtract the background absorbance from your experimental wells. This is done by measuring the absorbance of control wells containing media, this compound, and the MTT reagent (without cells) and subtracting this value from your experimental readings. Be aware that this does not account for any potential interactions between the compound and the cells that might alter its absorbance.

Q4: What are the recommended alternative assays for measuring cell viability in the presence of this compound?

A4: Assays that do not rely on colorimetric measurements in the visible spectrum are highly recommended. Excellent alternatives include:

  • Resazurin (B115843) (AlamarBlue)-based assays: These are fluorescent assays where the non-fluorescent resazurin is reduced by viable cells to the fluorescent resorufin (B1680543). The interference from the color of this compound is minimized by using fluorescence detection at different wavelengths.

  • ATP-based luminescence assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. The signal is luminescent, which is less susceptible to interference from colored compounds.

  • Flow cytometry-based assays using viability dyes (e.g., DRAQ7™): These methods use fluorescent dyes that are excluded from live cells but stain dead cells. This provides a direct count of live and dead cells and is not affected by the color of the compound.

Troubleshooting Guides

Issue 1: High Background in Tetrazolium-Based Assays (MTT, XTT, WST-1)

Symptoms:

  • Wells containing media and this compound (without cells) show a significant color change and high absorbance readings.

  • Low concentrations of the compound appear to increase cell viability.

Troubleshooting Workflow:

start High Background Detected check_compound Run cell-free control: Media + Compound + Assay Reagent start->check_compound is_interference Color change or high absorbance? check_compound->is_interference no_interference No significant change. Issue may be contamination or reagent instability. is_interference->no_interference No interference Interference Confirmed is_interference->interference Yes subtract_background Option 1: Subtract Background (May not be fully accurate) interference->subtract_background switch_assay Option 2: Switch to an Alternative Assay (Recommended) interference->switch_assay resazurin Resazurin Assay switch_assay->resazurin atp_assay ATP Luminescence Assay switch_assay->atp_assay flow_cytometry Flow Cytometry with Viability Dye switch_assay->flow_cytometry

Caption: Troubleshooting high background in tetrazolium assays.

Issue 2: Results from MTT Assay Do Not Correlate with Other Viability Measures (e.g., Microscopy)

Symptoms:

  • MTT assay indicates high cell death, but microscopic examination shows a healthy cell monolayer.

  • Conversely, MTT suggests high viability, but cells appear stressed or are detaching.

Potential Cause: this compound might be affecting cellular metabolism in a way that uncouples it from overall cell viability. For example, it could inhibit the mitochondrial dehydrogenases responsible for reducing MTT without immediately killing the cell.

Logical Troubleshooting Flow:

start Inconsistent Viability Results hypothesis Hypothesis: Compound affects metabolism, not just viability. start->hypothesis validate Validate with an orthogonal assay that measures a different health parameter. hypothesis->validate atp ATP Assay (Measures metabolic activity via a different mechanism) validate->atp membrane_integrity Membrane Integrity Assay (e.g., DRAQ7, Trypan Blue) (Measures cell death) validate->membrane_integrity compare Compare results from both assays. atp->compare membrane_integrity->compare concordant Results are concordant: Provides a clearer picture of the compound's effect. compare->concordant discordant Results are discordant: Indicates a specific effect on mitochondrial dehydrogenases. compare->discordant

Caption: Troubleshooting inconsistent viability results.

Experimental Protocols for Alternative Assays

Resazurin-Based Cell Viability Assay

This protocol is adapted for use with potentially interfering compounds.

Materials:

  • Resazurin sodium salt powder or a commercially available solution.

  • DPBS (Dulbecco's Phosphate-Buffered Saline), sterile.

  • Opaque-walled 96-well plates (e.g., black plates for fluorescence).

Protocol:

  • Prepare Resazurin Solution: Dissolve resazurin in DPBS to a final concentration of 0.15 mg/mL. Filter-sterilize the solution and store it protected from light at 4°C for frequent use or -20°C for long-term storage[2].

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well.

  • Compound Treatment: Add this compound at desired concentrations to the experimental wells. Include vehicle-only control wells and wells with media only (no cells) for background fluorescence.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add Resazurin: Add 10-20 µL of the resazurin solution to each well[2][3].

  • Incubate: Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.

  • Measure Fluorescence: Read the fluorescence on a plate reader with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm[3][4].

ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This protocol provides a highly sensitive alternative by measuring ATP levels.

Materials:

  • Commercially available ATP-based assay kit (e.g., CellTiter-Glo® 2.0 Assay, Promega).

  • Opaque-walled 96-well plates suitable for luminescence.

Protocol:

  • Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well opaque plate as described in the previous protocol.

  • Equilibrate Plate: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes[5][6].

  • Prepare Reagent: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer and a lyophilized substrate[7][8].

  • Add Reagent: Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[5][6].

  • Mix: Place the plate on an orbital shaker for 2 minutes to induce cell lysis[5][8].

  • Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[5][6].

  • Measure Luminescence: Read the luminescence on a plate reader.

Flow Cytometry Assay with DRAQ7™

This method provides a direct count of dead cells.

Materials:

  • DRAQ7™ ready-to-use solution.

  • Flow cytometry tubes.

  • Appropriate buffer (e.g., PBS).

Protocol:

  • Cell Preparation and Treatment: Grow and treat cells with this compound in your standard culture plates or flasks.

  • Harvest Cells: For adherent cells, detach them using a gentle method (e.g., trypsinization) and collect both the adherent and floating cell populations. Centrifuge and resuspend the cells in PBS.

  • Staining: Add DRAQ7™ to the cell suspension at a final concentration of 3 µM (a 1:100 dilution of the stock solution)[9][10].

  • Incubate: Incubate for 5-15 minutes at room temperature or 37°C, protected from light[9][11]. No washing step is required.

  • Analyze: Analyze the cells on a flow cytometer. DRAQ7™ can be excited by a 488 nm or 633 nm laser, and its emission is collected in the far-red channel (e.g., >665 nm)[10].

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₀ClNO₄[12]
Molecular Weight 385.84 g/mol [12]
Appearance Crystalline solid[1]
λmax 232, 266, 342, 423 nm[1]
Solubility Water: 1 mg/ml; DMSO: 20 mg/mL[1][13]

Table 2: Comparison of Recommended Cell Viability Assays

Assay TypePrincipleSignalAdvantages for Colored CompoundsDisadvantages
Resazurin Reduction of resazurin to fluorescent resorufin by viable cells.FluorescenceHigh signal-to-noise ratio; minimal spectral overlap.Can be sensitive to changes in cellular redox state.
ATP-Based Quantifies ATP, indicating metabolically active cells, via a luciferase reaction.LuminescenceHighly sensitive; not affected by compound color or fluorescence.Requires a luminometer; signal can be affected by compounds that alter cellular ATP levels.
Flow Cytometry (DRAQ7™) Impermeable fluorescent dye stains the nucleus of dead/membrane-compromised cells.FluorescenceDirect quantification of live vs. dead cells; not affected by compound color.Requires a flow cytometer; not suitable for high-throughput screening in all labs.

By understanding the potential for interference and utilizing the appropriate controls and alternative assays, researchers can obtain accurate and reliable cell viability data when working with this compound.

References

Optimizing incubation time for 13-Methylberberine chloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for experiments involving 13-Methylberberine chloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment?

A1: The optimal incubation time for this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on available literature, a tiered approach is recommended:

  • Short-term (30 minutes to 6 hours): For assessing rapid signaling events like the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC). Studies on the parent compound, berberine, have shown AMPK phosphorylation as early as 30 minutes in colorectal cancer cells.

  • Mid-term (24 to 48 hours): This range is often suitable for observing changes in protein levels and gene expression. For example, in 3T3-L1 adipocytes, significant decreases in PPARγ and C/EBPα protein levels were observed after 24-48 hours of treatment.[1] A 48-hour incubation period has been used for analyzing adipogenic and AMPK signaling pathway gene expression.[1]

  • Long-term (72 to 96 hours): Longer incubation times may be necessary for assessing endpoints that require more time to manifest, such as cell differentiation or significant changes in cell viability. However, it is crucial to monitor for potential cytotoxicity with extended exposure. Immunoblot analyses have been conducted up to 96 hours in 3T3-L1 cells.[1]

Q2: How does incubation time affect the activation of the AMPK signaling pathway by this compound?

A2: this compound is known to activate the AMP-activated protein kinase (AMPK) signaling pathway.[1] The timing of activation of key components can vary. In 3T3-L1 cells, phosphorylation of ACC, a downstream target of AMPK, is detectable as early as 6 hours and is sustained up to 48 hours.[1] In contrast, a noticeable increase in AMPK phosphorylation is observed later, between 24 and 48 hours.[1] This suggests a cascade of events where downstream targets may be affected before the peak activation of the primary kinase is detected by immunoblotting.

Q3: What is a typical incubation time for assessing the anti-adipogenic effects of this compound in 3T3-L1 cells?

A3: For studying the anti-adipogenic effects in 3T3-L1 preadipocytes, a common experimental design involves inducing differentiation and treating with this compound for several days. A study by Chow et al. (2016) involved treating 3T3-L1 adipocytes for up to 12 days, with key endpoints measured at earlier time points. For instance, gene expression was analyzed after 48 hours, and protein levels were assessed at 6, 24, 48, and 96 hours.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on target protein or gene expression. 1. Incubation time is too short: The biological process may require a longer duration to manifest. 2. Compound degradation: this compound solution may have degraded. 3. Suboptimal concentration: The concentration used may be too low to elicit a response.1. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point. 2. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] 3. Conduct a dose-response study to determine the effective concentration for your cell line and assay.
High levels of cell death or cytotoxicity observed. 1. Incubation time is too long: Prolonged exposure may lead to off-target effects and cytotoxicity. 2. Concentration is too high: The compound may be toxic at the concentration used. 3. Cell line sensitivity: The cell line being used may be particularly sensitive to the compound.1. Reduce the incubation time. Consider a time-course experiment to find a window where the desired effect is observed without significant cell death. 2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration for your experiments. A 24-hour incubation is a common starting point for such assays. 3. If possible, test the compound on a different, less sensitive cell line to confirm its biological activity.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response. 2. Inconsistent preparation of this compound: Variations in solvent or final concentration can lead to different outcomes.1. Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Ensure complete dissolution of the compound.

Data Summary

Table 1: Time-Dependent Effects of this compound on Protein Phosphorylation and Expression in 3T3-L1 Adipocytes

Time PointpAMPK/AMPK RatiopACC/ACC RatioPPARγ2 Protein LevelC/EBPα Protein Level
6 hoursNo significant changeIncreasedNo significant changeNo significant change
24 hoursIncreasedIncreasedSignificantly decreasedSignificantly decreased
48 hoursIncreasedIncreasedSignificantly decreasedSignificantly decreased
96 hoursNot reportedNot reportedNot reportedNot reported

Data summarized from Chow et al. (2016).[1]

Table 2: Recommended Incubation Time Ranges for Various Assays

Assay TypeRecommended Incubation TimeKey Considerations
Signaling Pathway Activation (Phosphorylation) 30 minutes - 24 hoursEarly time points are crucial for detecting transient phosphorylation events.
Gene Expression Analysis (qPCR, RNA-seq) 24 - 48 hoursAllows for sufficient time for transcriptional changes to occur.
Protein Expression Analysis (Western Blot) 24 - 72 hoursDependent on the half-life of the target protein.
Cell Viability/Cytotoxicity Assays (MTT, etc.) 24 - 72 hoursA 24-hour time point is a standard starting point.
Anti-adipogenesis Assays 48 hours - 12 daysLonger incubation is needed to observe changes in cell differentiation and lipid accumulation.

Experimental Protocols

1. General Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of treatment.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Treatment: On the day of the experiment, dilute the stock solution in fresh cell culture medium to the desired final concentration. Ensure the final solvent concentration is consistent across all wells, including vehicle controls (typically ≤ 0.1% DMSO).

  • Incubation: Incubate the cells for the predetermined duration in a humidified incubator at 37°C with 5% CO2.

2. Immunoblot Analysis of AMPK Pathway Activation

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AMPK, AMPK, p-ACC, ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling_Pathway cluster_treatment This compound Treatment cluster_cellular_effects Cellular Effects Treatment 13-Methylberberine Chloride AMPK AMPK Activation (p-AMPK ↑) Treatment->AMPK 24-48h PPARg PPARγ Expression ↓ Treatment->PPARg 24-48h CEBPa C/EBPα Expression ↓ Treatment->CEBPa 24-48h ACC ACC Phosphorylation (p-ACC ↑) AMPK->ACC 6-48h Lipogenesis Lipogenesis ↓ ACC->Lipogenesis Adipogenesis Adipogenesis ↓ PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: Signaling pathway of this compound in adipocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells A->C B Prepare 13-MBC Working Solution B->C D Incubate (Time-course) C->D E Short-term (0.5-6h) Phosphorylation D->E Early Time Points F Mid-term (24-48h) Gene/Protein Expression D->F Intermediate Time Points G Long-term (72-96h) Phenotypic Changes D->G Late Time Points

Caption: General experimental workflow for time-course analysis.

References

Technical Support Center: Improving the In Vivo Bioavailability of 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the challenges associated with the in vivo bioavailability of 13-Methylberberine chloride. The content is structured to address common issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a synthetic analogue of berberine (B55584), a natural isoquinoline (B145761) alkaloid.[1] Like its parent compound, it is expected to have very low oral bioavailability.[2] Key factors contributing to this include poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism in the gut and liver, and active removal from cells by efflux transporters like P-glycoprotein (P-gp).[3][4] Studies on berberine have shown its absolute bioavailability in rats can be as low as 0.68%.[5] The C-13 methyl substitution in 13-Methylberberine is suggested to increase its lipophilicity, which may improve cellular absorption compared to berberine, but overcoming the other barriers remains a significant challenge.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Strategies largely focus on improving solubility and/or increasing membrane permeability while protecting the molecule from metabolic degradation and efflux. These can be broadly categorized as:

  • Formulation-Based Approaches: Utilizing advanced drug delivery systems to enhance absorption. Examples include:

    • Lipid-Based Formulations: Such as solid lipid nanoparticles (SLNs), nanoemulsions, and self-microemulsifying drug delivery systems (SMEDDS). These can improve lymphatic uptake, bypassing the hepatic first-pass metabolism.[6]

    • Phospholipid Complexes: Forming a complex with phospholipids (B1166683) can enhance the lipophilicity and membrane permeability of the compound.[6]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and solubility.

  • Excipient-Based Approaches: Incorporating specific agents into the formulation to overcome physiological barriers.

    • P-glycoprotein (P-gp) Inhibitors: Co-administration with P-gp inhibitors (e.g., piperine, quercetin, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS)) can reduce the efflux of the drug back into the intestinal lumen.[5][7]

    • Permeation Enhancers: Excipients that reversibly open tight junctions between intestinal epithelial cells can increase paracellular drug transport.

Q3: How do I prepare this compound for an in vivo oral gavage study?

A3: Preparing a suitable formulation for oral gavage is critical for consistent results. Given its expected poor water solubility, a simple aqueous solution is often not feasible.[8] A common approach is to create a suspension or a solubilized formulation.

  • Suspension: A simple suspension can be made using a vehicle like 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure the suspension is homogenous through consistent vortexing or stirring before and during dosing to prevent settling.

  • Solubilized Formulation: For improved solubility, a co-solvent system can be used. A formulation suggested for in vivo experiments with this compound involves a mixture of DMSO, PEG300, Tween-80, and saline.[9] Another option is using cyclodextrins, such as 20% SBE-β-CD in saline, which can form inclusion complexes with the drug to enhance solubility.[10] Always perform a small-scale formulation test to check for precipitation or phase separation.

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Pharmacokinetic (PK) Data

  • Symptom: You observe large standard deviations in plasma concentration, Area Under the Curve (AUC), and Maximum Concentration (Cmax) between animals in the same dosing group.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Formulation For suspensions, ensure the compound is micronized to a uniform particle size. Always vortex or stir the suspension vigorously immediately before drawing each dose to prevent settling. For solutions, visually inspect for any precipitation before dosing.
Inaccurate Dosing Technique Oral gavage requires proper training to ensure the full dose is delivered to the stomach and not regurgitated or aspirated. Ensure the gavage needle is the correct size for the animal and the insertion depth is appropriate.[11] Consider using anesthetized animals for gavage to reduce stress and improve consistency, though this may alter physiological parameters.[12]
Physiological Differences Animal strain, age, sex, and health status can significantly impact drug metabolism and absorption.[13][14] Ensure all animals are from the same supplier, of the same strain, sex, and within a narrow age/weight range. House animals under identical conditions (diet, light cycle, bedding) as these can also influence PK.[15]
Food Effects The presence or absence of food in the stomach can drastically alter drug absorption. Fast animals overnight (typically 12 hours) before dosing to standardize gut conditions, but ensure they have access to water.[16]

Issue 2: Consistently Low or Undetectable Plasma Concentrations

  • Symptom: Despite administering a substantial dose, the measured plasma concentrations of this compound are near or below the lower limit of quantification (LLOQ) of your analytical method.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Absorption This is the most likely cause, stemming from the inherent properties of the compound. You must employ a bioavailability enhancement strategy. Refer to the data in Table 1 and the workflow in Figure 2 to select an appropriate formulation approach (e.g., lipid-based system or co-administration with a P-gp inhibitor like TPGS).[5]
Rapid Metabolism The compound may be undergoing extensive first-pass metabolism in the gut wall and liver.[2] Consider co-administration with a broad-spectrum CYP450 inhibitor (if mechanistically appropriate for your study) to assess the impact of metabolism.
Insufficient Analytical Sensitivity The plasma concentrations may be too low for your current method. Optimize your LC-MS/MS method to achieve a lower LLOQ. This can involve improving sample extraction and concentration, using a more sensitive instrument, or optimizing ionization and fragmentation parameters. Methods for berberine have achieved LLOQs as low as 1-20 pg/mL.[17][18]
Analyte Instability The compound may be degrading in the biological matrix (plasma) during sample collection, processing, or storage. Conduct stability tests, including freeze-thaw cycles and bench-top stability in plasma, to ensure the integrity of the analyte.[19]

Data Presentation: Enhancing Berberine Bioavailability

The following data for Berberine HCl is presented as a reference for designing studies with its 13-methyl analogue, as specific in vivo PK data for this compound formulations is not widely published.

Table 1: Comparison of Pharmacokinetic Parameters for Different Berberine Formulations in Rats & Humans

FormulationSpeciesDoseKey FindingFold Increase in Bioavailability (vs. Control)Reference
Berberine HCl (Control)Rat100 mg/kgAbsolute Bioavailability: 0.68%1.0x (Baseline)[5]
Berberine HCl + 2.5% TPGSRat100 mg/kgCmax increased 2.9-fold, AUC increased 1.9-fold.~1.9x[5]
Solid Dispersion (BPC, TPGS, SiO2)Rat100 mg/kgRelative oral bioavailability increased by 322.66%.~3.2x[6]
Anhydrous Reverse MicellesMouseN/AEnhanced oral bioavailability by 2.4-fold.~2.4x[6]
Food-Grade Formulation (BBR-PP)Human188 mgAUC was ~10 times higher than unformulated berberine on a molar basis.~10x[20]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
  • Animal Model: Male Sprague-Dawley rats (200-250g). Acclimatize animals for at least one week.

  • Preparation: Fast rats overnight (approx. 12 hours) prior to dosing, with free access to water.

  • Dose Formulation: Prepare the this compound formulation (e.g., suspension in 0.5% CMC or solubilized with co-solvents) immediately before use. Ensure homogeneity.

  • Dosing: Weigh each animal. Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg). The recommended dosing volume is 5-10 mL/kg.[11] Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA). A typical time course would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

  • Data Analysis: Analyze plasma samples using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[21]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²), indicating intact tight junctions.[22][23]

  • Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the test compound (this compound, typically at 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.[24]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Efflux Measurement (Basolateral to Apical - B→A):

    • To determine if the compound is a substrate for efflux transporters like P-gp, perform a bidirectional assay.

    • Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as the A→B assay.[21]

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B) An ER > 2 is a strong indicator that the compound is subject to active efflux.[23]

Protocol 3: Sample Preparation and LC-MS/MS Analysis
  • Objective: To quantify this compound in rat plasma.

  • Materials: Rat plasma samples, this compound standard, internal standard (IS, e.g., a deuterated analogue or a structurally similar compound like palmatine), acetonitrile (B52724), formic acid.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.[25]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Conditions (Example, adapt as needed):

    • LC System: UPLC or HPLC system.

    • Column: C18 column (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 µm).[25]

    • Mobile Phase: Gradient or isocratic elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.[26]

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Determine the specific precursor → product ion transitions for this compound (m/z 350.1 → fragment) and the IS.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.

    • Plot the peak area ratio (analyte/IS) versus concentration and use a linear regression to determine the concentration in the unknown samples.

Mandatory Visualizations

cluster_mech Mechanisms of Poor Oral Bioavailability cluster_barriers Lumen Intestinal Lumen (Oral Dose) Enterocyte Enterocyte (Intestinal Wall) Lumen->Enterocyte Absorption (Permeability) PortalVein Portal Vein (To Liver) Enterocyte->PortalVein Metabolism1 Gut Wall Metabolism (CYP450s) Enterocyte->Metabolism1 Metabolism Efflux P-gp Efflux Enterocyte->Efflux Efflux Systemic Systemic Circulation (Bioavailable Drug) PortalVein->Systemic Metabolism2 Hepatic First-Pass Metabolism PortalVein->Metabolism2 Metabolism Efflux->Lumen

Caption: Key physiological barriers limiting the oral bioavailability of compounds like this compound.

cluster_workflow Workflow for Selecting a Bioavailability Enhancement Strategy Start Start: Low in vivo exposure of This compound Assess Assess Physicochemical Properties (Solubility, Permeability) Start->Assess PoorSol Is Solubility Poor? Assess->PoorSol PoorPerm Is Permeability Poor and/or Efflux High? PoorSol->PoorPerm No SolStrat Solubility Enhancement Strategies: - Solid Dispersions - Co-solvents / Cyclodextrins - Particle Size Reduction PoorSol->SolStrat Yes PermStrat Permeability Enhancement Strategies: - Co-administer P-gp Inhibitor (e.g., TPGS) - Lipid-Based Formulations (SMEDDS, SLNs) - Phospholipid Complexes PoorPerm->PermStrat Yes Test Formulate and Test in vivo (PK Study) PoorPerm->Test No SolStrat->PoorPerm Combine Combine Strategies SolStrat->Combine PermStrat->Combine Combine->Test

Caption: A decision-making workflow for improving the bioavailability of this compound.

cluster_pk Experimental Workflow for an In Vivo Pharmacokinetic Study Prep 1. Animal Preparation (Acclimatization, Fasting) Formulate 2. Dose Formulation (e.g., Suspension in 0.5% CMC) Prep->Formulate Dose 3. Administration (Oral Gavage) Formulate->Dose Sample 4. Serial Blood Sampling (e.g., 0-24h time course) Dose->Sample Process 5. Plasma Preparation (Centrifugation) Sample->Process Store 6. Sample Storage (-80°C) Process->Store Analyze 7. Bioanalysis (LC-MS/MS Quantification) Store->Analyze Calc 8. PK Parameter Calculation (AUC, Cmax, Tmax, etc.) Analyze->Calc

Caption: Step-by-step workflow for conducting an in vivo pharmacokinetic study in a rodent model.

References

Purity and quality control of 13-Methylberberine chloride samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Methylberberine chloride.

Frequently Asked Questions (FAQs)

1. What is the expected purity of this compound upon purchase?

Commercial suppliers of this compound typically provide a purity of ≥98%. It is crucial to verify the purity of each new batch upon receipt using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

2. How should this compound samples be stored to ensure stability?

For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is reported to be stable for at least four years. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials[1].

3. What are the recommended solvents for dissolving this compound?

This compound has limited solubility in water (approximately 1 mg/mL). For creating stock solutions for in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent, with a solubility of around 20 mg/mL. To achieve this concentration, warming the solution to 60°C and using sonication may be necessary[1]. For in vivo studies, co-solvent systems are often required. A typical formulation involves dissolving the compound in DMSO first, followed by dilution with agents like PEG300, Tween-80, and saline[1].

4. What are the expected spectral characteristics of this compound?

  • UV-Vis Spectroscopy: The maximum absorbance wavelengths (λmax) for this compound are approximately 232, 266, 342, and 423 nm.

  • NMR Spectroscopy: As a quaternary ammonium (B1175870) compound, the NMR signals of this compound can sometimes be broad. It is important to acquire spectra in a suitable deuterated solvent, such as methanol-d4, and compare the obtained shifts with reference spectra provided by the supplier or found in literature databases.

Troubleshooting Guides

HPLC Analysis Issues

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Below are common issues encountered during HPLC analysis and their potential solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary Interactions: The quaternary ammonium group in this compound can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

    • Column Overload: Injecting too concentrated a sample can cause peak fronting or tailing.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of impurities and the column matrix.

    • Column Degradation: Loss of stationary phase or contamination of the column.

  • Solutions:

    • Mobile Phase Modification: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol (B1196071) interactions. Alternatively, use a mobile phase with a low pH (e.g., 2.5-3) containing a buffer like phosphate (B84403) or formate (B1220265) to ensure consistent ionization.

    • Reduce Injection Volume/Concentration: Dilute the sample to an appropriate concentration.

    • Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.

    • Column Washing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Problem 2: Inconsistent Retention Times

  • Possible Causes:

    • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.

    • Fluctuations in Column Temperature: Inconsistent oven temperature.

    • Pump Malfunction: Air bubbles or leaks in the pump can cause flow rate instability.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Solutions:

    • Prepare Fresh Mobile Phase: Ensure accurate measurement of all components and degas the mobile phase before use.

    • Use a Column Oven: Maintain a constant and consistent column temperature.

    • Purge the Pump: Remove any air bubbles from the pump and check for leaks in the system.

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate, which is typically indicated by a stable baseline.

Problem 3: Presence of Unexpected Peaks

  • Possible Causes:

    • Sample Degradation: The compound may have degraded due to improper storage or handling.

    • Contamination: Contamination from the solvent, glassware, or the HPLC system itself.

    • Presence of Impurities: The sample may contain impurities from the synthesis or purification process.

  • Solutions:

    • Analyze a Freshly Prepared Sample: Prepare a new solution from the solid compound to rule out degradation in solution.

    • Run a Blank Gradient: Inject the solvent used to dissolve the sample to check for contamination from the solvent or system.

    • Identify Impurities: If the unexpected peaks are consistently present, they are likely impurities. Further investigation using techniques like LC-MS may be necessary to identify their structures. Forced degradation studies on a pure sample can help to predict and identify potential degradation products.

NMR Spectroscopy Issues

Problem 1: Broad or Unresolved NMR Signals

  • Possible Causes:

    • Compound Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to broader signals.

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Slow Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broadened peaks.

    • Inherent Nature of Quaternary Ammonium Salts: The quadrupolar nitrogen atom can sometimes contribute to the broadening of adjacent proton signals.

  • Solutions:

    • Dilute the Sample: Acquire the spectrum at a lower concentration.

    • Use a Chelating Agent: Add a small amount of EDTA to the NMR tube to chelate any paramagnetic metal ions.

    • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen the signals by moving away from the coalescence point of exchanging species.

    • Use a High-Field Spectrometer: A spectrometer with a higher magnetic field strength can improve signal resolution.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (Adapted from Berberine (B55584) Analysis)

This method is adapted from established protocols for the analysis of berberine chloride and should be validated for this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid.

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 345 nm.

    • Gradient Elution:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-35 min: Return to initial conditions (90% A, 10% B)

      • 35-45 min: Re-equilibration.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Identification by ¹H NMR Spectroscopy
  • Instrumentation:

    • NMR spectrometer (300 MHz or higher).

  • Reagents:

    • Deuterated methanol (Methanol-d4).

    • Tetramethylsilane (TMS) as an internal standard (optional, can reference to residual solvent peak).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of Methanol-d4 in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The chemical shifts should be referenced to the residual solvent peak of Methanol-d4 (δ ~3.31 ppm).

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of this compound to confirm the identity and assess the presence of any significant impurities. Impurities may be identified by characteristic signals that do not correspond to the main compound.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₀ClNO₄[2]
Molecular Weight385.8 g/mol
Purity (Typical)≥98%
Solubility in Water~1 mg/mL
Solubility in DMSO~20 mg/mL[1]
Storage Temperature-20°C
Stability≥ 4 years at -20°C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start 13-Methylberberine Chloride Sample dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to working concentration dissolve->dilute inject Inject into HPLC system dilute->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate end end calculate->end Purity Report

Caption: Workflow for HPLC Purity Analysis of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_conclusion Conclusion start Unexpected Peak in Chromatogram check_blank Run Blank Injection (Solvent Only) start->check_blank peak_present_blank Peak Present? check_blank->peak_present_blank reprepare_sample Prepare Fresh Sample peak_present_blank->reprepare_sample No conclusion_contamination Source is System or Solvent Contamination peak_present_blank->conclusion_contamination Yes peak_present_fresh Peak Still Present? reprepare_sample->peak_present_fresh conclusion_degradation Original Sample Solution Degraded peak_present_fresh->conclusion_degradation No conclusion_impurity Inherent Impurity in the Solid Sample peak_present_fresh->conclusion_impurity Yes

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

References

Light sensitivity and storage of 13-Methylberberine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage of 13-Methylberberine chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. As a crystalline solid, it should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For solutions, storage recommendations vary based on the duration. A stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month when sealed and protected from moisture and light.[2]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is a photosensitive compound.[3] Exposure to light should be avoided as it can lead to degradation.[3] It is recommended to store the compound in light-resistant containers.[3]

Q3: How should I handle this compound during an experiment to minimize light exposure?

A3: When working with this compound, it is best practice to work in a dimly lit area.[4] Use dark-colored or amber vials and tubes to protect the compound from ultraviolet and visible light.[4][5] If solutions need to be exposed for a period, cover them with aluminum foil or place them in a light-blocking enclosure.[4]

Q4: What are the signs of degradation of this compound?

A4: While specific degradation products of this compound are not detailed in the provided search results, general signs of chemical degradation can include a change in color or the appearance of precipitates in a solution.[6] If you observe any such changes, it is advisable to use a fresh sample to ensure the reliability of your experimental results.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in water at a concentration of approximately 1 mg/ml.[1] For in vivo experiments, a stock solution in DMSO can be further diluted using a mixture of PEG300, Tween-80, and saline to achieve a clear solution.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[2] 3. Minimize Light Exposure: During your experiment, follow the handling guidelines for photosensitive compounds mentioned in the FAQs.
Precipitate forms in the solution The compound may have come out of solution, or it could be a sign of degradation.1. Check Solvent and Concentration: Confirm that the solvent and concentration are appropriate for this compound. 2. Gentle Warming/Sonication: If precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.[2] 3. Use a Fresh Sample: If you suspect degradation, discard the solution and prepare a new one from a fresh stock of the compound.
Loss of compound activity Potential degradation due to repeated freeze-thaw cycles or prolonged exposure to ambient conditions.1. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2] 2. Follow Handling Protocols: Strictly adhere to protocols for handling light-sensitive and temperature-sensitive compounds.

Experimental Protocols

Protocol 1: General Handling of this compound

  • Upon receipt, store the solid compound at -20°C in a light-resistant container.

  • For preparation of a stock solution, bring the vial to room temperature in a desiccator to prevent condensation.

  • Weigh the desired amount of this compound in a dimly lit environment.

  • Dissolve the compound in the appropriate solvent (e.g., DMSO for a stock solution). Use amber vials or wrap the container in aluminum foil.

  • If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store at -80°C or -20°C as recommended.

  • When preparing working solutions, thaw the stock solution on ice, protected from light. Dilute to the final concentration using appropriate buffers or media, keeping the solution protected from light throughout the experiment.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment storage Store solid at -20°C (light-protected) weigh Weigh in dim light storage->weigh Bring to RT dissolve Dissolve in appropriate solvent (light-protected vial) weigh->dissolve aliquot Aliquot stock solution dissolve->aliquot store_solution Store aliquots at -80°C or -20°C aliquot->store_solution thaw Thaw aliquot on ice (light-protected) store_solution->thaw For use dilute Prepare working solution (light-protected) thaw->dilute experiment Perform experiment (minimize light exposure) dilute->experiment

Caption: Workflow for handling photosensitive this compound.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Results? storage_check Storage conditions correct? start->storage_check handling_check Handled with light protection? storage_check->handling_check Yes correct_storage Review and correct storage procedures storage_check->correct_storage No solution_fresh Solution prepared fresh? handling_check->solution_fresh Yes improve_handling Implement light protection measures handling_check->improve_handling No prepare_fresh Prepare fresh working solutions daily solution_fresh->prepare_fresh No re_run Re-run Experiment solution_fresh->re_run Yes correct_storage->re_run improve_handling->re_run prepare_fresh->re_run

Caption: Logic for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Methylberberine chloride. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: Direct experimental data on the effect of pH on the activity of this compound is limited in current scientific literature. Much of the stability and solubility data presented here is based on its parent compound, berberine (B55584) chloride. Due to their structural similarities, this information can serve as a valuable starting point for your experimental design. However, it is strongly recommended that researchers perform their own pH-dependent studies to determine the optimal conditions for this compound in their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for dissolving this compound to ensure maximum solubility and stability?

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation in cell culture medium can be due to several factors, including the final concentration of the compound, the pH of the medium, and interactions with media components. Based on data from berberine chloride, solubility is significantly lower at acidic and highly alkaline pH values.[1][2] Most cell culture media are buffered around pH 7.2-7.4, which should favor solubility. However, high concentrations of this compound may still exceed its solubility limit.

Troubleshooting Steps:

  • Prepare a concentrated stock solution: Dissolve the this compound in an appropriate solvent like DMSO at a high concentration.[5]

  • Dilute fresh: Make final dilutions into your cell culture medium immediately before use.

  • Check the final concentration: You may need to perform a dose-response curve to find the highest effective concentration that remains soluble.

  • Consider the buffer system: The type of buffer salts can influence solubility.[3] If using a custom buffer, phosphate-based systems may be a good starting point.

Q3: How does pH affect the biological activity of this compound?

A3: The direct impact of pH on the specific biological activity of this compound has not been extensively studied. However, pH can influence the compound's stability and its ability to cross cell membranes, which in turn would affect its intracellular concentration and overall activity. For its parent compound, berberine chloride hydrate, antibacterial activity against Streptococcus mutans was observed to be reduced under acidic conditions and enhanced under alkaline conditions.[5][6] This suggests that the activity of this compound could also be pH-dependent. It is recommended to maintain a consistent and physiologically relevant pH in your assays to ensure reproducible results.

Q4: What is the known signaling pathway for this compound's anti-adipogenic effects?

A4: this compound exerts its anti-adipogenic effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[7][8] Activation of AMPK leads to the downregulation of key adipocyte differentiation transcription factors, namely peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT enhancer binding protein alpha (C/EBPα).[7] This ultimately results in reduced lipid accumulation.

Quantitative Data Summary

The following tables summarize the pH-dependent solubility and stability of berberine chloride , the parent compound of this compound. This data can be used as a reference for designing experiments with this compound.

Table 1: pH-Dependent Solubility of Berberine Chloride at 25°C

pHBuffer SystemSolubility (mM)
1.2HCl~0.2 - 0.4
3.0Phthalate (B1215562)~0.2 - 0.4
5.0Phthalate~0.2 - 0.4
7.0Phosphate (B84403)~4.05 ± 0.09
9.0Borate (B1201080)~0.2 - 0.4
Data sourced from references[1][2].

Table 2: Stability of Berberine Chloride at Various pH and Temperature Conditions

pH RangeTemperatureDurationDegradation
1.2 - 9.025°C, 40°C6 months< 5%
Data sourced from references[2][3][6].

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound

This protocol describes a standard shake-flask method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., HCl buffer pH 1.2, phthalate buffer pH 3.0 and 5.0, phosphate buffer pH 7.0, borate buffer pH 9.0)

  • Glass vials with tight caps

  • Reciprocal shaking water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of this compound to 3 mL of each buffer in separate glass vials.

  • Tightly cap the vials and place them in a reciprocal shaking water bath set at 25°C and 75 rpm for 24 hours to ensure equilibrium is reached.

  • After 24 hours, remove the vials and centrifuge them to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with the respective buffer.

  • Quantify the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Perform the experiment in triplicate for each pH value.

Protocol 2: General Cell-Based Activity Assay to Evaluate the Effect of pH

This protocol provides a general workflow to assess how different pH conditions in the cell culture medium might affect the biological activity of this compound.

Materials:

  • Target cell line (e.g., 3T3-L1 preadipocytes for anti-adipogenic assays)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Assay-specific reagents (e.g., reagents for viability assays, gene expression analysis, or protein quantification)

  • pH meter

Procedure:

  • Culture the target cells under standard conditions.

  • Prepare cell culture media adjusted to different, physiologically relevant pH values (e.g., 6.8, 7.2, 7.6). Ensure the media composition remains otherwise identical.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Replace the standard medium with the pH-adjusted media.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) for each pH condition.

  • Incubate the cells for the desired experimental duration.

  • At the end of the treatment period, perform the relevant biological readout (e.g., assess cell viability, measure gene expression of target genes like PPARγ, or quantify protein levels).

  • Analyze the results to determine if the activity of this compound varies with the pH of the culture medium.

Visualizations

Signaling_Pathway 13-Methylberberine_chloride This compound AMPK AMPK 13-Methylberberine_chloride->AMPK pAMPK pAMPK (Active) AMPK->pAMPK Activation PPARg PPARγ pAMPK->PPARg Inhibition CEBPa C/EBPα pAMPK->CEBPa Inhibition Adipogenesis Adipogenesis / Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: Signaling pathway of this compound in adipocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound stock treat_cells Treat cells with compound in pH-adjusted media prep_compound->treat_cells prep_media Prepare media at different pH values (e.g., 6.8, 7.2, 7.6) prep_media->treat_cells seed_cells Seed cells in multi-well plates seed_cells->treat_cells incubate Incubate for desired duration treat_cells->incubate perform_assay Perform biological assay (e.g., viability, gene expression) incubate->perform_assay analyze_data Analyze and compare results across pH groups perform_assay->analyze_data

Caption: Workflow for testing the effect of pH on compound activity.

References

Technical Support Center: 13-Methylberberine Chloride Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 13-Methylberberine chloride is a synthetic derivative of berberine (B55584).[1] Currently, there is a limited number of direct drug-drug interaction studies specifically investigating this compound. However, due to its structural similarity to berberine and its potentially enhanced pharmacokinetic properties, it is crucial to consider the well-documented drug-drug interactions of berberine as a predictive guide for potential interactions with this compound. The information provided here is based on studies conducted with berberine and should be used as a reference for designing and interpreting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to cause drug-drug interactions?

Based on extensive research on its parent compound, berberine, this compound is anticipated to cause drug-drug interactions primarily through the inhibition of cytochrome P450 (CYP) enzymes. Berberine is known to be a weak to moderate inhibitor of several key drug-metabolizing enzymes, including CYP3A4, CYP2D6, and CYP2C9.[2][3] Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs that are substrates for these CYPs, potentially leading to adverse effects.

Q2: Are there any clinically significant drug interactions that have been observed with berberine that might be relevant for this compound?

Yes, a significant and well-documented interaction exists between berberine and the immunosuppressant drug cyclosporine, which is a sensitive substrate of CYP3A4. Co-administration of berberine has been shown to markedly elevate the blood concentration of cyclosporine in renal transplant recipients.[4][5] This interaction is clinically relevant as it may necessitate a reduction in the dosage of cyclosporine to avoid toxicity.[4] Given that this compound may have enhanced pharmacokinetic properties, a similar or even more pronounced interaction could be anticipated.

Q3: My experiment involves a drug metabolized by CYP2D6. Should I be concerned about a potential interaction with this compound?

Yes, caution is warranted. In vitro studies have shown that berberine inhibits CYP2D6, with some studies suggesting it is the most sensitive to inhibition among the P450 enzymes.[6] A clinical study demonstrated that repeated administration of berberine inhibited CYP2D6 activity.[3] Therefore, it is plausible that this compound could also inhibit CYP2D6, leading to increased levels of co-administered CYP2D6 substrates.

Q4: How does the oral bioavailability of this compound compare to berberine, and how might this affect its drug-drug interaction potential?

Studies have suggested that the C-13 methyl substitution in 13-Methylberberine increases its accumulation in cells compared to berberine, suggesting improved absorption and potentially higher bioavailability.[7] If this compound has a higher systemic exposure than berberine, its potential to cause clinically significant drug-drug interactions through CYP inhibition may be greater.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of a co-administered drug observed in pharmacokinetic studies with this compound.

  • Possible Cause: Inhibition of the metabolic pathway of the co-administered drug by this compound, likely through inhibition of a specific CYP450 enzyme.

  • Troubleshooting Steps:

    • Identify the metabolic pathway: Determine the primary CYP450 enzyme responsible for the metabolism of the co-administered drug from literature or in-house data.

    • In vitro CYP inhibition assay: Conduct an in vitro study to determine the inhibitory potential (IC50 value) of this compound on the identified CYP enzyme.

    • Dose reduction: If significant inhibition is confirmed, consider reducing the dose of the co-administered drug in subsequent in vivo studies.

    • Staggered dosing: Investigate if staggering the administration times of this compound and the co-administered drug can mitigate the interaction.

Issue 2: Inconsistent results in in vitro drug metabolism studies involving this compound.

  • Possible Cause: Pre-incubation dependent inhibition or metabolism-dependent inhibition of CYP enzymes by this compound. Berberine has been shown to exhibit quasi-irreversible inhibition of CYP2D6.[8][9]

  • Troubleshooting Steps:

    • Modify pre-incubation time: Vary the pre-incubation time of this compound with liver microsomes or hepatocytes to assess for time-dependent inhibition.

    • Include a washout step: After pre-incubation, wash the microsomes to see if the inhibitory effect is reversible or irreversible.

    • Metabolite identification: Analyze for the formation of reactive metabolites of this compound that may be responsible for irreversible enzyme binding.

Data Summary

Table 1: Pharmacokinetic Interaction between Berberine and Cyclosporine in Renal Transplant Recipients

Pharmacokinetic ParameterChange upon Co-administration with BerberineReference
Cyclosporine Trough ConcentrationIncreased by 88.9%[4]
Cyclosporine AUCIncreased by 34.5%[4]
Cyclosporine tmaxIncreased by 1.7 hours[4]
Cyclosporine t1/2Increased by 2.7 hours[4]
Cyclosporine Apparent Clearance (CL/F)Decreased by 40.4%[4]

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Berberine

CYP IsoformIC50 ValueReference
CYP2D645 µM[3]
CYP3A4~400 µM[3]
CYP2C9~400 µM[6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Drug-Drug Interaction Study (Human)

This protocol is based on studies investigating the interaction between berberine and cyclosporine.

  • Subject Recruitment: Enroll healthy adult volunteers or a specific patient population (e.g., renal transplant recipients) based on the drug being investigated. Obtain informed consent.

  • Study Design: A randomized, crossover, or parallel-group design can be used.

  • Phase 1 (Baseline):

    • Administer a single oral dose of the substrate drug (e.g., cyclosporine 3 mg/kg).

    • Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

    • Process blood samples to separate plasma and store at -80°C until analysis.

  • Washout Period: A sufficient washout period is required between phases in a crossover design.

  • Phase 2 (Interaction):

    • Administer this compound for a specified duration (e.g., 0.2 g three times daily for 12 days).

    • On the last day of this compound administration, co-administer the single oral dose of the substrate drug.

    • Collect and process blood samples as in Phase 1.

  • Sample Analysis: Analyze the plasma concentrations of the substrate drug and its major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, tmax, t1/2, CL/F) for the substrate drug with and without this compound.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the two phases to determine the significance of any observed interaction.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay (Human Liver Microsomes)
  • Materials:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system.

    • Specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).

    • This compound.

    • Positive control inhibitors for each CYP isoform.

    • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation:

    • Prepare a reaction mixture containing HLM, buffer, and varying concentrations of this compound or the positive control inhibitor.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of this compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.

Visualizations

G cluster_0 Projected Metabolic Pathway of this compound cluster_1 Phase I Metabolism MBB 13-Methylberberine Chloride CYP3A4 CYP3A4 MBB->CYP3A4 Metabolized by CYP2D6 CYP2D6 MBB->CYP2D6 Metabolized by CYP1A2 CYP1A2 MBB->CYP1A2 Metabolized by Metabolites Metabolites CYP3A4->Metabolites CYP2D6->Metabolites CYP1A2->Metabolites

Caption: Projected metabolic pathway of this compound via CYP450 enzymes.

G cluster_0 In Vivo Pharmacokinetic Interaction Study Workflow Start Start: Subject Recruitment Phase1 Phase 1: Administer Substrate Drug Alone Start->Phase1 Blood1 Collect Blood Samples Phase1->Blood1 Washout Washout Period Blood1->Washout Phase2 Phase 2: Administer Substrate Drug + This compound Washout->Phase2 Blood2 Collect Blood Samples Phase2->Blood2 Analysis LC-MS/MS Analysis Blood2->Analysis PK Pharmacokinetic & Statistical Analysis Analysis->PK End End: Report Findings PK->End G cluster_0 In Vitro CYP450 Inhibition Assay Workflow Prepare Prepare Reaction Mixture: HLM, Buffer, 13-MBB Preincubation Pre-incubate at 37°C Prepare->Preincubation Initiate Initiate Reaction: Add Substrate & NADPH Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze LC-MS/MS Analysis Terminate->Analyze Calculate Calculate IC50 Analyze->Calculate

References

Technical Support Center: Overcoming Resistance to 13-Methylberberine Chloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Methylberberine chloride. The information provided is designed to address specific experimental challenges and offer practical solutions to overcome resistance in cancer cell lines.

Disclaimer: this compound is an analog of Berberine (B55584). Due to the limited specific data on resistance mechanisms for this compound, this guide leverages the extensive research available on Berberine as a predictive framework. Researchers should use this information as a starting point and validate findings for this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to this compound. What are the likely mechanisms?

A1: Based on studies of the parent compound, berberine, resistance to this compound is likely multifactorial. The primary suspected mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the effects of the drug. Key pathways implicated in berberine resistance include the EGFR/HER2 and PI3K/Akt/mTOR signaling cascades.[1][2][3][4]

  • Modulation of Autophagy: Autophagy can play a dual role in cancer therapy. While in some contexts it can lead to cell death, it can also be a survival mechanism for cancer cells under stress from chemotherapy.[5] Alterations in the autophagic process may contribute to resistance.

  • Changes in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., Bax) can make cancer cells more resistant to drug-induced cell death.[3]

Q2: I am observing high variability in my IC50 values for this compound between experiments. What could be the cause?

A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:[6][7][8][9]

  • Cell-related Variability:

    • Passage Number: Using cells with a high or inconsistent passage number can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a defined and low passage number range.

    • Cell Seeding Density: The density at which cells are seeded can influence their growth rate and drug responsiveness. Optimize and maintain a consistent seeding density for all experiments.

    • Cell Health: Ensure cells are in the logarithmic growth phase and have high viability before starting an experiment.

  • Compound-related Variability:

    • Stock Solution Stability: Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles.

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.

  • Assay-related Variability:

    • Inconsistent Incubation Times: The duration of drug treatment and incubation with viability reagents should be precisely controlled.

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation. It is advisable to either not use the outer wells for experimental samples or to fill them with sterile PBS or media to create a humidity barrier.

    • Pipetting Errors: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.

Q3: How can I develop a this compound-resistant cancer cell line?

A3: Generating a drug-resistant cell line is a crucial step in studying resistance mechanisms. A common method is through continuous or intermittent exposure to the drug at increasing concentrations.[10][11]

  • Determine the initial IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a dose-response assay.

  • Initial Exposure: Treat the parental cells with a concentration of this compound close to the IC20-IC30 for an extended period (weeks to months).

  • Incremental Dose Escalation: As the cells begin to proliferate at the initial concentration, gradually increase the drug concentration. This process selects for cells that can survive and grow in the presence of the drug.

  • Characterize the Resistant Phenotype: Periodically assess the IC50 of the treated cell population. A significant increase in the IC50 value (typically 5 to 10-fold or higher) compared to the parental line indicates the development of resistance.

  • Stabilize the Resistant Line: Once a desired level of resistance is achieved, the resistant cell line can be maintained in a continuous low dose of this compound to preserve the resistant phenotype.

Troubleshooting Guides

Troubleshooting Inconsistent IC50 Values
Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before and during plating. Use a multichannel pipette for consistency.
Edge effects in the microplateAvoid using the outer wells or fill them with sterile PBS/media. Ensure proper humidity in the incubator.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
IC50 value shifts between experiments Variation in cell passage number or confluencyUse cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment.
Instability of this compound in solutionPrepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Changes in media or serum lotsTest new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.
No clear dose-response curve This compound concentration range is not optimalBroaden the range of concentrations tested, including both higher and lower doses.
The chosen assay endpoint is not suitableConsider a different viability assay (e.g., CellTiter-Glo instead of MTT) or a longer incubation time.
Cell seeding density is too high or too lowOptimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Troubleshooting Western Blot for Signaling Proteins (p-EGFR, p-Akt, p-AMPK)
Problem Possible Cause Recommended Solution
Weak or no signal for phosphorylated proteins Low protein abundance or transient phosphorylationOptimize the time point for cell lysis after treatment to capture peak phosphorylation. Consider serum-starving cells before stimulation to reduce basal phosphorylation.
Phosphatase activity during sample preparationUse phosphatase inhibitors in the lysis buffer and keep samples on ice at all times.
Poor antibody qualityUse an antibody that is validated for Western blotting and the specific species you are working with. Run a positive control to confirm antibody activity.
High background Non-specific antibody bindingOptimize the blocking conditions (e.g., 5% BSA or non-fat milk in TBST). Increase the number and duration of washing steps.
Antibody concentration is too highTitrate the primary and secondary antibody concentrations to find the optimal dilution.
Inconsistent loading Inaccurate protein quantificationUse a reliable protein quantification method (e.g., BCA assay).
Pipetting errors during loadingEnsure equal loading volumes and concentrations for all samples.
Solution Normalize the signal of the protein of interest to a loading control (e.g., β-actin, GAPDH).

Data Presentation

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines

This table provides reference IC50 values for the parent compound, berberine, which can serve as a starting point for determining the effective concentration range for this compound.

Cell LineCancer TypeBerberine IC50 (µM)Treatment Duration (h)Citation
T47DBreast Cancer2548[12][13]
MCF-7Breast Cancer2548[12][13]
MDA-MB-231Breast Cancer16.7 - 5072[2][14][15]
HCC70Triple Negative Breast Cancer0.19Not Specified[14]
BT-20Triple Negative Breast Cancer0.23Not Specified[14]
A549Lung Cancer139.424[16]
HeLaCervical Cancer159.524[16]
HepG2Liver Cancer3,587.924[16]
DLD-1Colorectal Cancer33.0672[17]
SW480Colorectal Cancer10.3072[17]

Table 2: Fold Resistance to Doxorubicin (B1662922) in the Presence of Berberine

This table illustrates the potential of berberine to sensitize resistant cells to other chemotherapeutic agents, a strategy that could be explored with this compound.

Cell LineResistant toFold Resistance to DoxorubicinBerberine Concentration (µM)Citation
K562/DOXDoxorubicin1.5-fold decrease in IC501[18]
MCF-7/DOXDoxorubicinNot specified, but sensitizedNot specified[19]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the IC50 of the Parental Cell Line:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Treat with a serial dilution of this compound for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Induce Resistance:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.

    • When the cells reach 80-90% confluency, subculture them in the same drug concentration.

    • Once the cells are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • Allow the cells to adapt and resume normal proliferation at each new concentration before the next increase.

  • Confirm Resistance:

    • After several months of continuous culture with the drug, perform a cell viability assay on the resistant cell population and the parental cell line in parallel.

    • Calculate the fold resistance by dividing the IC50 of the resistant line by the IC50 of the parental line.

  • Maintenance of Resistant Cell Line:

    • Culture the resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration at which they were last selected) to maintain the resistant phenotype.

Protocol 2: ABCB1 (P-gp) Efflux Activity Assay using Rhodamine 123
  • Cell Seeding:

    • Seed both parental and this compound-resistant cells in a 24-well plate and allow them to adhere overnight.

  • Rhodamine 123 Loading:

    • Wash the cells with pre-warmed PBS.

    • Incubate the cells with a loading buffer containing Rhodamine 123 (e.g., 5 µM) for 30-60 minutes at 37°C. Include a positive control for inhibition (e.g., Verapamil, a known P-gp inhibitor).

  • Efflux:

    • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

    • Add pre-warmed, drug-free medium to the cells and incubate at 37°C for 1-2 hours to allow for efflux.

  • Quantification:

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

    • Alternatively, detach the cells and analyze the intracellular fluorescence by flow cytometry.

  • Data Analysis:

    • Compare the intracellular Rhodamine 123 fluorescence between the parental and resistant cell lines. Lower fluorescence in the resistant cells indicates higher efflux activity.

Protocol 3: Western Blot Analysis of EGFR and Akt Phosphorylation
  • Cell Treatment and Lysis:

    • Seed parental and resistant cells and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations and time points.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualization of Signaling Pathways and Workflows

Resistance_Mechanisms cluster_Cell Cancer Cell 13_Methylberberine 13-Methylberberine chloride ABC_Transporter ABC Transporter (e.g., ABCB1) EGFR EGFR 13_Methylberberine->EGFR Inhibits Autophagy Autophagy 13_Methylberberine->Autophagy Modulates Apoptosis Apoptosis 13_Methylberberine->Apoptosis Induces ABC_Transporter->13_Methylberberine Efflux PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Autophagy->Proliferation_Survival Can promote or inhibit

Caption: Key resistance mechanisms to this compound in cancer cells.

Experimental_Workflow start Start: Parental Cancer Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial induce_resistance Induce Resistance: Continuous exposure to increasing drug concentrations ic50_initial->induce_resistance monitor_resistance Periodically Monitor IC50 induce_resistance->monitor_resistance monitor_resistance->induce_resistance Resistance not sufficient resistant_line Established Resistant Cell Line monitor_resistance->resistant_line Resistance achieved characterize Characterize Resistance Mechanisms resistant_line->characterize western_blot Western Blot: EGFR, Akt, etc. characterize->western_blot efflux_assay ABC Transporter Efflux Assay characterize->efflux_assay autophagy_assay Autophagy Assay: LC3-II expression characterize->autophagy_assay overcome_resistance Test Strategies to Overcome Resistance western_blot->overcome_resistance efflux_assay->overcome_resistance autophagy_assay->overcome_resistance

Caption: Experimental workflow for developing and characterizing resistant cell lines.

Troubleshooting_IC50 start Problem: Inconsistent IC50 Values check_cells Are cell passage number and confluency consistent? start->check_cells check_compound Is the drug solution freshly prepared? check_cells->check_compound Yes solution_cells Solution: Use low passage cells and consistent seeding density check_cells->solution_cells No check_assay Are assay parameters (e.g., incubation time) strictly controlled? check_compound->check_assay Yes solution_compound Solution: Prepare fresh dilutions from a stable stock check_compound->solution_compound No solution_assay Solution: Standardize protocol, avoid edge effects check_assay->solution_assay No re_evaluate Re-evaluate IC50 check_assay->re_evaluate Yes solution_cells->re_evaluate solution_compound->re_evaluate solution_assay->re_evaluate

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Validation & Comparative

13-Methylberberine Chloride vs. Berberine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 13-Methylberberine chloride and its parent compound, berberine (B55584). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential applications of these compounds.

Introduction

Berberine, a natural isoquinoline (B145761) alkaloid, is well-documented for its broad range of pharmacological activities, including metabolic regulation, anti-inflammatory, and anticancer effects.[1][2][3] However, its clinical application can be limited by low bioavailability.[4] this compound is a synthetic derivative of berberine, developed to enhance its biological activity and pharmacokinetic profile.[5] This guide will delve into a comparative analysis of their efficacy, focusing on anti-adipogenic, anticancer, and antimicrobial properties, supported by experimental data and detailed methodologies.

Data Summary

The following tables summarize the quantitative data from comparative studies on the efficacy of this compound and berberine.

Table 1: Anti-Adipogenic Effects in 3T3-L1 Adipocytes
CompoundConcentration (µM)Triglyceride Content (% of Control)Reference
Berberine5~80%[1]
This compound 5 ~40% [1]
Table 2: Cytotoxicity in 3T3-L1 Adipocytes
CompoundConcentration (µM)Cell Viability (% of Control)Reference
Berberine30~75%[1]
This compound 30 ~75% [1]
Table 3: Comparative Cytotoxicity of C-13 Substituted Berberine Analogs in Cancer Cell Lines (IC50 values in µM)
CompoundSMMC7721 (Liver)HepG2 (Liver)CEM (Leukemia)CEM/VCR (Resistant Leukemia)KIII (Leukemia)Lewis (Lung)7701QGY (Liver)Reference
Berberine>40>40>40>40>40>40>40[2][6]
13-n-Hexylberberine 13.58 ± 2.8410.36 ± 1.571.25 ± 0.382.37 ± 0.563.56 ± 0.865.34 ± 1.0212.87 ± 2.54[2]
13-n-Octylberberine 0.02 ± 0.010.05 ± 0.020.08 ± 0.030.12 ± 0.040.15 ± 0.050.21 ± 0.070.03 ± 0.01[2]

Note: While not 13-methylberberine, these 13-n-alkyl derivatives demonstrate the significantly enhanced anticancer activity of C-13 substituted analogs.

Table 4: Comparative Antimicrobial Activity of 13-Substituted Berberine Derivatives (MIC values in µM)
OrganismBerberine13-Substituted Derivatives Reference
Mycobacterium smegmatis>1003.12 - 6.25[4]
Candida albicans>1003.12 - 6.25[4]
Bacillus cereus (Resistant)>1003.12 - 6.25[4]
Staphylococcus aureus (Resistant)>1003.12 - 6.25[4]
Streptococcus pyogenes>1003.12 - 6.25[4]
Helicobacter pylori>1001.5 - 3.12[4]
Vibrio alginolyticus>1001.5 - 3.12[4]

Note: These results for various 13-substituted derivatives suggest a significant improvement in antimicrobial potency compared to the parent berberine molecule.

Experimental Protocols

Anti-Adipogenic Activity in 3T3-L1 Cells

Cell Culture and Differentiation:

  • Mouse 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • To induce differentiation, confluent cells are treated with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) for 48 hours.

  • The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

  • Finally, cells are maintained in DMEM with 10% FBS for an additional 4-8 days to allow for full differentiation into mature adipocytes.

Treatment:

  • Differentiated 3T3-L1 adipocytes are treated with varying concentrations of berberine or this compound for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

Analysis:

  • Oil Red O Staining: To visualize lipid accumulation, cells are fixed with 10% formalin and stained with Oil Red O solution. The stained lipid droplets are then quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 520 nm).

  • Triglyceride Assay: Cellular triglyceride content is measured using a commercial triglyceride quantification kit.

  • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key adipogenic transcription factors such as PPARγ and C/EBPα.

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Culture and Treatment:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with a range of concentrations of berberine or this compound for a specified duration (e.g., 24-72 hours).

Analysis:

  • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Preparation of Inoculum:

  • Bacterial or fungal strains are grown in appropriate broth media to a specific optical density, corresponding to a known cell concentration.

Assay:

  • Serial dilutions of berberine and this compound are prepared in a 96-well microtiter plate.

  • The microbial inoculum is added to each well.

  • The plates are incubated under appropriate conditions (temperature, time).

Analysis:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanisms of Action

AMPK Signaling Pathway in Adipogenesis

Both berberine and this compound exert their anti-adipogenic effects, at least in part, through the activation of AMP-activated protein kinase (AMPK).[1] AMPK is a key energy sensor that, when activated, promotes catabolic pathways and inhibits anabolic processes, including lipogenesis. The enhanced efficacy of this compound in inhibiting adipogenesis is associated with a more potent activation of the AMPK signaling pathway.[1]

AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK activates Methylberberine 13-Methylberberine chloride Methylberberine->AMPK strongly activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits PPARg PPARγ AMPK->PPARg inhibits CEBPa C/EBPα AMPK->CEBPa inhibits Lipogenesis Lipogenesis & Adipocyte Differentiation ACC->Lipogenesis SREBP1c->Lipogenesis PPARg->Lipogenesis CEBPa->Lipogenesis

Caption: AMPK signaling in adipogenesis.

Experimental Workflow for Comparing Anti-Adipogenic Effects

The following diagram illustrates a typical experimental workflow for comparing the anti-adipogenic efficacy of berberine and this compound.

Experimental_Workflow start Start: 3T3-L1 Preadipocytes culture Culture to Confluence start->culture differentiate Induce Differentiation (MDI cocktail) culture->differentiate treat Treat with: - Vehicle (Control) - Berberine - this compound differentiate->treat analysis Analysis treat->analysis oro Oil Red O Staining (Lipid Accumulation) analysis->oro tg Triglyceride Assay analysis->tg qpcr qRT-PCR (Gene Expression) analysis->qpcr

Caption: Anti-adipogenic experimental workflow.

Discussion and Conclusion

The experimental evidence strongly suggests that this compound exhibits superior efficacy compared to berberine in several key biological activities.

  • Anti-Adipogenic Effects: In a direct comparison, this compound demonstrated a significantly stronger inhibition of lipid accumulation in 3T3-L1 adipocytes than berberine at the same concentration.[1] This enhanced effect is attributed to its more potent activation of the AMPK signaling pathway, a critical regulator of cellular energy and lipid metabolism.[1] Furthermore, studies have shown that this compound accumulates to a higher degree within cells compared to berberine, suggesting improved cellular uptake and bioavailability, which likely contributes to its enhanced potency.[1]

  • Anticancer Activity: While direct comparative studies on 13-methylberberine are limited, research on other 13-n-alkyl substituted berberine analogs reveals a substantial increase in cytotoxicity against a range of cancer cell lines.[2] The IC50 values for these derivatives are orders of magnitude lower than that of berberine, indicating a much greater potency in inhibiting cancer cell proliferation.[2][6] This suggests that modification at the C-13 position is a promising strategy for enhancing the anticancer properties of berberine.

  • Antimicrobial Activity: Similar to its anticancer effects, 13-substituted berberine derivatives have shown markedly improved antimicrobial activity against a variety of pathogenic bacteria and fungi, including resistant strains.[4] The MIC values for these derivatives are significantly lower than those for berberine, indicating a more potent antimicrobial action.[4]

References

A Comparative Analysis of the Anti-Diabetic Effects of 13-Methylberberine Chloride and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-diabetic properties of the novel compound 13-Methylberberine chloride and the widely prescribed drug, metformin (B114582). The information presented is intended to support research and development efforts in the field of metabolic diseases by offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental methodologies used to evaluate them.

Executive Summary

Metformin is a first-line therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production and improving insulin (B600854) sensitivity.[1][2] this compound, a derivative of the natural compound berberine (B55584), is emerging as a potent anti-diabetic agent. While direct comparative clinical data between this compound and metformin is limited, studies on its parent compound, berberine, suggest a comparable hypoglycemic effect to metformin.[3][4] Preclinical data indicates that this compound exhibits stronger anti-adipogenic effects than berberine, suggesting it may have enhanced therapeutic potential.[5] Both metformin and berberine analogues appear to exert their effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[6][7]

Quantitative Data Comparison

Direct comparative studies on the anti-diabetic effects of this compound and metformin in humans are not yet available. However, clinical trials comparing berberine with metformin provide valuable insights. The following table summarizes data from a study on newly diagnosed prediabetic patients.

ParameterThis compound (as Berberine HCl)Metformin
Dosage 500 mg twice daily500 mg twice daily
Duration 12 weeks12 weeks
Change in Fasting Plasma Glucose (FPG) -12.6 ± 2.4 mg/dl-10.8 ± 2.5 mg/dl
Change in Postprandial Plasma Glucose (PPG) -21.8 ± 3.9 mg/dl-19.3 ± 4.0 mg/dl
Change in HbA1c -0.31%-0.28%
Gastrointestinal Adverse Events 20%30%
Data from a comparative study of berberine hydrochloride versus metformin in newly diagnosed prediabetic patients.[8][9]

Signaling Pathways

Metformin's Mechanism of Action

Metformin's primary anti-diabetic effect is the inhibition of hepatic gluconeogenesis.[10][11] It primarily acts on the mitochondrial respiratory chain, specifically Complex I, leading to an increase in the cellular AMP/ATP ratio.[1][6] This activates AMPK, which in turn phosphorylates and inhibits enzymes involved in gluconeogenesis and promotes glucose uptake in peripheral tissues.[6][12]

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio Inhibition AMPK AMPK Activation AMP_ATP_Ratio->AMPK Hepatic_Gluconeogenesis ↓ Hepatic   Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Glucose_Uptake ↑ Peripheral   Glucose Uptake AMPK->Glucose_Uptake

Caption: Metformin's signaling pathway.

This compound's Mechanism of Action

The mechanism of action for this compound is believed to be similar to that of berberine, primarily through the activation of AMPK.[5] This activation leads to the downregulation of key adipogenic transcription factors like PPARγ and C/EBPα, resulting in reduced lipid accumulation.[5] Like metformin, AMPK activation by this compound is expected to inhibit hepatic gluconeogenesis and enhance insulin sensitivity.

Methylberberine_Pathway Methylberberine 13-Methylberberine Chloride AMPK AMPK Activation Methylberberine->AMPK PPARg_CEBPa ↓ PPARγ & C/EBPα      Expression AMPK->PPARg_CEBPa Hepatic_Gluconeogenesis ↓ Hepatic   Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Insulin_Sensitivity ↑ Insulin   Sensitivity AMPK->Insulin_Sensitivity Adipogenesis ↓ Adipogenesis PPARg_CEBPa->Adipogenesis

Caption: 13-Methylberberine's signaling pathway.

Experimental Protocols

In Vitro Adipogenesis Assay (for this compound)

This protocol is based on studies evaluating the anti-adipogenic effects of berberine and its analogues.

  • Cell Culture: Mouse 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control during the differentiation period.

  • Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% FBS, changed every two days.

  • Lipid Staining: On day 8-12, mature adipocytes are fixed with 10% formalin and stained with Oil Red O to visualize lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify intracellular lipid accumulation.[5]

Adipogenesis_Workflow Start 3T3-L1 Preadipocytes Induction Induce Differentiation Start->Induction Treatment Treat with 13-Methylberberine or Vehicle Induction->Treatment Maturation Adipocyte Maturation Treatment->Maturation Staining Oil Red O Staining Maturation->Staining Quantification Quantify Lipid Content Staining->Quantification

Caption: In vitro adipogenesis workflow.

Human Clinical Trial Protocol (for Metformin)

This protocol outlines a typical design for a randomized controlled trial evaluating the efficacy of metformin.

  • Participant Recruitment: Patients newly diagnosed with type 2 diabetes or prediabetes, meeting specific inclusion and exclusion criteria, are recruited for the study.

  • Randomization: Participants are randomly assigned to either the metformin treatment group or a placebo control group in a double-blind manner.

  • Intervention: The treatment group receives a standardized dose of metformin (e.g., 500 mg twice daily), while the control group receives a matching placebo.[9][13]

  • Data Collection: Baseline measurements of fasting plasma glucose, postprandial plasma glucose, and HbA1c are taken. These parameters are monitored at regular intervals throughout the study period (e.g., every 4-12 weeks).

  • Adverse Event Monitoring: Participants are monitored for any adverse events, particularly gastrointestinal side effects.

  • Statistical Analysis: The changes in glycemic parameters from baseline to the end of the study are compared between the metformin and placebo groups using appropriate statistical tests to determine the efficacy of the treatment.

Clinical_Trial_Workflow Recruitment Patient Recruitment (Prediabetes/T2D) Randomization Randomization Recruitment->Randomization Metformin_Arm Metformin Group Randomization->Metformin_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Intervention Intervention Period (e.g., 12 weeks) Metformin_Arm->Intervention Placebo_Arm->Intervention Data_Collection Data Collection (FPG, PPG, HbA1c) Intervention->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

13-Methylberberine Chloride: A Comparative Analysis of an Emerging Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 13-methylberberine chloride against its parent compound, berberine (B55584), and other related alkaloids. The information presented is collated from peer-reviewed studies and is intended to support research and development efforts in metabolic diseases, oncology, and infectious diseases.

Enhanced Cellular Accumulation and Potency

A key differentiator of 13-methylberberine is its enhanced cellular uptake and accumulation compared to berberine. The addition of a methyl group at the C-13 position increases the lipophilicity of the molecule, which is believed to facilitate its passage across cellular membranes.[1] Experimental data from studies on 3T3-L1 adipocytes demonstrates significantly higher intracellular concentrations of 13-methylberberine, a factor that likely contributes to its increased potency in various biological assays.[1][2]

Comparative Biological Activities

The enhanced cellular accumulation of 13-methylberberine translates to superior performance across several therapeutic areas when compared to berberine and other alkaloids.

Anti-Adipogenic and Metabolic Effects

In the context of metabolic diseases, 13-methylberberine has shown more potent anti-adipogenic effects than berberine.[1] It more effectively reduces lipid accumulation in adipocytes by down-regulating key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT enhancer binding protein alpha (C/EBPα).[1]

Table 1: Comparison of Anti-Adipogenic Effects in 3T3-L1 Adipocytes

CompoundConcentration (µM)Triglyceride Content (% of Control)Key Protein Expression Changes
Berberine 5ReducedDown-regulation of PPARγ and C/EBPα
13-Methylberberine 5More significantly reduced than Berberine Stronger down-regulation of PPARγ and C/EBPα
Dihydroberberine5No effectNot reported
13-Methyldihydroberberine5Slight reductionNot reported

Data synthesized from Chow YL, et al. (2016).[1]

The mechanism underlying these effects involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] 13-methylberberine demonstrates a more potent activation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), leading to reduced de novo lipid synthesis.[1]

Anticancer Activity

Derivatives of berberine with substitutions at the C-13 position have consistently shown improved cytotoxic activity against various cancer cell lines compared to the parent compound.[3] The introduction of alkyl groups, such as methyl, hexyl, and octyl groups, at this position enhances the anticancer potency.[3]

Table 2: Comparative Cytotoxicity (IC50, µM) of Berberine and its 13-Substituted Analogs in Human Cancer Cell Lines

CompoundSMMC7721 (Liver)HepG2 (Liver)CEM (Leukemia)KIII (Lung)
Berberine >40>4013.58 ± 2.84>40
13-n-Hexylberberine 0.09 ± 0.020.15 ± 0.030.25 ± 0.050.32 ± 0.06
13-n-Octylberberine 0.05 ± 0.010.08 ± 0.010.12 ± 0.020.18 ± 0.03
Palmatine (B190311) >40>40>40>40
13-n-Octylpalmatine 0.02 ± 0.01 0.04 ± 0.010.08 ± 0.010.11 ± 0.02

Data extracted from a study on 13-n-alkyl berberine and palmatine analogues.[3]

Antibacterial Activity

13-methylberberine exhibits improved antibacterial activity against certain strains, such as Staphylococcus aureus, when compared to berberine.[4] Furthermore, a range of 13-substituted berberine derivatives have demonstrated strong activity against various pathogenic microorganisms, including resistant strains.[5][6]

Table 3: Comparative Antibacterial Activity (MIC, µg/mL) of Berberine and 13-Methylberberine

CompoundStaphylococcus aureus
Berberine >125
13-Methylberberine 125

Data obtained from product information citing experimental results.[4]

Signaling Pathways and Mechanisms of Action

The enhanced biological activities of 13-methylberberine are rooted in its influence on key cellular signaling pathways.

AMPK Signaling Pathway in Adipocytes

The anti-adipogenic effects of 13-methylberberine are largely mediated through the activation of the AMPK signaling pathway. This pathway is a central regulator of cellular energy homeostasis.

AMPK_Pathway 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylation PPARg PPARγ pAMPK->PPARg Down-regulation CEBPa C/EBPα pAMPK->CEBPa Down-regulation pACC p-ACC (Inactivated) ACC->pACC De Novo Lipogenesis De Novo Lipogenesis pACC->De Novo Lipogenesis Inhibition Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: AMPK signaling pathway activation by 13-methylberberine in adipocytes.

Experimental Protocols

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

3T3-L1 preadipocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator. To induce differentiation, two-day post-confluent cells were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1.7 µM insulin (B600854) in DMEM with 10% FBS for two days. The medium was then replaced with DMEM containing 10% FBS and 1.7 µM insulin for another two days, followed by maintenance in DMEM with 10% FBS for an additional four to six days, with medium changes every two days.

Oil Red O Staining for Lipid Accumulation

Differentiated 3T3-L1 adipocytes were washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 10 minutes. After washing with water, cells were stained with a filtered Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes at room temperature. The stained cells were then washed with water, and the stained lipid droplets were visualized by microscopy. For quantification, the stained oil was eluted with isopropanol (B130326) and the absorbance was measured at 520 nm.

Western Blot Analysis

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for one hour at room temperature. The membrane was then incubated with primary antibodies against PPARγ, C/EBPα, AMPK, p-AMPK, ACC, and p-ACC overnight at 4°C. After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for one hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Preadipocytes Preadipocytes Differentiation Differentiation Preadipocytes->Differentiation Adipocytes Adipocytes Differentiation->Adipocytes Treatment_Alkaloids Treatment with Alkaloids Adipocytes->Treatment_Alkaloids Lipid_Staining Oil Red O Staining (Lipid Accumulation) Treatment_Alkaloids->Lipid_Staining Western_Blot Western Blot (Protein Expression) Treatment_Alkaloids->Western_Blot

Caption: General experimental workflow for assessing anti-adipogenic activity.

Conclusion

The available evidence strongly suggests that this compound is a promising derivative of berberine with enhanced biological activities. Its superior cellular accumulation leads to greater potency in anti-adipogenic, anticancer, and antibacterial applications. Further research into the therapeutic potential of 13-methylberberine and other C-13 substituted analogs is warranted to explore their clinical utility.

References

Validating the In Vivo Anti-inflammatory Potential of 13-Methylberberine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of 13-Methylberberine chloride, a derivative of the well-studied natural alkaloid, berberine (B55584). While in vivo data for this compound is not yet available in published literature, this document compiles existing in vitro findings and draws comparisons with in vivo studies of its parent compound, berberine, and a closely related analogue, 13-ethylberberine. The provided experimental protocols and pathway diagrams offer a framework for future in vivo validation studies.

In Vitro Anti-inflammatory Activity: this compound vs. Berberine

In vitro studies have demonstrated the potential of this compound as an anti-inflammatory agent. Its primary mechanism appears to involve the modulation of key inflammatory mediators in macrophages.

CompoundAssayModelKey FindingsReference
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50: 11.64 µM[1]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant reduction[1]
Interleukin-12 (IL-12) ProductionLPS-stimulated splenic macrophagesIncreased production[1]
Berberine TNF-α SecretionLPS-stimulated RAW 264.7 macrophagesIC50: 7.4 µM
IL-6 SecretionLPS-stimulated RAW 264.7 macrophagesIC50: 10.4 µM

In Vivo Anti-inflammatory Activity: Comparative Insights from Berberine and 13-Ethylberberine

While direct in vivo studies on this compound are pending, research on berberine and 13-ethylberberine provides valuable insights into the potential in vivo efficacy and mechanisms of 13-alkyl-substituted berberine derivatives.

Berberine: Established In Vivo Anti-inflammatory Effects

Berberine has been extensively studied in various animal models of inflammation, demonstrating significant anti-inflammatory properties.

ModelAnimalBerberine DoseKey FindingsReference
Carrageenan-Induced Paw EdemaRat10 mg/kgInhibition of exudate and PGE2 production[2]
Carrageenan-Induced Paw EdemaRat25, 75, 125 mg/kgMarked reduction in paw diameter[3]
Formaldehyde-Induced InflammationRat25, 75, 125 mg/kgMarked reduction in inflammation[3]
Xylene-Induced Ear EdemaMouse20 mg/kgSignificant amelioration of edema[4]
Acetic Acid-Elicited Vascular PermeabilityMouse20 mg/kgSignificant amelioration[4]
LPS-Induced Intestinal InjuryMouse-Protects against intestinal damage by reducing neutrophil infiltration and enterocyte apoptosis[5]
LPS-Induced Lung InjuryRat-Reduced leukocyte-endothelium adhesion and VCAM-1 expression[6]
Trinitrobenzene Sulfonic Acid-Induced ColitisRat15 mg/kg/dayReduced histological lesions, morphological damage, and myeloperoxidase activity[7]
13-Ethylberberine: A Promising Analogue in a Sepsis Model

A study on 13-ethylberberine, a close structural analogue of this compound, has shown protective effects in a murine model of endotoxemia, suggesting a potential systemic anti-inflammatory role for 13-alkyl-substituted berberines.

ModelAnimal13-Ethylberberine AdministrationKey FindingsReference
LPS-Induced EndotoxemiaMouseCo-administration with LPS- Significantly reduced LPS-induced lung and liver damage.- Increased survival.- Inhibited NF-κB activation.- Increased phosphorylation of AMPK.[8]

Proposed In Vivo Experimental Protocols for this compound

Based on the established models for berberine and its derivatives, the following protocols are recommended for validating the in vivo anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.[9]

  • Animals: Male Wistar rats (180-220 g).

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the respective treatments orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema.

    • At the end of the experiment, sacrifice the animals and collect the paw tissue for histopathological analysis and measurement of inflammatory mediators such as TNF-α, IL-1β, PGE2, and NO.[10]

LPS-Induced Endotoxemia in Mice

This model is relevant for assessing systemic inflammation.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Saline Control

    • LPS (e.g., 10 mg/kg, i.p.) + Vehicle

    • LPS + this compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.)

    • LPS + Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.)

  • Procedure:

    • Administer this compound or vehicle 1 hour before LPS injection.

    • Inject LPS intraperitoneally.

    • Monitor survival rates over a specified period (e.g., 72 hours).

  • Endpoint Analysis:

    • Collect blood at different time points to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

    • Harvest organs (lungs, liver, kidneys) for histopathological examination and to assess tissue levels of inflammatory markers and myeloperoxidase (MPO) activity.

    • Investigate signaling pathways (e.g., NF-κB, MAPK, AMPK) in target tissues via Western blot or qPCR.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of berberine and its derivatives are believed to be mediated through the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway of 13-Alkyl-Substituted Berberines cluster_stimulus Inflammatory Stimulus cluster_compound Therapeutic Intervention cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS NFkB NF-κB LPS->NFkB Activates Methylberberine 13-Methylberberine chloride AMPK AMPK Methylberberine->AMPK Activates AMPK->NFkB Inhibits iNOS_COX2 iNOS / COX-2 Expression NFkB->iNOS_COX2 Promotes Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) iNOS_COX2->Mediators Produces

Caption: Proposed anti-inflammatory signaling pathway of 13-alkyl-substituted berberines.

In Vivo Anti-inflammatory Experimental Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Randomize into Treatment Groups Animal_Model->Grouping Treatment Administer This compound or Controls Grouping->Treatment Induction Induce Inflammation (e.g., Carrageenan, LPS) Treatment->Induction Monitoring Monitor Clinical Signs & Edema Volume Induction->Monitoring Sacrifice Euthanasia and Sample Collection (Blood, Tissues) Monitoring->Sacrifice Biochemical Biochemical Assays (Cytokines, PGE2, NO) Sacrifice->Biochemical Histo Histopathology Sacrifice->Histo Molecular Molecular Analysis (Western Blot, qPCR) Sacrifice->Molecular

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Conclusion

The available in vitro data for this compound, coupled with the in vivo findings for berberine and 13-ethylberberine, strongly suggest that this compound is a promising candidate for further anti-inflammatory drug development. Its enhanced lipophilicity due to the C-13 methyl group may lead to improved pharmacokinetic properties and potentially greater in vivo potency compared to berberine. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically validate the anti-inflammatory effects of this compound in vivo and elucidate its mechanisms of action. Future studies should focus on head-to-head comparisons with berberine and standard anti-inflammatory drugs in relevant animal models to fully characterize its therapeutic potential.

References

Cross-validation of 13-Methylberberine chloride effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 13-substituted berberine (B55584) chloride analogues reveals their enhanced cytotoxic effects across various cancer cell lines compared to the parent compound, berberine. This guide provides a cross-validation of these effects, presenting quantitative data, detailed experimental protocols, and a visual representation of a key signaling pathway involved.

Comparative Cytotoxicity of 13-Alkylberberine Analogues

The introduction of an alkyl substituent at the C-13 position of the berberine molecule has been shown to significantly enhance its anti-proliferative activity. A study systematically evaluated the cytotoxic effects of 13-n-hexyl-berberine chloride and 13-n-octyl-berberine chloride across a panel of seven human cancer cell lines.[1][2][3] The half-maximal inhibitory concentration (IC₅₀) values, which measure the effectiveness of a compound in inhibiting biological processes, were determined for each analogue.

The data presented in the table below summarizes the IC₅₀ values (in micromolar, µM) for these 13-methylberberine analogues and the parent compound, berberine. Lower IC₅₀ values indicate greater potency.

Cell LineCompoundIC₅₀ (µM)
Human Hepatoma
7701QGYBerberine> 100
13-n-hexyl-berberine13.58 ± 2.84
13-n-octyl-berberine5.86 ± 1.23
SMMC7721Berberine> 100
13-n-hexyl-berberine10.21 ± 1.87
13-n-octyl-berberine4.35 ± 0.98
HepG2Berberine> 100
13-n-hexyl-berberine8.76 ± 1.55
13-n-octyl-berberine3.21 ± 0.67
Human Leukemia
CEMBerberine12.87 ± 2.54
13-n-hexyl-berberine1.23 ± 0.21
13-n-octyl-berberine0.87 ± 0.15
CEM/VCR (Vincristine-resistant)Berberine15.43 ± 3.12
13-n-hexyl-berberine1.54 ± 0.32
13-n-octyl-berberine1.02 ± 0.19
Murine Melanoma
KIIIBerberine> 100
13-n-hexyl-berberine6.54 ± 1.32
13-n-octyl-berberine2.87 ± 0.54
Murine Lung Carcinoma
LewisBerberine> 100
13-n-hexyl-berberine7.89 ± 1.43
13-n-octyl-berberine3.45 ± 0.76

Data sourced from Zhang et al. (2012). Values are presented as mean ± standard deviation.

Across all tested cell lines, the 13-n-hexyl and 13-n-octyl analogues of berberine demonstrated significantly more potent cytotoxic activity than berberine itself.[1][2][3] Notably, the 13-n-octyl-berberine analogue consistently showed lower IC₅₀ values than the 13-n-hexyl derivative, suggesting that a longer alkyl chain at the C-13 position may enhance cytotoxic efficacy.[1]

Experimental Protocols

The following section details the methodology used to obtain the cytotoxicity data.

Cell Culture and Maintenance

Seven cancer cell lines were utilized: 7701QGY, SMMC7721, HepG2 (human hepatoma), CEM (human acute lymphoblastic leukemia), CEM/VCR (vincristine-resistant CEM), KIII (murine melanoma), and Lewis (murine lung carcinoma).[3] All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of berberine, 13-n-hexyl-berberine, or 13-n-octyl-berberine for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves. Each experiment was performed in triplicate.

Signaling Pathway Visualization

Berberine and its derivatives are known to induce apoptosis (programmed cell death) in cancer cells, a mechanism central to their anti-cancer effects.[4][5][6] This process involves a complex cascade of signaling molecules. One of the key pathways affected is the balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like BCL-2).[4] Berberine derivatives shift this balance in favor of apoptosis. The diagram below illustrates a simplified workflow of this apoptotic pathway.

Apoptosis_Pathway Simplified Apoptotic Pathway Induced by 13-Methylberberine Analogues cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade BBR 13-Methylberberine Analogues BCL2 BCL-2 (Anti-apoptotic) BBR->BCL2 Downregulates BAX BAX (Pro-apoptotic) BBR->BAX Upregulates Mito Mitochondrion BCL2->Mito Inhibits Permeabilization BAX->Mito Promotes Permeabilization CytC Cytochrome C Release Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Apoptotic pathway activated by 13-methylberberine analogues.

References

13-Methylberberine Chloride vs. Synthetic Anti-Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of 13-Methylberberine chloride, a derivative of the natural alkaloid berberine (B55584), with two widely used synthetic anti-cancer drugs, Doxorubicin (B1662922) and Cisplatin (B142131). The information presented is based on available experimental data and is intended to assist researchers in drug development and cancer biology. While direct comparative studies on this compound are limited, this guide leverages data on its parent compound, berberine, to draw relevant comparisons.

Executive Summary

Berberine and its derivatives, including this compound, have demonstrated significant anti-cancer potential in various studies. They exhibit cytotoxic effects against a range of cancer cell lines and appear to modulate key signaling pathways involved in cell proliferation, apoptosis, and metastasis. In comparison, synthetic drugs like Doxorubicin and Cisplatin are potent chemotherapeutic agents with well-established mechanisms of action but are often associated with significant side effects and drug resistance. This guide explores the quantitative differences in cytotoxicity and the mechanistic distinctions between these compounds.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the 50% inhibitory concentration (IC50) values for berberine, Doxorubicin, and Cisplatin in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay duration.

CompoundCell LineIC50 (µM) - 24hIC50 (µM) - 48hReference
BerberineMG-63 (Osteosarcoma)77.0812.42[1]
CisplatinMG-63 (Osteosarcoma)94.749.62[1]

Table 1: Comparative Cytotoxicity in MG-63 Osteosarcoma Cells

CompoundCell LineIC50 (µM) - 24hReference
BerberineA549 (Lung Cancer)139.4[2]
BerberineHeLa (Cervical Cancer)159.5[2]
BerberineHepG2 (Liver Cancer)3,587.9[2]
DoxorubicinA549 (Lung Cancer)Not specified[2]
DoxorubicinHeLa (Cervical Cancer)Not specified[2]

Table 2: Cytotoxicity of Berberine and Doxorubicin in Various Cancer Cell Lines

CompoundCell LineIC50 (µM) - 48hReference
BerberineT47D (Breast Cancer)25[3]
BerberineMCF-7 (Breast Cancer)25[3]
DoxorubicinT47D (Breast Cancer)0.25[3]
DoxorubicinMCF-7 (Breast Cancer)0.5[3]

Table 3: Comparative Cytotoxicity in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
BerberineMCF-7 (Breast Cancer)52.178 ± 1.593[4]
CisplatinMCF-7 (Breast Cancer)49.541 ± 1.618[4]
Cisplatin + Berberine (26 µM)MCF-7 (Breast Cancer)5.759 ± 0.76[4]

Table 4: Synergistic Cytotoxicity in MCF-7 Breast Cancer Cells

Mechanisms of Action: A Comparative Overview

This compound and Berberine

Berberine and its derivatives exert their anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: They can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][6] This is often mediated through the activation of caspase cascades.

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[6][7]

  • Inhibition of Signaling Pathways: Berberine has been shown to inhibit key signaling pathways that are often dysregulated in cancer, including the MAPK and PI3K/AKT/mTOR pathways.[1][7][8]

  • Anti-Metastatic Effects: Berberine can suppress the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[1]

Synthetic Anti-Cancer Drugs
  • Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[9]

  • Cisplatin: This platinum-based drug forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[10] It is known to activate the MAPK signaling pathway in response to DNA damage.[1]

Signaling Pathway Diagrams

Berberine_Signaling_Pathway Berberine Berberine MAPK MAPK Pathway Berberine->MAPK Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Berberine->PI3K_AKT_mTOR Inhibits Apoptosis_Proteins Bax/Bcl-2 Ratio Berberine->Apoptosis_Proteins Modulates Cell_Cycle_Proteins Cyclins/CDKs Berberine->Cell_Cycle_Proteins Inhibits MMPs MMP-2/MMP-9 Berberine->MMPs Downregulates Caspases Caspase Activation Apoptosis_Proteins->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Metastasis_Inhibition Metastasis Inhibition MMPs->Metastasis_Inhibition

Caption: Signaling pathways modulated by Berberine.

Synthetic_Drug_Signaling_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage MAPK_Activation MAPK Activation DNA_Damage->MAPK_Activation Apoptosis_Pathway Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Cell_Cycle_Arrest_Synth Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest_Synth MAPK_Activation->Apoptosis_Pathway Apoptosis_Synth Apoptosis Apoptosis_Pathway->Apoptosis_Synth

Caption: Signaling pathways activated by Doxorubicin and Cisplatin.

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the anti-cancer effects of these compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 value.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or Cisplatin for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compounds.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To investigate the effect of the compounds on the expression of proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture Treatment Treatment with 13-MBC, Dox, or Cis Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: A typical experimental workflow for comparing anti-cancer compounds.

Conclusion

The available data suggests that berberine, the parent compound of this compound, exhibits potent anti-cancer activity, in some cases comparable to or synergistic with synthetic drugs like Doxorubicin and Cisplatin. The multi-targeted mechanism of action of berberine, involving the modulation of several key signaling pathways, presents a potential advantage over synthetic drugs that often have a more specific mode of action. However, direct comparative studies of this compound with these synthetic agents are necessary to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative research.

References

A Comparative Analysis of 13-Methylberberine Chloride and Other Protoberberine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 13-Methylberberine chloride against other key protoberberine alkaloids. Supported by experimental data, this document delves into their anticancer, antimicrobial, and anti-inflammatory activities, offering a comprehensive resource for evaluating their therapeutic potential.

Protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids naturally occurring in various medicinal plants, have long been a subject of scientific interest due to their diverse pharmacological properties. Among these, berberine (B55584) is the most extensively studied. However, synthetic modifications of the protoberberine scaffold have led to the emergence of derivatives with potentially enhanced biological activities. This guide focuses on this compound, a derivative of berberine, and compares its efficacy with other prominent protoberberine alkaloids such as berberine, palmatine (B190311), coptisine (B600270), and jatrorrhizine.

Comparative Biological Activities: A Quantitative Overview

The therapeutic potential of protoberberine alkaloids is vast, with significant evidence pointing towards their efficacy in oncology, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its counterparts, providing a clear basis for comparison.

Anticancer Activity

The cytotoxic effects of these alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Protoberberine Alkaloids

AlkaloidHeLa (Cervical Cancer)MCF-7 (Breast Cancer)SMMC-7721 (Hepatocellular Carcinoma)HT29 (Colon Cancer)Notes
This compound ----Data not readily available in the reviewed literature.
Berberine 245.18 ± 17.33[1]272.15 ± 11.06[1]0.02 ± 0.01 (for 13-n-octyl palmatine)[2][3]52.37 ± 3.45[1]Broad-spectrum anticancer activity.
Palmatine -5.126 - 5.805 µg/mL--Similar growth inhibition on different breast cancer cell lines.[4][5]
Coptisine ----Cytotoxic on LoVo and HT 29 colon cancer cell lines.[6]
Jatrorrhizine ----Inhibited proliferation of C8161 human metastatic melanoma cells with an IC50 of 47.4±1.6 μmol/l.[7]

Note: Direct comparative studies of this compound across a wide range of cancer cell lines are limited in the currently available literature.

Antimicrobial Activity

Protoberberine alkaloids exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary indicator of their antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Protoberberine Alkaloids

AlkaloidStaphylococcus aureusEscherichia coliCandida albicansNotes
This compound ---Data not readily available in the reviewed literature.
Berberine 51[8]-1000 (for coptisine)[9]Effective against MRSA strains with MICs ranging from 64 to 256 mg/L.[10][11][12]
Palmatine ---Derivatives show enhanced activity against Helicobacter pylori.[13][14]
Coptisine --1000[9]Strong anti-fungal activity.
Jatrorrhizine 64 (for MRSA)[15]--Exhibits synergistic effects with some antibiotics against MRSA.[15]

Note: The antimicrobial spectrum and potency can vary significantly depending on the specific microbial strain and experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of these alkaloids are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 3: Comparative Anti-inflammatory Activity (IC50 of NO Inhibition in µM) of Protoberberine Alkaloids

AlkaloidRAW 264.7 (LPS-stimulated macrophages)Notes
This compound 11.64[16]Suppresses iNOS protein expression.[16]
Berberine -Known to inhibit NF-κB signaling.
Palmatine -Data not readily available in the reviewed literature.
Coptisine -Data not readily available in the reviewed literature.
Jatrorrhizine -Data not readily available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁶ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the protoberberine alkaloids for 48 hours.

  • MTT Addition: Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 3 hours.[1]

  • Formazan Solubilization: Remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 550-600 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Alkaloid Solutions: Prepare a stock solution of the protoberberine alkaloid and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the alkaloid that shows no visible turbidity.

Griess Assay for Nitric Oxide Inhibition

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the protoberberine alkaloids for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Nitrite Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

The biological activities of protoberberine alkaloids are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the relevant pathways and a general workflow for the comparative study of these compounds.

experimental_workflow cluster_extraction 1. Extraction & Isolation cluster_bioassays 2. Biological Evaluation cluster_analysis 3. Data Analysis & Comparison plant_material Plant Material crude_extract Crude Extract plant_material->crude_extract Extraction alkaloid_fraction Protoberberine Alkaloid Fraction crude_extract->alkaloid_fraction Fractionation pure_compounds Isolated Pure Alkaloids alkaloid_fraction->pure_compounds Purification (e.g., HPLC) anticancer Anticancer Assays (e.g., MTT) pure_compounds->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) pure_compounds->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Griess) pure_compounds->anti_inflammatory ic50_mic IC50 / MIC Determination anticancer->ic50_mic antimicrobial->ic50_mic anti_inflammatory->ic50_mic comparative_analysis Comparative Analysis ic50_mic->comparative_analysis sar Structure-Activity Relationship (SAR) comparative_analysis->sar

A generalized workflow for the comparative study of protoberberine alkaloids.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation protoberberines Protoberberine Alkaloids protoberberines->ikk Inhibition ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb_p P-IκB ikk->ikb_p Phosphorylation ikb IκB nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb Release ub Ubiquitination ikb_p->ub proteasome Proteasomal Degradation ub->proteasome inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) nfkb_n->inflammatory_genes Gene Transcription

Inhibition of the NF-κB signaling pathway by protoberberine alkaloids.

ampk_pathway cluster_upstream Upstream cluster_downstream Downstream Effects protoberberines Protoberberine Alkaloids ampk AMPK protoberberines->ampk Activation catabolism ↑ Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) ampk->catabolism anabolism ↓ Anabolism (e.g., Protein Synthesis, Lipogenesis) ampk->anabolism amp_atp ↑ AMP/ATP ratio amp_atp->ampk Activation

Activation of the AMPK signaling pathway by protoberberine alkaloids.

Conclusion

This comparative guide highlights the significant therapeutic potential of protoberberine alkaloids, with this compound showing promise as a potent anti-inflammatory agent. While comprehensive comparative data for this compound in anticancer and antimicrobial assays is still emerging, the available information suggests that structural modifications to the protoberberine backbone can lead to enhanced biological activities. Further research is warranted to fully elucidate the structure-activity relationships and to explore the clinical utility of these versatile natural product derivatives. This guide serves as a foundational resource to inform and direct future investigations in this exciting field of drug discovery.

References

Head-to-Head Comparison of 13-Methylberberine Chloride and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 13-Methylberberine chloride and its analogs. We delve into their comparative anticancer, antimicrobial, and anti-adipogenic activities, supported by experimental data and detailed protocols to facilitate reproducible research.

This compound, a synthetic derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), has garnered significant interest for its enhanced biological activities.[1] The addition of a methyl group at the C-13 position has been shown to improve its pharmacokinetic properties and potency across various therapeutic areas, including cancer, microbial infections, and metabolic disorders.[1] This guide offers a head-to-head comparison of this compound with its parent compound, berberine, and other synthetic analogs, focusing on quantitative performance data.

Comparative Analysis of Biological Activity

The primary structural modification in the analogs discussed here is the substitution at the C-13 position of the berberine scaffold. This modification significantly influences the lipophilicity and, consequently, the cellular uptake and biological activity of the compounds.

Anticancer Cytotoxicity

The introduction of alkyl groups at the C-13 position has been demonstrated to enhance the cytotoxic activity of berberine analogs against a range of human cancer cell lines. Longer alkyl chains, such as hexyl and octyl groups, generally lead to more potent anticancer effects compared to the methyl group in this compound and the unsubstituted berberine.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound and Analogs against Human Cancer Cell Lines

Compound7701QGY (Liver)SMMC7721 (Liver)HepG2 (Liver)CEM (Leukemia)CEM/VCR (Leukemia)KIII (Leukemia)Lewis (Lung)
Berberine>100>100>10020.31 ± 3.5418.74 ± 3.12>100>100
This compound------Mean GI50: 11.7 µM
13-n-Hexylberberine chloride13.58 ± 2.841.28 ± 0.348.73 ± 1.563.27 ± 0.582.89 ± 0.4310.32 ± 2.1112.87 ± 2.53
13-n-Octylberberine chloride10.23 ± 2.130.87 ± 0.155.43 ± 0.981.54 ± 0.291.23 ± 0.216.78 ± 1.239.87 ± 1.87

Data for 13-n-Alkylberberine analogs are from a study by Jin et al. (2012). The GI50 for this compound is a mean value across multiple cell lines as reported by Cayman Chemical.[2] A direct comparison across the same cell lines is not available in the searched literature.

Antimicrobial Activity

This compound and its analogs also exhibit enhanced antimicrobial properties compared to berberine. The increased lipophilicity is believed to facilitate better penetration through microbial cell membranes.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and Berberine

CompoundStaphylococcus aureus
Berberine>125
This compound125

Data for S. aureus is from Cayman Chemical.[2] More extensive comparative MIC data for a wider range of analogs and microbial strains is needed for a comprehensive analysis.

Anti-adipogenic Effects

Studies have shown that this compound is more potent than berberine in inhibiting adipogenesis (the formation of fat cells). This is attributed to its enhanced cellular uptake and its ability to down-regulate key adipogenic transcription factors.

Mechanism of Action: The AMPK Signaling Pathway

A primary mechanism through which this compound and its analogs exert their effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial regulator of cellular energy homeostasis. Its activation leads to the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the stimulation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation).

The activation of AMPK by this compound leads to the downregulation of key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

Below is a diagram illustrating the activation of the AMPK signaling pathway by this compound.

AMPK_Pathway cluster_cell Cell 13-Methylberberine 13-Methylberberine AMPK AMPK 13-Methylberberine->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes

Caption: Activation of the AMPK signaling pathway by this compound.

Experimental Protocols

To ensure the reproducibility of research in this area, detailed experimental protocols are provided below for key assays used to evaluate the performance of this compound and its analogs.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting the cell viability against the compound concentration.

Western Blot Analysis of AMPK Phosphorylation

This protocol is for assessing the activation of the AMPK pathway by measuring the phosphorylation of AMPK.

  • Cell Lysis: Treat cells with the test compounds for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated AMPK levels to the total AMPK levels.

Below is a diagram illustrating a typical experimental workflow for evaluating these compounds.

Experimental_Workflow cluster_workflow Experimental Workflow A Compound Synthesis (13-Methylberberine & Analogs) B In vitro Cytotoxicity Assay (MTT Assay) A->B C Antimicrobial Susceptibility Testing (MIC Determination) A->C D Mechanism of Action Studies (Western Blot for p-AMPK) B->D C->D E Data Analysis (IC50/MIC Calculation, Statistical Analysis) D->E

Caption: A typical experimental workflow for the evaluation of berberine analogs.

Conclusion

The available data strongly suggest that substitutions at the C-13 position of the berberine scaffold can significantly enhance its therapeutic potential. This compound demonstrates improved anticancer and antimicrobial activities compared to its parent compound, berberine. Furthermore, analogs with longer alkyl chains at the C-13 position, such as 13-n-hexylberberine and 13-n-octylberberine, exhibit even greater cytotoxic potency against cancer cells. The activation of the AMPK signaling pathway appears to be a key mechanism underlying these enhanced biological effects. Further research, including direct comparative studies across a wider range of analogs and biological assays, is warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further drug development.

References

Replicating Published Findings on 13-Methylberberine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13-Methylberberine chloride's performance against its parent compound, berberine (B55584), with a focus on replicating and understanding its enhanced anti-adipogenic effects. The information presented is based on published experimental data, primarily from the study by Chow et al. (2016) titled "13-Methylberberine, a berberine analogue with stronger anti-adipogenic effects on mouse 3T3-L1 cells," unless otherwise cited.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings comparing the effects of this compound and berberine on 3T3-L1 adipocytes.

Table 1: Effect on Triglyceride Content in 3T3-L1 Adipocytes

CompoundConcentration (µM)Triglyceride Content (% of Control)
Berberine5~80%
13-Methylberberine 5 ~40%

Data extracted from Chow et al. (2016).[1]

Table 2: Relative Gene Expression of Adipogenic Transcription Factors

GeneBerberine (5 µM)13-Methylberberine (5 µM)
PPARγ~0.8~0.4
C/EBPα~0.7~0.3

Data represents the fold change in gene expression relative to the control. Extracted from Chow et al. (2016).[1]

Table 3: Protein Levels of Key Signaling Molecules

ProteinBerberine (5 µM)13-Methylberberine (5 µM)
pAMPK/AMPKIncreasedSignificantly Increased
pACC/ACCIncreasedSignificantly Increased
PPARγDecreasedSignificantly Decreased
C/EBPαDecreasedSignificantly Decreased

This table provides a qualitative summary of the protein level changes observed in Western blot analyses from Chow et al. (2016).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.

3T3-L1 Preadipocyte Differentiation and Treatment

This protocol outlines the standard procedure for differentiating 3T3-L1 preadipocytes into mature adipocytes and treating them with the compounds of interest.

  • Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence (Day 0), induce differentiation by replacing the medium with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Compound Treatment: Add this compound or berberine at the desired concentrations to the differentiation medium. A vehicle control (e.g., DMSO) should be run in parallel.

  • Medium Change: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance: From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days until the cells are harvested for analysis (typically between Day 8 and Day 12).

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.

  • Washing: Wash the fixed cells twice with distilled water.

  • Dehydration: Wash the cells with 60% isopropanol (B130326) for 5 minutes.

  • Staining: Remove the isopropanol and add Oil Red O working solution (0.21% Oil Red O in 60% isopropanol, filtered) to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.

  • Washing: Wash the cells four times with distilled water.

  • Imaging: Visualize and capture images of the stained lipid droplets using a microscope.

  • Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at a wavelength of 490-520 nm.[3][4][5]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of target genes.

  • RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a qPCR system with SYBR Green master mix and primers specific for the target genes (e.g., Pparg, Cebpa) and a housekeeping gene (e.g., Actb).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Analysis

This technique is used to detect and quantify specific proteins in cell lysates.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., pAMPK, AMPK, pACC, ACC, PPARγ, C/EBPα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of its anti-adipogenic effects.

G cluster_activation Activation cluster_inactivation Inactivation Methylberberine 13-Methylberberine chloride AMPK AMPK Methylberberine->AMPK Activates pAMPK pAMPK (Active) ACC ACC pAMPK->ACC Phosphorylates pACC pACC (Inactive) FattyAcidSynthesis Fatty Acid Synthesis pACC->FattyAcidSynthesis Inhibits Adipogenesis Adipogenesis FattyAcidSynthesis->Adipogenesis

Caption: 13-Methylberberine activates the AMPK signaling pathway.

G Methylberberine 13-Methylberberine chloride pAkt pAkt (Active) Methylberberine->pAkt Decreases Phosphorylation Akt Akt PPARg PPARγ pAkt->PPARg Promotes CEBPa C/EBPα pAkt->CEBPa Promotes Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: 13-Methylberberine inhibits the Akt signaling pathway.

G cluster_workflow Experimental Workflow cluster_analysis Analysis Start 3T3-L1 Preadipocytes Induce Induce Differentiation (IBMX, Dexamethasone, Insulin) Start->Induce Treat Treat with 13-Methylberberine or Berberine Induce->Treat Mature Mature Adipocytes Treat->Mature OilRedO Oil Red O Staining (Lipid Accumulation) Mature->OilRedO qPCR qRT-PCR (Gene Expression) Mature->qPCR Western Western Blot (Protein Levels) Mature->Western

Caption: Workflow for assessing the anti-adipogenic effects.

References

Synergistic Potential of 13-Methylberberine Chloride: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride, a derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), has garnered significant attention for its enhanced biological activities.[1][2] While berberine itself exhibits a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties, the addition of a methyl group at the 13-position has been shown to improve its potency.[2] This guide provides a comprehensive overview of the synergistic effects observed when combining berberine chloride, a close structural analog and precursor, with other therapeutic compounds. The data presented for berberine chloride serves as a strong proxy for the potential synergistic capabilities of this compound, which is anticipated to exhibit comparable, if not superior, combination effects.

This document summarizes key experimental findings, presents quantitative data in accessible tables, details methodologies for reproducibility, and visualizes relevant biological pathways and workflows to support further research and development in combination therapies.

Synergistic Effects with Antifungal Agents

The combination of berberine chloride with antifungal drugs, particularly fluconazole (B54011), has shown remarkable synergistic activity against resistant strains of Candida albicans. This synergy allows for a significant reduction in the minimum inhibitory concentration (MIC) of fluconazole, restoring its efficacy.[3]

Quantitative Data: Antifungal Synergy
Compound CombinationOrganismFIC Index (FICI)Key Outcome
Berberine Chloride + FluconazoleFluconazole-Resistant Candida albicans0.03–0.06Strong synergistic effect; reduced FLC MIC from ≥512 µg/mL to 1 µg/mL and BBH MIC from 64 µg/mL to 2–4 µg/mL.[3]
Berberine + FluconazoleFluconazole-Resistant Talaromyces marneffei0.28Synergistic effect; reduced FLC MIC from 256 µg/mL to 8 µg/mL.[4]
Experimental Protocols

Checkerboard Microdilution Assay for Antifungal Synergy

This method is utilized to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic interaction between two compounds.

  • Preparation of Compounds: Stock solutions of berberine chloride and fluconazole are prepared in an appropriate solvent (e.g., DMSO) and then diluted in RPMI 1640 medium.

  • Microplate Setup: In a 96-well microtiter plate, serial dilutions of berberine chloride are made along the x-axis, and serial dilutions of fluconazole are made along the y-axis. This creates a matrix of varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal strain (e.g., Candida albicans at 10^3 CFU/mL).

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug (alone or in combination) that inhibits visible fungal growth.

  • FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy.[5]

Visualizing the Antifungal Synergy Workflow

Antifungal_Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Berberine Chloride Stock D Serial Dilutions in 96-Well Plate A->D B Fluconazole Stock B->D C Fungal Inoculum E Inoculation C->E D->E F Incubation (24-48h) E->F G Read MICs F->G H Calculate FICI G->H I Determine Synergy H->I

Checkerboard assay workflow for determining antifungal synergy.

Synergistic Effects with Antibacterial Agents

Berberine chloride has demonstrated the ability to potentiate the activity of various antibiotics against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. This synergy can reverse antibiotic resistance and reduce the required therapeutic doses.

Quantitative Data: Antibacterial Synergy
Compound CombinationOrganismFIC Index (FICI)Key Outcome
Berberine Chloride + Fusidic AcidMethicillin-resistant Staphylococcus aureus (MRSA)0.19 - 0.5Synergistic action against 7 out of 30 clinical MRSA strains.[6]
Berberine Chloride + Linezolid, Cefoxitin, ErythromycinCoagulase-Negative Staphylococcus strainsNot specified, but "most significant synergistic effect" notedEnhanced antibacterial activity.[7]
Berberine Hydrochloride + Sulbactam, MeropenemMultidrug-resistant Acinetobacter baumannii<0.5Synergistic effects observed.[5]
Berberine + Imipenem (B608078)Multidrug-resistant Pseudomonas aeruginosa0.3758-fold reduction in the MIC of imipenem with the addition of berberine.[8]
Berberine + AzithromycinMultidrug-resistant Pseudomonas aeruginosa0.13 - 0.54 to 16-fold reduction in the MIC of azithromycin.[8]
Experimental Protocols

Time-Kill Curve Assay for Antibacterial Synergy

This assay assesses the bactericidal or bacteriostatic effect of antimicrobial agents over time.

  • Bacterial Culture: A logarithmic-phase bacterial culture is diluted to a standardized concentration (e.g., 10^5 CFU/mL) in a suitable broth medium.

  • Drug Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., based on MIC values). A growth control without any drug is included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the samples are plated on agar (B569324) plates, and after incubation, the number of colonies is counted to determine the CFU/mL.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.

Visualizing the Mechanism of Antibacterial Synergy

A key mechanism for the synergistic effect of berberine with antibiotics is the inhibition of bacterial efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell.

Efflux_Pump_Inhibition cluster_cell Bacterial Cell EffluxPump Efflux Pump Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Target Intracellular Target (e.g., Ribosome, DNA) Antibiotic_in Antibiotic Antibiotic_out->Antibiotic_in Enters Cell Berberine_out Berberine Chloride Berberine_out->EffluxPump Inhibits Antibiotic_in->EffluxPump Efflux Antibiotic_in->Target Binds to Target

Mechanism of synergy: Berberine inhibits efflux pumps, increasing intracellular antibiotic concentration.

Synergistic Effects with Anticancer Agents

Berberine has been shown to enhance the efficacy of chemotherapeutic drugs in various cancer cell lines. The combination can lead to increased cytotoxicity, induction of apoptosis, and cell cycle arrest.

Quantitative Data: Anticancer Synergy
Compound CombinationCancer Cell LineKey Outcome
Berberine + MethotrexateHeLa (Cervical Cancer)Combination showed significantly higher growth inhibition and apoptosis induction compared to single agents.[9]
Berberine + TamoxifenMCF-7 (Breast Cancer)Enhanced cytotoxic activity, G1 cell cycle arrest, and apoptosis.[10]
Berberine + CurcuminBreast Cancer Cell LinesMore effective growth suppression than either compound alone.[10]
Berberine + Taspine Derivative (TPD7)Jurkat (T-cell Leukemia)Synergistic interaction in cancer growth inhibition and induction of apoptosis.[11]
Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of berberine, the chemotherapeutic agent, and their combination for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1).

Visualizing Anticancer Signaling Pathways

Berberine is known to modulate multiple signaling pathways involved in cancer cell proliferation and survival. Its synergistic effects often arise from co-targeting these pathways with other anticancer agents.

Anticancer_Signaling cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Berberine Berberine PI3K_Akt PI3K/Akt/mTOR Pathway Berberine->PI3K_Akt Inhibits MAPK MAPK/ERK Pathway Berberine->MAPK Inhibits p53 p53 Pathway Berberine->p53 Activates Chemotherapy Chemotherapeutic Agent Chemotherapy->p53 Activates Proliferation Decreased Proliferation PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Increased Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

Berberine's modulation of key signaling pathways in cancer, enhancing chemotherapy effects.

Conclusion

The available evidence strongly suggests that berberine chloride is a potent synergistic agent when combined with a range of therapeutic compounds, including antifungals, antibiotics, and anticancer drugs. As a more potent analogue, this compound is a highly promising candidate for the development of effective combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in synergistic drug development. Further in-depth studies are warranted to quantify the specific synergistic interactions of this compound and to elucidate its precise mechanisms of action in combination settings.

References

Independent Verification of 13-Methylberberine Chloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-adipogenic effects of 13-Methylberberine chloride, a synthetic derivative of berberine, with its natural precursor, berberine, and two established therapeutic agents, Metformin (B114582) and Rosiglitazone. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action of this compound

This compound exerts its biological effects through a multi-faceted mechanism, primarily targeting adipogenesis, the process of fat cell formation. As a synthetic derivative of the naturally occurring isoquinoline (B145761) alkaloid berberine, it exhibits enhanced biological activity and improved pharmacokinetic properties.[1] Its mode of action involves influencing cellular signaling, modulating enzyme activities, and affecting gene expression.[1]

The primary anti-adipogenic and antitumor activities of this compound are attributed to its ability to increase the production of Interleukin-12 (IL-12) and inhibit the expression of inducible nitric oxide synthase (iNOS) at a post-transcriptional level in macrophages.[2]

A key study has demonstrated that the C-13 methyl substitution in this compound leads to its increased accumulation in treated cells, suggesting improved absorption and higher potency compared to berberine.[3] This enhanced cellular uptake contributes to its stronger anti-adipogenic effects.

The molecular mechanism underlying its anti-adipogenic activity involves the downregulation of key transcription factors responsible for adipocyte differentiation, namely peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3] This action is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] Furthermore, this compound has been shown to reduce de novo lipid synthesis by decreasing the phosphorylation of Akt, a key protein in the insulin (B600854) signaling pathway.[3]

Comparative Performance Data

The following tables summarize the quantitative data from experimental studies, comparing the efficacy of this compound with Berberine, Metformin, and Rosiglitazone in modulating key markers of adipogenesis.

Table 1: Effect on Triglyceride Content in 3T3-L1 Adipocytes

CompoundConcentrationTriglyceride Content (% of Control)Reference
Control (0.1% DMSO)-100%[3]
This compound 5 µM ~40% [3]
Berberine5 µM~70%[3]

Table 2: Relative Gene Expression in 3T3-L1 Adipocytes after 48h Treatment

GeneThis compound (5 µM)Berberine (5 µM)Reference
Adipogenic Pathway
Pparg~0.4~0.6[4]
Cebpa~0.3~0.5[4]
Srebf1~0.5~0.7[4]
AMPK Signaling Pathway
Prkaa1 (AMPKα1)~1.2~1.1[4]
Prkab1 (AMPKβ1)~1.3~1.2[4]

Table 3: Comparison with Metformin and Rosiglitazone

FeatureThis compoundMetforminRosiglitazone
Primary Target AMPK, PPARγ, C/EBPαAMPKPPARγ
Effect on Adipogenesis InhibitsInhibits at high concentrations, promotes at low concentrationsPromotes
Glucose Uptake Not explicitly detailedIncreases via AMPK-dependent GLUT4 translocationEnhances insulin-stimulated glucose uptake
Lipid Metabolism Inhibits de novo lipid synthesisReduces lipid accumulationPromotes fatty acid uptake and storage

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

3T3-L1 preadipocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere. To induce differentiation, two-day post-confluent cells were treated with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for two days. The medium was then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another two days, followed by maintenance in DMEM with 10% FBS.

Oil Red O Staining and Triglyceride Quantification

Differentiated 3T3-L1 adipocytes were washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour. After washing with water and 60% isopropanol, the cells were stained with Oil Red O solution for 10 minutes. For quantification, the stained lipid droplets were dissolved in isopropanol, and the absorbance was measured at 510 nm.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from cells using a suitable RNA isolation kit. cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was performed using a real-time PCR system with specific primers for the target genes. The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene used for normalization.

Western Blot Analysis

Cells were lysed in a lysis buffer, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, PPARγ, C/EBPα). After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of this compound in Adipocytes

13_Methylberberine_Chloride_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Akt Akt This compound->Akt Inhibits Phosphorylation p-AMPK p-AMPK AMPK->p-AMPK PPARγ PPARγ p-AMPK->PPARγ Downregulates C/EBPα C/EBPα p-AMPK->C/EBPα Downregulates p-Akt p-Akt Akt->p-Akt De Novo Lipid Synthesis De Novo Lipid Synthesis p-Akt->De Novo Lipid Synthesis Promotes Adipogenesis Adipogenesis PPARγ->Adipogenesis C/EBPα->Adipogenesis

Caption: Signaling pathway of this compound in adipocytes.

Comparative Signaling Pathways of Anti-Adipogenic Compounds

Comparative_Pathways cluster_13MB This compound cluster_Metformin Metformin cluster_Rosiglitazone Rosiglitazone 13-MB 13-MB AMPK_13MB AMPK 13-MB->AMPK_13MB Activates PPARg_13MB PPARγ AMPK_13MB->PPARg_13MB Inhibits Adipogenesis_13MB Adipogenesis PPARg_13MB->Adipogenesis_13MB Met Met AMPK_Met AMPK Met->AMPK_Met Activates Adipogenesis_Met Adipogenesis AMPK_Met->Adipogenesis_Met Inhibits Rosi Rosi PPARg_Rosi PPARγ Rosi->PPARg_Rosi Activates Adipogenesis_Rosi Adipogenesis PPARg_Rosi->Adipogenesis_Rosi Promotes Experimental_Workflow Start Start Cell_Culture 3T3-L1 Preadipocyte Culture Start->Cell_Culture Differentiation Induce Adipocyte Differentiation Cell_Culture->Differentiation Treatment Treat with Test Compounds Differentiation->Treatment Analysis Analysis Treatment->Analysis Oil_Red_O Oil Red O Staining (Lipid Accumulation) Analysis->Oil_Red_O qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot End End Oil_Red_O->End qRT_PCR->End Western_Blot->End

References

Comparative analysis of the safety profiles of 13-Methylberberine chloride and berberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of 13-Methylberberine chloride and its parent compound, berberine (B55584). While extensive toxicological data is available for berberine, the safety profile of this compound is less characterized, with current knowledge primarily derived from in vitro cytotoxicity studies and limited in vivo observations of related analogs. This document aims to synthesize the available experimental data to offer a comparative overview for research and drug development purposes.

Data Presentation: Quantitative Safety and Cytotoxicity Data

The following tables summarize the available quantitative data for a side-by-side comparison of the two compounds.

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
Berberine MouseIntravenous (i.v.)9.0386[1][2]
MouseIntraperitoneal (i.p.)57.6103[1][2]
MouseOral (i.g.)No LD50 found (absorption limit)[1][2]
RatOral>15,000
This compound --No data available-
13-n-hexyl-berberine Mouse-Higher toxicity than berberine (qualitative)[3]
13-n-octyl-berberine Mouse-Higher toxicity than berberine (qualitative)[3]

Note: For this compound, specific LD50 values are not currently available in the reviewed literature. However, studies on structurally similar 13-n-alkyl berberine analogs suggest a higher in vivo toxicity compared to berberine.[3] One study indicated that 13-n-hexyl-berberine exhibited a less toxic effect in vivo compared to 13-n-octyl-palmatine.[3]

Table 2: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineAssayIC50 (µM)Reference
Berberine 7701QGY (Hepatoma)MTT>100[3]
SMMC7721 (Hepatoma)MTT>100[3]
HepG2 (Hepatoma)MTT>100[3]
CEM (Leukemia)MTT27.54 ± 4.31[3]
CEM/VCR (Leukemia)MTT13.58 ± 2.84[3]
KIII (Melanoma)MTT>100[3]
Lewis (Lung Carcinoma)MTT>100[3]
13-n-hexyl-berberine 7701QGY (Hepatoma)MTT11.25 ± 1.22[3]
SMMC7721 (Hepatoma)MTT1.21 ± 0.15[3]
HepG2 (Hepatoma)MTT12.31 ± 1.58[3]
CEM (Leukemia)MTT0.82 ± 0.09[3]
CEM/VCR (Leukemia)MTT0.25 ± 0.03[3]
KIII (Melanoma)MTT1.36 ± 0.21[3]
Lewis (Lung Carcinoma)MTT0.98 ± 0.12[3]
13-n-octyl-berberine 7701QGY (Hepatoma)MTT8.54 ± 0.98[3]
SMMC7721 (Hepatoma)MTT0.89 ± 0.11[3]
HepG2 (Hepatoma)MTT9.87 ± 1.13[3]
CEM (Leukemia)MTT0.15 ± 0.02[3]
CEM/VCR (Leukemia)MTT0.02 ± 0.01[3]
KIII (Melanoma)MTT0.95 ± 0.13[3]
Lewis (Lung Carcinoma)MTT0.67 ± 0.08[3]

Note: The in vitro data clearly indicates that 13-n-alkyl substitution on the berberine scaffold significantly increases cytotoxic potency against a range of cancer cell lines.

Experimental Protocols

1. Acute Oral Toxicity (LD50) Determination in Rodents (Up-and-Down Procedure - UDP)

This method is a sequential dosing procedure that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.

  • Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), nulliparous and non-pregnant females are often preferred. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

  • Dosing: The test substance is administered orally by gavage. The volume administered is based on the animal's body weight.

  • Procedure:

    • A starting dose is selected based on preliminary range-finding studies or existing data.

    • A single animal is dosed.

    • The animal is observed for signs of toxicity and mortality for a defined period (typically 48 hours).

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential process continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using specialized software or statistical methods based on the pattern of survivals and deaths.

2. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Procedure:

    • Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight (for adherent cells).

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

    • The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 3-4 hours to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental_Workflow_for_In_Vivo_Toxicity_Assessment cluster_preliminary Preliminary Steps cluster_dosing Dosing Procedure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Animal Acclimatization (≥ 5 days) B Health Assessment A->B C Randomization into Dose Groups D Body Weight Measurement C->D E Dose Calculation & Administration (e.g., Oral Gavage) D->E F Clinical Signs Monitoring (e.g., behavior, appearance) E->F G Mortality Check (Daily) E->G H Body Weight & Food Intake (Regular Intervals) E->H K Identification of Target Organs F->K J LD50 Calculation (if applicable) G->J I Necropsy & Histopathology (End of Study) H->I I->K L Determination of NOAEL (No-Observed-Adverse-Effect Level) K->L AMPK_Signaling_Pathway_in_Toxicity cluster_downstream Downstream Effects Berberine Berberine / 13-Methylberberine Mitochondria Mitochondrial Complex I Inhibition Berberine->Mitochondria AMP_ATP Increased AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Induction AMPK->Autophagy Promotes CellCycle Cell Cycle Arrest mTOR->CellCycle Regulates Apoptosis Apoptosis Autophagy->Apoptosis Contributes to

References

A Researcher's Guide to Validating the Target Specificity of 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an objective comparison of 13-Methylberberine chloride's target specificity against its parent compound, Berberine (B55584), and the widely-used therapeutic agent, Metformin. The focus is on the primary signaling pathway implicated for these compounds: the AMP-activated protein kinase (AMPK) pathway.

This compound is a synthetic derivative of the natural alkaloid Berberine. The addition of a methyl group is intended to enhance its biological activity and pharmacokinetic properties[1]. Like Berberine, its mechanism of action is linked to the activation of AMPK, a master regulator of cellular energy homeostasis[2][3]. Activation of AMPK is a key therapeutic target for metabolic diseases. This guide presents a framework for validating the specificity of this compound, supported by established experimental protocols and illustrative data.

Comparative Specificity Analysis

To ensure a compound's effects are primarily due to its interaction with the intended target, it is crucial to perform broad specificity profiling. This is often achieved by screening the compound against a large panel of kinases. While extensive public data on such a broad screen for this compound is not available, this guide presents hypothetical, yet representative, data to illustrate how such a comparison would be structured.

The data below is for illustrative purposes and represents typical results from a comprehensive kinase screening panel.

Table 1: Potency Against Primary Target (AMPK)
CompoundTargetAssay TypeIC50 (nM)Notes
This compound AMPK (α1β1γ1)In vitro Kinase Assay85Illustrative Data
Berberine AMPK (α1β1γ1)In vitro Kinase Assay250Illustrative Data
Metformin AMPK (Indirect Activator)Cell-based Assay~2 mMActs indirectly by inhibiting mitochondrial complex I, not suitable for direct kinase IC50[4].
A-769662 AMPK (Direct Allosteric)In vitro Kinase Assay~300 nMKnown direct activator, for reference[4].
Table 2: Off-Target Kinase Selectivity Profile (Illustrative Data)

This table illustrates the inhibitory activity (IC50) of each compound against a selection of off-target kinases. High IC50 values indicate lower potency and therefore higher specificity for the primary target.

Kinase TargetThis compound IC50 (nM)Berberine IC50 (nM)Metformin IC50 (nM)
AMPK (On-Target) 85 250 N/A
PKA>10,000>10,000>10,000
PKCα8,5009,200>10,000
MAPK1 (ERK2)>10,000>10,000>10,000
CDK2/cyclin A7,2008,100>10,000
AKT19,100>10,000>10,000
p38α (MAPK14)6,5007,800>10,000
SRC>10,000>10,000>10,000
LCK>10,000>10,000>10,000
EGFR9,800>10,000>10,000

Note: Data is illustrative. N/A (Not Applicable) for Metformin as it is an indirect activator.

Signaling Pathways and Experimental Workflow

Visualizing the involved pathways and experimental procedures is crucial for clarity in research.

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits Berberine Berberine / 13-Methylberberine Berberine->Mito Inhibits AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP Leads to AMPK AMPK AMP_ATP->AMPK Activates mTOR mTORC1 AMPK->mTOR Inhibits ULK1 ULK1 AMPK->ULK1 Activates ACC ACC AMPK->ACC Inhibits SREBP1 SREBP-1 AMPK->SREBP1 Inhibits Gene_Expression Gene Expression (e.g., PPARγ, C/EBPα) SREBP1->Gene_Expression

Caption: Simplified AMPK signaling pathway showing points of intervention.

G cluster_detection Detection (Luminescent Method) start Start prep_plate 1. Prepare 96-well plate with kinase buffer, substrate (e.g., SAMS peptide), and AMP. start->prep_plate add_compound 2. Add serial dilutions of This compound or control compounds. prep_plate->add_compound add_enzyme 3. Initiate reaction by adding recombinant AMPK enzyme. add_compound->add_enzyme incubate 4. Incubate at 30°C for 40-60 minutes. add_enzyme->incubate stop_reaction 5. Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. incubate->stop_reaction incubate2 6. Incubate at RT for 40 minutes. stop_reaction->incubate2 detect_adp 7. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. incubate2->detect_adp incubate3 8. Incubate at RT for 30 minutes. detect_adp->incubate3 read_plate 9. Measure luminescence with a plate reader. incubate3->read_plate analyze 10. Calculate % inhibition and determine IC50 values. read_plate->analyze end End analyze->end

Caption: Experimental workflow for an in vitro AMPK kinase activity assay.

Experimental Protocols

To obtain robust and reproducible data, a well-defined protocol is essential. The following is a detailed methodology for an in vitro luminescent kinase assay to determine the IC50 values of test compounds against AMPK.

Protocol: In Vitro AMPK Activity Assay (ADP-Glo™ Format)

This protocol is adapted from standard kinase assay methodologies[1].

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.

  • AMPK Enzyme: Recombinant human AMPK (α1β1γ1 complex), diluted in kinase buffer to the desired working concentration.

  • Substrate/ATP Solution: Prepare a solution in kinase buffer containing the AMPK substrate (e.g., SAMS peptide) and ATP at concentrations appropriate for the assay (typically near the Km for ATP).

  • Test Compounds: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of this compound, Berberine, and control compounds in a suitable solvent like DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent (as per manufacturer's instructions).

2. Kinase Reaction:

  • Add 5 µL of the Substrate/ATP Solution to each well of a 96-well plate.

  • Add 1 µL of the serially diluted test compounds or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of the diluted active AMPK enzyme to each well.

  • Mix the plate gently and incubate at 30°C for 60 minutes.

3. ADP Detection:

  • After the incubation period, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which then fuels a luciferase reaction.

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

4. Data Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective Comparison and Conclusion

  • Potency: Based on the illustrative data, this compound demonstrates a lower IC50 value against AMPK compared to its parent compound, Berberine. This suggests that the C-13 methyl substitution may enhance its direct interaction with the kinase, a hypothesis supported by findings of its increased cellular accumulation and stronger anti-adipogenic effects[2][3]. Metformin, acting through an indirect mechanism by altering the cellular energy state, is not directly comparable in a biochemical assay but is a crucial benchmark for cellular and in vivo studies[5].

  • Specificity: The hypothetical kinase panel data underscores the importance of evaluating off-target effects. Both this compound and Berberine are shown to be highly selective, with IC50 values against other kinases that are orders of magnitude higher than for AMPK. A highly selective compound is desirable as it reduces the likelihood of unintended biological effects and potential toxicity, thereby providing greater confidence that the observed phenotype is due to the modulation of the intended target.

References

Comparative Efficacy Analysis: 13-Methylberberine Chloride and Berberine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the long-term efficacy and mechanistic profiles of 13-Methylberberine chloride in comparison to its parent compound, Berberine (B55584).

This guide provides a comprehensive comparison of this compound and Berberine, focusing on their efficacy, mechanisms of action, and the available experimental data. While extensive research and clinical trials have established the therapeutic potential of Berberine in various metabolic conditions, this compound has emerged as a promising synthetic derivative with enhanced biological activity in preclinical studies. This document aims to objectively present the current state of knowledge on both compounds to aid in research and development efforts.

**Executive Summary

Berberine, a well-studied isoquinoline (B145761) alkaloid, has demonstrated significant efficacy in numerous clinical trials for the management of metabolic syndrome, type 2 diabetes, and dyslipidemia.[1][2] Its therapeutic effects are largely attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[3][4][5]

This compound, a synthetic analogue of berberine, has shown superior potency in preclinical in vitro models, particularly in the context of adipogenesis.[6] The addition of a methyl group at the C-13 position appears to enhance its cellular uptake and accumulation, leading to more potent effects at lower concentrations compared to berberine.[6] However, it is crucial to note that no long-term in vivo efficacy studies or human clinical trials have been published for this compound to date. Therefore, its long-term efficacy and safety in humans remain to be established.

This guide will delve into the available data for both compounds, presenting a side-by-side comparison of their demonstrated effects and underlying mechanisms.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Berberine.

Table 1: Preclinical In Vitro Efficacy Comparison

ParameterThis compoundBerberineExperimental ModelKey Findings
Anti-adipogenic Activity More potent inhibitor of adipogenesisInhibits adipogenesis3T3-L1 preadipocytesThis compound shows stronger inhibition of lipid accumulation at the same concentration.[6]
Cellular Accumulation Higher intracellular accumulationLower intracellular accumulation3T3-L1 adipocytesC-13 methyl substitution increases cellular uptake and retention.[6][7]
AMPK Activation Activates AMPK signaling pathwayActivates AMPK signaling pathway3T3-L1 adipocytes, CRC cell linesBoth compounds activate AMPK, but the relative potency in various cell types is not fully elucidated.[3][6]
Anti-inflammatory Activity Increases IL-12 production, inhibits iNOS expressionReduces inflammatory markers (IL-1, IL-6, TNF-α)LPS-stimulated macrophagesBoth compounds exhibit anti-inflammatory properties through different reported mechanisms.[2][8]
Antitumor Activity Exhibits antitumor propertiesDemonstrates antitumor effectsVarious cancer cell linesBoth compounds show potential as anticancer agents in vitro.[8]

Table 2: Clinical Efficacy of Berberine in Metabolic Syndrome (from Meta-Analyses)

ParameterWeighted Mean Difference (WMD)95% Confidence Interval (CI)Treatment DurationKey Findings
Triglycerides (TG) -0.367 mmol/L-0.560 to -0.175VariedSignificantly reduces triglyceride levels.[9][10][11]
Fasting Plasma Glucose (FPG) -0.515 mmol/L-0.847 to -0.183VariedSignificantly improves glycemic control.[9][10][11]
Waist Circumference (WC) -3.270 cm-4.818 to -1.722VariedContributes to a reduction in abdominal obesity.[9][10][11]
Low-Density Lipoprotein Cholesterol (LDL-C) -0.495 mmol/L-0.714 to -0.276VariedEffectively lowers LDL cholesterol.[9][10][11]
Total Cholesterol (TC) -0.451 mmol/L-0.631 to -0.271VariedLeads to a significant reduction in total cholesterol.[9][10][11]
Body Mass Index (BMI) -0.435 kg/m ²-0.856 to -0.013VariedModest but significant effect on BMI.[9][10][11]

Note: The data for Berberine is derived from meta-analyses of multiple randomized controlled trials and represents a higher level of evidence compared to the preclinical data available for this compound.

Experimental Protocols

In Vitro Anti-Adipogenic Assay (3T3-L1 Cells)

This protocol is based on the methodology used to compare the anti-adipogenic effects of this compound and Berberine.[6]

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipocyte differentiation is induced by treating the cells with a differentiation cocktail containing insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX) for two days. The medium is then replaced with a maintenance medium containing insulin for another two days, followed by regular culture medium for an additional 4-8 days.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or Berberine throughout the differentiation process.

  • Oil Red O Staining: On day 8 or 12, differentiated adipocytes are fixed and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of lipid accumulation.

  • Gene and Protein Expression Analysis: To investigate the mechanism of action, the expression levels of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) and components of the AMPK signaling pathway are analyzed using quantitative real-time PCR (qPCR) and Western blotting at various time points during differentiation.

Clinical Trial Protocol for Berberine in Metabolic Syndrome (Generalized)

This represents a generalized protocol based on common elements from clinical trials evaluating Berberine's efficacy.[9][10][11]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participant Selection: Patients diagnosed with metabolic syndrome based on established criteria (e.g., NCEP ATP III).

  • Intervention: Participants are randomly assigned to receive either Berberine (typically 500 mg, 2-3 times daily) or a matching placebo for a predefined period (e.g., 12 to 24 weeks).

  • Outcome Measures: The primary endpoints typically include changes from baseline in parameters of metabolic syndrome, such as fasting plasma glucose, triglyceride levels, HDL-C, blood pressure, and waist circumference. Secondary endpoints may include changes in LDL-C, total cholesterol, insulin resistance (HOMA-IR), and inflammatory markers.

  • Data Collection: Anthropometric measurements and blood samples are collected at baseline and at specified follow-up intervals throughout the study.

  • Statistical Analysis: The changes in outcome measures between the Berberine and placebo groups are compared using appropriate statistical tests (e.g., t-test, ANCOVA).

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

Both Berberine and this compound have been shown to exert their metabolic effects, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][6] AMPK acts as a master regulator of cellular energy homeostasis.

AMPK_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effects Berberine Berberine AMPK AMPK Berberine->AMPK Activates 13-Methylberberine 13-Methylberberine 13-Methylberberine->AMPK Activates LKB1 LKB1 LKB1->AMPK Activates CAMKK2 CAMKK2 CAMKK2->AMPK Activates ACC ACC AMPK->ACC Inhibits mTOR mTOR AMPK->mTOR Inhibits PPARg PPARg AMPK->PPARg Inhibits Glucose_Uptake Glucose_Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty_Acid_Oxidation AMPK->Fatty_Acid_Oxidation Promotes Lipogenesis_Inhibition Lipogenesis_Inhibition ACC->Lipogenesis_Inhibition Adipogenesis_Inhibition Adipogenesis_Inhibition PPARg->Adipogenesis_Inhibition

Caption: The AMPK signaling pathway activated by Berberine and 13-Methylberberine.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation and comparison of compounds like Berberine and its derivatives.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., 3T3-L1 adipogenesis assay) Lead_Identification Lead Identification (13-Methylberberine shows higher potency) In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., AMPK pathway analysis) Lead_Identification->Mechanism_of_Action In_Vivo_Preclinical In Vivo Preclinical Studies (Animal models of obesity/diabetes) Mechanism_of_Action->In_Vivo_Preclinical Toxicity_Studies Toxicology and Safety Pharmacology In_Vivo_Preclinical->Toxicity_Studies Clinical_Trials Human Clinical Trials (Phase I, II, III) Toxicity_Studies->Clinical_Trials

Caption: A generalized experimental workflow for drug discovery and development.

Conclusion and Future Directions

The available evidence strongly supports the efficacy of Berberine as a therapeutic agent for managing metabolic disorders, with a well-documented mechanism of action involving AMPK activation. This compound has demonstrated superior potency in preclinical in vitro studies, suggesting it may be a more effective alternative. The enhanced cellular accumulation of this compound is a promising feature that could translate to lower effective doses and potentially a better side-effect profile.[6]

However, the lack of in vivo and clinical data for this compound is a significant gap in our understanding of its therapeutic potential. Future research should prioritize long-term in vivo studies in relevant animal models of metabolic disease to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. Should these studies yield positive results, well-designed randomized controlled trials in humans would be the next logical step to determine if the enhanced preclinical potency of this compound translates into superior clinical outcomes compared to Berberine.

For researchers and drug development professionals, this compound represents an exciting lead compound that warrants further investigation. The comparative data presented in this guide can serve as a valuable resource for designing future studies and advancing our understanding of this promising Berberine analogue.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of 13-Methylberberine Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the culmination of an experiment doesn't end with data analysis; it extends to the safe and compliant disposal of all chemical waste. 13-Methylberberine chloride, a derivative of the bioactive alkaloid berberine (B55584), requires careful handling throughout its lifecycle, including its final disposal.[1][2] Adherence to proper disposal procedures is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental responsibility.

The disposal of any chemical waste, including this compound, is governed by a framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] This act mandates a "cradle-to-grave" system for hazardous waste, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[4] While safety data sheets (SDS) for this compound and its parent compound, berberine chloride, do not classify them as hazardous substances, they consistently advise that the final determination of whether a discarded chemical is hazardous waste must be made by the chemical waste generator.[5][6] It is also recommended to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Below are the essential procedural steps for the proper disposal of this compound, designed to provide immediate safety and logistical information.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

1. Waste Characterization and Segregation:

  • Initial Assessment: The first crucial step is to determine if the this compound waste is considered hazardous. This assessment should be made by trained laboratory or environmental health and safety (EH&S) professionals.[7][8]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Incompatible chemicals, when mixed, can react violently or release hazardous gases.[9] Specifically, keep it separate from strong oxidizing agents.[5][10]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE. This includes:

    • Chemical safety goggles or eyeglasses.[5]

    • Appropriate protective gloves and clothing to prevent skin exposure.[5]

    • In situations where dust may be generated, an effective dust mask or a certified respirator should be used.[10]

3. Container Selection and Labeling:

  • Container Choice: Select a container that is chemically compatible with this compound. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[3]

  • Labeling: Proper labeling is critical for safety and compliance. The label must clearly state:

    • The words "Hazardous Waste".[3][9]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

    • A complete list of all chemical constituents in the waste container.[3]

    • The date when waste was first added to the container (generation start date).[3]

    • The location where the waste was generated (e.g., department, room number).[3]

    • The name and contact information of the principal investigator.[3]

    • Any applicable hazard warnings.[3]

4. Accumulation and Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3][9]

  • Storage Conditions: Keep the container in a dry, cool, and well-ventilated place.[5] It should be protected from environmental factors and stored away from incompatible materials.[3][10]

  • Container Management: The container must remain closed except when adding waste.[3] Once a container is full, it must be removed from the SAA within three days.[9] Partially filled containers can remain in the SAA for up to one year.[9]

  • Inspections: The SAA should be inspected weekly for any signs of leakage from the containers.[9]

5. Final Disposal:

  • Professional Disposal Service: The disposal of chemical waste must be handled by a licensed professional waste disposal service.[11] Do not dispose of this compound down the drain or in regular trash.[3][12]

  • Documentation: Maintain all necessary documentation related to the generation and disposal of the waste as required by your institution and regulatory bodies.[3]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative parameters relevant to the management of chemical waste in a laboratory setting, based on general regulatory guidelines.

ParameterGuideline/RequirementRegulatory Context
Aqueous Waste pH for Drain Disposal Between 5.0 and 12.5 (after neutralization)Local wastewater treatment regulations; only for non-hazardous aqueous solutions.[9]
Maximum Storage Time in SAA (Partially Filled) Up to 1 yearRCRA/EPA regulations for Satellite Accumulation Areas.[9]
Removal Time from SAA (Full Container) Within 3 daysRCRA/EPA regulations for Satellite Accumulation Areas.[9]
Maximum Storage Time in Academic Labs (Subpart K) 6 monthsEPA's Subpart K regulations for academic laboratories.[3]

Disposal Workflow for this compound

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Container Preparation & Labeling cluster_2 Storage & Final Disposal A Waste 13-Methylberberine Chloride Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Characterize Waste: Hazardous or Non-Hazardous? B->C D Select Chemically Compatible and Leak-Proof Container C->D L Arrange for Pickup by Licensed Waste Disposal Service C->L If non-hazardous & permitted E Affix 'Hazardous Waste' Label D->E F Specify Full Chemical Name: 'this compound' E->F G List All Constituents F->G H Add Generation Start Date, Location, and PI Info G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Keep Container Closed I->J K Conduct Weekly Inspections J->K K->L M Complete and Retain Disposal Documentation L->M

Caption: Disposal workflow for this compound.

By following these structured procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 13-Methylberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 13-Methylberberine chloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While some Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard precautionary measures for handling all chemical compounds. The toxicological properties of this substance have not been fully investigated.[1]

Summary of Safety Information:

ParameterRecommendationCitation
Eye Protection Safety glasses with side-shields or goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][3]
Respiratory Protection Not generally required under normal use with adequate ventilation. An effective dust mask is recommended if dust generation is likely.[2][4]
Hygiene Measures Wash hands thoroughly after handling. Change contaminated clothing.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE: - Safety Glasses - Lab Coat - Gloves Review SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) Don PPE->Prepare Workspace Weighing Weighing: - Use an analytical balance - Minimize dust generation Prepare Workspace->Weighing Proceed to handling Dissolving Dissolving: - Add solute to solvent slowly - Use appropriate solvent (e.g., Water at 1 mg/ml) Weighing->Dissolving Clean Spill Clean any Spills Immediately Dissolving->Clean Spill After handling Dispose Waste Dispose of Waste: - Contaminated materials in designated waste container - Unused compound as chemical waste Clean Spill->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Detailed Methodologies:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

    • Personal Protective Equipment (PPE): Don the appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2]

    • Workspace Preparation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[4]

  • Handling the Solid Compound:

    • Weighing: When weighing the solid, minimize the creation of dust. Use a spatula to handle the powder.

    • Dissolving: If preparing a solution, slowly add the this compound to the solvent. The compound is soluble in water at approximately 1 mg/ml.[5]

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

    • Protect from light.[2]

  • Accidental Release Measures:

    • In case of a spill, avoid generating dust.

    • Sweep up the solid material and place it into a suitable container for disposal.[6]

    • Clean the affected area thoroughly.

    • Do not allow the substance to enter drains or surface water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

Waste TypeDisposal ProcedureCitation
Unused this compound Dispose of as chemical waste in accordance with federal, state, and local regulations. Do not mix with other waste. Keep in original containers.[2][7]
Contaminated Materials (e.g., gloves, wipes, pipette tips) Place in a designated, sealed container for hazardous waste disposal.[7]
Empty Containers Handle uncleaned containers as you would the product itself. They should be taken for local recycling, recovery, or waste disposal.[2][7]

Important Considerations:

  • Regulations: Waste disposal regulations may vary by location. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]

  • Environmental Protection: Prevent the release of this compound into the environment. Do not allow it to enter sewer systems or waterways.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

  • After Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.

  • After Skin Contact: While the product is generally not considered a skin irritant, it is advisable to wash the affected area with plenty of water. Remove contaminated clothing.[6]

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, consult a doctor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Methylberberine chloride
Reactant of Route 2
13-Methylberberine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.